Product packaging for Luseogliflozin(Cat. No.:CAS No. 898537-18-3)

Luseogliflozin

Cat. No.: B1675515
CAS No.: 898537-18-3
M. Wt: 434.5 g/mol
InChI Key: WHSOLWOTCHFFBK-ZQGJOIPISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Luseogliflozin is a diarylmethane.
This compound has been used in trials studying the treatment of Diabetes Melltius, Type 2.
an antidiabetic agent that inhibits sodium-dependent glucose cotransporter 2 (SGLT2);  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30O6S B1675515 Luseogliflozin CAS No. 898537-18-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O6S/c1-4-29-16-7-5-14(6-8-16)10-15-11-17(18(28-3)9-13(15)2)23-22(27)21(26)20(25)19(12-24)30-23/h5-9,11,19-27H,4,10,12H2,1-3H3/t19-,20-,21+,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSOLWOTCHFFBK-ZQGJOIPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)C3C(C(C(C(S3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)[C@H]3[C@@H]([C@H]([C@@H]([C@H](S3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10237921
Record name Luseogliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10237921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898537-18-3
Record name Luseogliflozin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898537-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Luseogliflozin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898537183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Luseogliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12214
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Luseogliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10237921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUSEOGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C596HWF74Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Luseogliflozin

Introduction

This compound is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1] By inhibiting SGLT2, this compound reduces renal glucose reabsorption, leading to increased urinary glucose excretion (UGE) and a subsequent lowering of plasma glucose concentrations.[1][2] This mechanism of action is independent of insulin, offering a low risk of hypoglycemia.[1] Developed for the treatment of type 2 diabetes mellitus (T2DM), this compound has demonstrated efficacy in improving glycemic control, reducing body weight, and lowering blood pressure.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, detailing its metabolic pathways, mechanism of action, and clinical effects, supported by data from preclinical and clinical studies.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy individuals and in patients with T2DM, including those with renal impairment.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: this compound is rapidly absorbed after oral administration.[5] In healthy Japanese males and patients with T2DM, the time to reach maximum plasma concentration (Tmax) typically ranges from 0.6 to 2.25 hours.[1][5][6] Preclinical studies in rats and dogs showed that the drug is well absorbed, with over 86% of the administered dose being absorbed.[7][8] The pharmacokinetics of this compound are not significantly affected by food.[5]

  • Distribution: Preclinical studies using radiolabeled this compound demonstrated good distribution to its target organ, the kidney, with localization in the renal cortex where SGLT2 is expressed.[8] This distribution to the kidney was shown to be associated with SGLT2, as it was inhibited by the pre-injection of phlorizin, another SGLT inhibitor.[8]

  • Metabolism: this compound undergoes extensive metabolism primarily through multiple cytochrome P450 (CYP) and uridine diphosphate-glucuronosyltransferase (UGT) enzymes. In vitro studies have identified CYP3A4/5, 4A11, 4F2, 4F3B, and UGT1A1 as the main enzymes involved in its metabolism.[6][9] The primary metabolites identified in humans are M2 (O-deethylated form), M8, M12, and M17.[6][8][10] M2 is the most abundant metabolite in human plasma and is also pharmacologically active.[10]

  • Excretion: In preclinical studies with rats and dogs, the majority of the drug-derived radioactivity was excreted via feces, indicating that metabolism is the main clearance mechanism.[7][8] In a clinical study involving Japanese patients with varying degrees of renal impairment, the urinary excretion of both this compound and its main urinary metabolite, M2, tended to decrease as the estimated glomerular filtration rate (eGFR) declined.[6]

Pharmacokinetic Parameters

The pharmacokinetic parameters of this compound have been evaluated in various clinical trials. The plasma half-life (t1/2) is approximately 9 to 14 hours, which supports a once-daily dosing regimen.[1][5] Plasma concentrations of this compound and its active metabolite M2 increase in a dose-proportional manner, and no accumulation has been observed after multiple doses.[1][11]

Table 1: Pharmacokinetic Parameters of this compound in Different Populations

Population Dose Tmax (h) Cmax (ng/mL) AUC (ng·h/mL) t1/2 (h) Reference
Healthy Japanese Males (Single Dose) 5 mg 0.67 104 722 11.2 [5]
Healthy Japanese Males (Single Dose) 10 mg (equiv.) 0.83 196 1370 10.7 [5]
Japanese T2DM Patients (Day 7, Multiple Dose) 2.5 mg 1.00 112 751 9.98 [1]
Japanese T2DM Patients (Day 7, Multiple Dose) 5 mg 0.75 224 1480 10.4 [1]
Japanese T2DM with Normal Renal Function (eGFR ≥90) (Single Dose) 5 mg 0.75 116.8 800.7 10.9 [6]
Japanese T2DM with Severe Renal Impairment (eGFR 15-29) (Single Dose) 5 mg 1.50 84.5 868.9 12.5 [6]

Note: Values are presented as mean or median as reported in the source. AUC represents AUC from time 0 to infinity for single doses and AUC over the dosing interval (τ) for multiple doses.

Drug-Drug Interactions

This compound has a low potential for clinically significant drug-drug interactions.

  • Effect on CYPs: In vitro studies showed that this compound is a weak inhibitor of CYP2C19 (IC50 value: 58.3 μmol/L) and does not inhibit other major CYP isoforms.[9][12] It showed a weak potential to induce CYP3A4 in vitro, but this was not observed in clinical studies.[9][12]

  • Interactions with Other Antidiabetic Drugs: Clinical studies in healthy Japanese males found no clinically meaningful pharmacokinetic interactions when this compound was co-administered with other oral antidiabetic drugs, including glimepiride, metformin, pioglitazone, sitagliptin, miglitol, or voglibose.[9][13]

Experimental Protocols: Pharmacokinetics

A typical pharmacokinetic study for this compound involves a randomized, controlled design. For instance, the study in Japanese patients with T2DM was a randomized, single-blind, placebo-controlled, parallel-group trial.[1][11] Participants received once-daily doses of this compound (e.g., 0.5, 1, 2.5, or 5 mg) or a placebo for a set duration, such as 7 days.[1][11] Blood samples were collected at predefined time points before and after drug administration to measure plasma concentrations of this compound and its metabolites using validated analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] From these concentration-time data, key PK parameters such as Cmax, Tmax, AUC, and t1/2 were calculated.[1]

G cluster_0 Study Design & Subject Enrollment cluster_1 Dosing & Sampling cluster_2 Bioanalysis & Data Processing A Randomization (e.g., Placebo vs. This compound Doses) D Drug Administration (Single or Multiple Doses) A->D B Subject Screening (Healthy or T2DM Patients) C Informed Consent B->C C->A E Serial Blood Sampling (Pre-dose and Post-dose Timepoints) D->E F Urine Collection D->F G LC-MS/MS Analysis (Plasma/Urine Concentrations) E->G F->G H Pharmacokinetic Modeling (e.g., Non-compartmental analysis) G->H I Parameter Calculation (Cmax, Tmax, AUC, t1/2) H->I

Fig 1: A typical experimental workflow for a pharmacokinetic study.

Pharmacodynamics

The pharmacodynamic effects of this compound are directly linked to its mechanism of action as a selective SGLT2 inhibitor.

Mechanism of Action

This compound is a competitive inhibitor of SGLT2, which is expressed in the renal proximal tubules and is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[1][2] this compound has a 50% inhibitory concentration (IC50) for SGLT2 of 2.26 nM and exhibits a high selectivity (1765-fold) for SGLT2 over SGLT1.[1][14][15] By blocking SGLT2, this compound reduces the renal threshold for glucose, thereby promoting the excretion of excess glucose in the urine.[1] This glucosuric effect leads to a reduction in plasma glucose levels.[1] A key aspect of its sustained effect is the long dissociation half-time of this compound from the SGLT2 transporter, which is estimated to be around 7 hours.[2][16]

G cluster_0 Renal Proximal Tubule cluster_1 Pharmacological Intervention Filtrate Glomerular Filtrate (Glucose & Sodium) SGLT2 SGLT2 Transporter Filtrate->SGLT2 Glucose & Na+ Reabsorption Urine Urine (Increased Glucose Excretion) Filtrate->Urine Reduced Reabsorption Blood Bloodstream SGLT2->Blood Luseo This compound Luseo->SGLT2 Inhibition

Fig 2: Mechanism of action of this compound on the SGLT2 transporter.
Pharmacodynamic Effects

This compound administration leads to significant and clinically relevant improvements in glycemic control and other metabolic parameters.

  • Urinary Glucose Excretion (UGE): this compound produces a robust, dose-dependent increase in 24-hour UGE.[1][11] In a 7-day study in Japanese patients with T2DM, the mean increase in UGE on day 7 was 49.2 g, 66.5 g, 89.4 g, and 101 g for the 0.5, 1, 2.5, and 5 mg doses, respectively.[1][11] The glucosuric effect is attenuated in patients with renal impairment due to a lower filtered glucose load.[6]

  • Glycemic Control: The drug effectively lowers key markers of glycemic control. Long-term studies have shown that this compound maintains improved glycemic control for at least two years.[3]

    • HbA1c: In a 52-week study, this compound (2.5 mg, with potential increase to 5 mg) lowered HbA1c by a mean of -0.50%.[9] A 12-week dose-finding study showed placebo-subtracted HbA1c reductions of -0.29%, -0.39%, and -0.46% for the 1 mg, 2.5 mg, and 5 mg doses, respectively.[17]

    • Fasting and Postprandial Glucose: this compound significantly reduces both fasting plasma glucose (FPG) and postprandial plasma glucose (PPG).[1][17]

  • Body Weight and Blood Pressure: Treatment with this compound is associated with a significant reduction in body weight and blood pressure.[3][4] The weight loss is likely due to the caloric loss from UGE.[1] In a 24-week study, the 2.5 mg dose was associated with a mean body weight change of -2.70 kg compared to -0.93 kg with placebo.[1] Two-year data shows a sustained reduction in both body weight and systolic/diastolic blood pressure.[3]

  • Effects on Islet Hormones and Incretins: this compound has been shown to improve β-cell function and insulin resistance.[18][19] It significantly increases the secretion of glucagon-like peptide-1 (GLP-1) but does not appear to affect glucagon secretion.[18][19] The reduction in glucose levels is also accompanied by a decrease in serum insulin levels.[20] Interestingly, preclinical studies suggest this compound may increase beta-cell proliferation through humoral factors, independent of the insulin/IGF-1 receptor pathway.[21]

Table 2: Key Pharmacodynamic Effects of this compound in T2DM Patients

Parameter Dose Duration Change from Baseline/Placebo Reference
UGE (24-h) 5 mg 7 days +101 g/day [1][11]
HbA1c 2.5 mg 12 weeks -0.61% (vs +0.22% for Placebo) [17]
HbA1c 5 mg 12 weeks -0.68% (vs +0.22% for Placebo) [17]
HbA1c 2.5 mg (titrated to 5 mg) 52 weeks -0.50% [9]
Fasting Plasma Glucose 5 mg 12 weeks -30.9 mg/dL (vs +6.2 mg/dL for Placebo) [17]
Body Weight 2.5 mg 24 weeks -2.70 kg (vs -0.93 kg for Placebo) [1]
Body Weight 2.5 mg (titrated to 5 mg) 2 years -1.04 kg/m ² (BMI change) [3]
Systolic Blood Pressure 2.5 mg (titrated to 5 mg) 2 years -5.3 mmHg [3]

| Diastolic Blood Pressure | 2.5 mg (titrated to 5 mg) | 2 years | -4.7 mmHg |[3] |

Experimental Protocols: Pharmacodynamics

Pharmacodynamic studies are designed to quantify the physiological effects of the drug. For this compound, a common design is a randomized, double-blind, placebo-controlled trial in patients with T2DM.[17][20] After a washout period for any prior antihyperglycemic agents, patients are randomized to receive different doses of this compound or a placebo for a specified period (e.g., 12 or 24 weeks).[17] The primary endpoint is often the change in HbA1c from baseline.[17] Secondary endpoints include changes in FPG, PPG (often assessed during a meal tolerance test), body weight, and UGE.[17] Safety and tolerability are monitored throughout the study.[17] Continuous glucose monitoring (CGM) has also been used to assess the effect of this compound on 24-hour glucose variability.[20]

G cluster_0 Patient Selection & Baseline cluster_1 Intervention Phase cluster_2 Endpoint Assessment & Analysis A Enroll T2DM Patients B Washout of Prior Antidiabetic Drugs A->B C Baseline Measurements (HbA1c, FPG, Weight, etc.) B->C D Randomization to Treatment Arms (Placebo, this compound Doses) C->D E Double-Blind Treatment (e.g., 12-52 Weeks) D->E F Primary Endpoint Measurement (e.g., Change in HbA1c) E->F G Secondary Endpoint Measurement (UGE, FPG, Body Weight, BP) E->G H Safety Monitoring (Adverse Events, Labs) E->H I Statistical Analysis F->I G->I H->I

References

In Vitro Characterization of Luseogliflozin Binding Kinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Luseogliflozin, a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). The following sections detail its binding kinetics, the experimental protocols used for its characterization, and its mechanism of action, offering valuable insights for professionals in the field of drug development and diabetes research.

Quantitative Binding Kinetics of this compound

This compound demonstrates a high affinity and potent competitive inhibition of human SGLT2 (hSGLT2). The key quantitative parameters defining its binding kinetics are summarized in the tables below.

ParameterValueDescriptionSource(s)
Inhibition Constant (Ki) 1.10 nMA measure of the inhibitor's binding affinity. This compound competitively inhibits hSGLT2-mediated glucose uptake with this value.[1][2]
Dissociation Constant (Kd) 1.3 nMRepresents the concentration of this compound at which half of the hSGLT2 binding sites are occupied in the absence of glucose.[1]
Half-Maximal Inhibitory Concentration (IC50) 2.26 nMThe concentration of this compound required to inhibit 50% of SGLT2 activity.[2][3]
Dissociation Half-Time (t½) 7 hoursThe time taken for half of the bound this compound to dissociate from hSGLT2, indicating a slow dissociation rate.[1][4]
Selectivity ParameterValueDescriptionSource(s)
Selectivity for SGLT2 over SGLT1 ~1,765-foldThis compound is significantly more selective for SGLT2 compared to SGLT1, which is important for minimizing potential side effects related to SGLT1 inhibition.[2][3]
IC50 for SGLT1 3990 nMThe concentration of this compound required to inhibit 50% of SGLT1 activity, highlighting its lower affinity for this transporter.[2]

Experimental Protocols

The characterization of this compound's binding kinetics involves several key in vitro experiments. The methodologies for these are detailed below.

SGLT2 Inhibition Assay (Glucose Uptake)

This assay determines the inhibitory effect of this compound on the glucose transport activity of SGLT2.

  • Cell System: Chinese Hamster Ovary (CHO) cells or other suitable cell lines overexpressing human SGLT2 (hSGLT2).[5]

  • Substrate: A radiolabeled glucose analog, such as methyl-α-D-glucopyranoside (AMG), is used to measure uptake.[5]

  • Protocol:

    • hSGLT2-expressing cells are seeded in appropriate culture plates and grown to confluence.

    • The cells are washed with a sodium-containing buffer to ensure SGLT2 activity.

    • Cells are then incubated with varying concentrations of this compound for a predetermined period.

    • Radiolabeled AMG is added to the wells, and uptake is allowed to proceed for a specific time.

    • The uptake is terminated by washing the cells with ice-cold buffer.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • The concentration of this compound that inhibits 50% of the glucose uptake (IC50) is calculated by fitting the data to a dose-response curve. The inhibition constant (Ki) is determined from this data, confirming competitive inhibition.[1][5]

Radioligand Binding Assay

This assay directly measures the binding of this compound to the SGLT2 protein.

  • Radioligand: Tritiated this compound ([³H]-Luseogliflozin) is used as the radiotracer.[1]

  • Source of SGLT2: Membranes prepared from cells overexpressing hSGLT2.[6]

  • Protocol:

    • Saturation Binding:

      • hSGLT2-containing membranes are incubated with increasing concentrations of [³H]-Luseogliflozin.[6]

      • The incubation is carried out at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium (e.g., 6 hours).[6]

      • Non-specific binding is determined in parallel incubations containing an excess of unlabeled this compound.

      • The reaction is terminated by rapid filtration through a glass fiber filter, and the radioactivity retained on the filter is measured.

      • The specific binding is calculated by subtracting non-specific binding from total binding.

      • The dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by analyzing the saturation curve, often using a Scatchard plot.[6]

    • Association and Dissociation Kinetics:

      • Association: Membranes are incubated with a fixed concentration of [³H]-Luseogliflozin, and the binding is measured at various time points to determine the association rate constant (kon).[6]

      • Dissociation: After reaching equilibrium with [³H]-Luseogliflozin, an excess of unlabeled this compound is added to the reaction mixture to prevent re-binding of the radioligand. The amount of [³H]-Luseogliflozin remaining bound is measured over time to determine the dissociation rate constant (koff).[6] The dissociation half-time can be calculated from the koff.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting SGLT2 in the proximal tubules of the kidneys.[7][8] SGLT2 is responsible for the reabsorption of the majority of glucose filtered by the glomerulus.[3][7] By competitively blocking this transporter, this compound reduces the reabsorption of glucose, leading to increased urinary glucose excretion (glucosuria).[7] This process lowers blood glucose levels in an insulin-independent manner.[8]

Luseogliflozin_Mechanism_of_Action cluster_blood Bloodstream cluster_kidney Kidney Proximal Tubule cluster_tubule_cell Tubule Epithelial Cell cluster_tubular_lumen Tubular Lumen cluster_urine Urine Glucose_Blood High Blood Glucose Glomerulus Glomerular Filtration Glucose_Blood->Glomerulus Filtration Glucose_Lumen Filtered Glucose Glomerulus->Glucose_Lumen SGLT2 SGLT2 GLUT2 GLUT2 SGLT2->GLUT2 Intracellular Transport GLUT2->Glucose_Blood Re-entry into Blood Glucose_Lumen->SGLT2 Reabsorption Urine_Glucose Increased Glucose in Urine Glucose_Lumen->Urine_Glucose Excretion This compound This compound This compound->SGLT2 Inhibition Luseogliflozin_Characterization_Workflow Start Start: Candidate SGLT2 Inhibitor Primary_Screening Primary Screening: SGLT2 Inhibition Assay Start->Primary_Screening Determine_IC50 Determine IC50 Primary_Screening->Determine_IC50 Competitive_Inhibition Determine Inhibition Type (Competitive) Primary_Screening->Competitive_Inhibition Selectivity_Assay Selectivity Assay: Compare Inhibition of SGLT1 vs SGLT2 Determine_IC50->Selectivity_Assay Binding_Assay Radioligand Binding Assay ([³H]-Luseogliflozin) Selectivity_Assay->Binding_Assay Saturation_Kinetics Saturation Kinetics: Determine Kd and Bmax Binding_Assay->Saturation_Kinetics Association_Dissociation Association/Dissociation Kinetics: Determine kon and koff Binding_Assay->Association_Dissociation Final_Characterization Final Characterization: Potent and Selective SGLT2 Inhibitor Saturation_Kinetics->Final_Characterization Association_Dissociation->Final_Characterization Competitive_Inhibition->Final_Characterization

References

Luseogliflozin's Impact on Renal Glucose Reabsorption: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of luseogliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), and its effects on renal glucose reabsorption.

Core Mechanism of Action

This compound exerts its therapeutic effect by specifically targeting SGLT2, a protein primarily expressed in the S1 segment of the proximal renal tubules.[1] In healthy individuals, the kidneys filter approximately 180 grams of glucose daily, with nearly all of it being reabsorbed back into circulation.[2] SGLT2 is responsible for the reabsorption of about 90% of this filtered glucose.[3][4] By inhibiting SGLT2, this compound blocks this reabsorption process, leading to the excretion of excess glucose in the urine (glucosuria).[3] This mechanism effectively lowers plasma glucose levels in an insulin-independent manner, making it a valuable therapeutic option for managing type 2 diabetes mellitus.[5][6]

The inhibition of SGLT2 by this compound is competitive, meaning it vies with glucose to bind to the transporter.[7] This action reduces the renal threshold for glucose, the plasma concentration above which glucose begins to appear in the urine.[5] Consequently, this leads to caloric loss, which can contribute to weight reduction, and osmotic diuresis, which may lead to a modest decrease in blood pressure.[3]

Quantitative Analysis of this compound's Inhibitory Activity

The potency and selectivity of this compound have been quantified in various preclinical studies. The following tables summarize key quantitative data regarding its inhibitory kinetics and selectivity.

ParameterValueSpecies/SystemReference
IC₅₀ for SGLT2 2.26 nMHuman[8]
2.3 nMNot Specified[9]
Kᵢ for SGLT2 1.10 nMHuman[7]
Selectivity (SGLT1 IC₅₀ / SGLT2 IC₅₀) 1,765-foldHuman[8][9]
Dissociation Half-Time from hSGLT2 7 hoursHuman[7]

Table 1: In Vitro Inhibitory Activity of this compound

Subject PopulationThis compound DoseChange in 24-hour Urinary Glucose Excretion (UGE)Reference
Healthy Japanese Males (Single Dose)1-25 mg18.9 to 70.9 g (dose-dependent)[10]
Japanese Patients with T2DMMultiple DosesDose-dependent increase[8]
Japanese Patients with T2DM and Renal Impairment5 mg (Single Dose)Increased in all groups, but smaller increase in lower eGFR groups[11][12]

Table 2: Pharmacodynamic Effects of this compound on Urinary Glucose Excretion

Experimental Protocols

In Vitro SGLT2 Inhibition Assay

This protocol outlines a method for determining the inhibitory activity of a compound like this compound on SGLT2 expressed in a cell line.

Objective: To measure the 50% inhibitory concentration (IC₅₀) of this compound on human SGLT2 (hSGLT2).

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing hSGLT2.[13]

  • Radiolabeled substrate: α-methyl-D-[¹⁴C]glucopyranoside ([¹⁴C]AMG).[13]

  • This compound stock solution.

  • Assay buffer (protein-free).

  • Scintillation fluid and counter.

Procedure:

  • Culture CHO-hSGLT2 cells to confluence in appropriate multi-well plates.

  • Prepare serial dilutions of this compound in the assay buffer.

  • Wash the cells with the assay buffer to remove culture medium.

  • Add the this compound dilutions to the cells and incubate for a predetermined period.

  • Add [¹⁴C]AMG to the wells to initiate the uptake reaction and incubate for a specific duration (e.g., 2 hours).[13]

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Fluorescent Glucose Uptake Assay

This protocol describes a non-radioactive method to screen for SGLT2 inhibitors using a fluorescent glucose analog.[14][15]

Objective: To assess the inhibitory effect of this compound on glucose uptake in a human kidney cell line.

Materials:

  • Human kidney 2 (HK-2) cells, which endogenously express SGLT2.[14][15]

  • Fluorescent glucose analog: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[14][15]

  • This compound stock solution.

  • Sodium-containing and sodium-free buffer solutions.

  • Fluorescence microplate reader or microscope.

Procedure:

  • Seed HK-2 cells in a multi-well plate and grow to a suitable confluence.

  • Wash the cells with a sodium-free buffer.

  • Pre-incubate the cells with varying concentrations of this compound in a sodium-containing buffer.

  • Add 2-NBDG to the wells and incubate for an optimized time to allow for cellular uptake.[15]

  • Remove the incubation medium and wash the cells to remove extracellular 2-NBDG.

  • Measure the intracellular fluorescence intensity using a microplate reader or visualize under a fluorescence microscope.[14]

  • Compare the fluorescence in this compound-treated cells to that of vehicle-treated cells to determine the extent of inhibition.

Visualizing Pathways and Workflows

Mechanism of Action of this compound in the Renal Proximal Tubule

Luseogliflozin_Mechanism cluster_tubular_lumen Tubular Lumen cluster_proximal_tubule_cell Proximal Tubule Cell cluster_interstitium Interstitium / Blood Filtered_Glucose Filtered Glucose SGLT2 SGLT2 Filtered_Glucose->SGLT2 Reabsorption Sodium_Lumen Na+ Sodium_Lumen->SGLT2 Glucose_Cell Glucose SGLT2->Glucose_Cell Sodium_Cell Na+ SGLT2->Sodium_Cell This compound This compound This compound->SGLT2 Inhibition GLUT2 GLUT2 Glucose_Cell->GLUT2 NaK_ATPase Na+/K+ ATPase Sodium_Cell->NaK_ATPase Glucose_Blood Glucose GLUT2->Glucose_Blood Transport to Blood Sodium_Blood Na+ NaK_ATPase->Sodium_Blood Potassium_Blood K+ Potassium_Blood->NaK_ATPase

Caption: this compound competitively inhibits SGLT2 on the apical membrane of proximal tubule cells.

Experimental Workflow for In Vitro SGLT2 Inhibition Assay

SGLT2_Inhibition_Workflow Start Start: Culture CHO-hSGLT2 Cells Prepare_this compound Prepare this compound Serial Dilutions Start->Prepare_this compound Wash_Cells Wash Cells with Assay Buffer Start->Wash_Cells Add_this compound Add this compound Dilutions to Cells and Incubate Prepare_this compound->Add_this compound Wash_Cells->Add_this compound Add_Substrate Add [14C]AMG (Radiolabeled Substrate) Add_this compound->Add_Substrate Incubate_Uptake Incubate for Substrate Uptake Add_Substrate->Incubate_Uptake Terminate_Uptake Terminate Uptake by Washing with Cold Buffer Incubate_Uptake->Terminate_Uptake Lyse_Cells Lyse Cells Terminate_Uptake->Lyse_Cells Measure_Radioactivity Measure Intracellular Radioactivity Lyse_Cells->Measure_Radioactivity Analyze_Data Calculate % Inhibition and Determine IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the IC50 of this compound using a cell-based radiolabeled substrate uptake assay.

Conclusion

This compound is a highly potent and selective SGLT2 inhibitor that effectively reduces renal glucose reabsorption. Its mechanism of action, independent of insulin pathways, provides a crucial therapeutic strategy for the management of type 2 diabetes. The quantitative data from in vitro and clinical studies underscore its efficacy in promoting urinary glucose excretion and thereby improving glycemic control. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of SGLT2 inhibitors.

References

The Journey of Luseogliflozin (TS-071): A Comprehensive Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luseogliflozin, also known as TS-071, is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). As a member of the gliflozin class of drugs, it represents a significant advancement in the management of type 2 diabetes mellitus (T2DM). Unlike traditional oral hypoglycemic agents that act on insulin secretion or sensitivity, this compound employs a unique mechanism of action, independent of insulin, by promoting the excretion of excess glucose in the urine. This comprehensive technical guide delineates the discovery, synthesis, preclinical development, and clinical evaluation of this compound, providing an in-depth resource for researchers and professionals in the field of drug development.

Discovery and Synthesis

The development of this compound was rooted in the understanding of the pivotal role of SGLT2 in renal glucose reabsorption. More than 90% of the glucose filtered by the glomeruli is reabsorbed into the bloodstream via SGLT2 in the proximal tubules of the kidneys.[1] By selectively inhibiting this transporter, a novel therapeutic strategy emerged to lower blood glucose levels.

The chemical synthesis of this compound is a multi-step process designed to create a stable and highly selective C-glucoside derivative. A representative synthetic pathway involves the following key transformations:

  • Bromination: The synthesis typically begins with the bromination of a substituted toluene derivative.

  • Friedel-Crafts Acylation: This is followed by a Friedel-Crafts acylation reaction with an appropriate acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a diaryl ketone.[2]

  • Reduction: The resulting ketone is then reduced to a diarylmethane structure. This reduction can be achieved using reagents like triethylsilane (Et₃SiH) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).[2]

  • Glycosylation: A crucial step is the C-glycosylation, where the diarylmethane intermediate is coupled with a protected thio-glucose derivative (a thiolactone). This is often achieved via a Grignard reaction.[3]

  • Deprotection: The final step involves the removal of the protecting groups from the glucose moiety to yield this compound.[3]

G cluster_synthesis Chemical Synthesis of this compound A Substituted Toluene B Bromination (Br₂, Fe) A->B C Bromo-derivative B->C D Friedel-Crafts Acylation (Acyl Chloride, AlCl₃) C->D E Diaryl Ketone D->E F Reduction (Et₃SiH, BF₃·OEt₂) E->F G Diarylmethane F->G I C-Glycosylation (Grignard Reaction) G->I H Protected Thio-glucose H->I J Protected this compound I->J K Deprotection J->K L This compound (TS-071) K->L

Caption: A simplified workflow of the chemical synthesis of this compound.

Mechanism of Action and In Vitro Characterization

This compound is a highly potent and selective inhibitor of SGLT2. In vitro studies have demonstrated its competitive inhibition of human SGLT2 (hSGLT2).[4]

Experimental Protocol: SGLT2 Inhibition Assay

A common method to determine the inhibitory activity of compounds on SGLT2 involves a cell-based uptake assay using Chinese Hamster Ovary (CHO) cells stably expressing hSGLT2.

  • Cell Culture: CHO cells stably transfected with the gene for hSGLT2 are cultured to confluence in 96-well plates.

  • Incubation: The cells are washed and then incubated in a sodium-containing buffer with varying concentrations of this compound.

  • Substrate Addition: A radiolabeled glucose analog, such as [¹⁴C]alpha-methyl-D-glucopyranoside ([¹⁴C]AMG), is added to the wells. [¹⁴C]AMG is a substrate for SGLT transporters but is not metabolized by the cells.

  • Uptake Measurement: After a defined incubation period, the uptake of [¹⁴C]AMG is stopped by washing the cells with ice-cold buffer. The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration. The inhibitory constant (Ki) can be determined using the Cheng-Prusoff equation.

ParameterValueReference
hSGLT2 IC₅₀ 2.26 nM[5]
hSGLT1 IC₅₀ 3990 nM[6]
Selectivity (SGLT1/SGLT2) ~1765-fold[7]
Inhibition Type Competitive[4]
hSGLT2 Ki 1.10 nM[4]

Table 1: In Vitro Inhibitory Activity of this compound

G cluster_moa Mechanism of Action of this compound Kidney Kidney Glomerulus Glomerulus Kidney->Glomerulus Filtration ProximalTubule Proximal Tubule Glomerulus->ProximalTubule Bloodstream Bloodstream ProximalTubule->Bloodstream Reabsorption via SGLT2 Urine Urine ProximalTubule->Urine Excretion SGLT2 SGLT2 Transporter SGLT2->Bloodstream Glucose Glucose Glucose->SGLT2 Glucose->Urine This compound This compound This compound->SGLT2 Inhibition

Caption: this compound inhibits SGLT2 in the renal proximal tubule, leading to increased urinary glucose excretion.

Preclinical Development

The efficacy and safety of this compound were extensively evaluated in various animal models of type 2 diabetes.

Diabetic Nephropathy Model (T2DN Rats)

The T2DN rat is a genetic model of type 2 diabetic nephropathy. Studies in these animals demonstrated the long-term effects of this compound on renal function.

Experimental Protocol:

  • Animal Model: Male T2DN rats, which spontaneously develop type 2 diabetes and subsequent nephropathy.[7]

  • Treatment: this compound was administered in the chow at a dose of 10 mg/kg/day.[7]

  • Parameters Measured: Blood glucose, HbA1c, urinary glucose excretion, blood pressure, proteinuria, and glomerular filtration rate (GFR) were monitored. Renal histology was also assessed.

  • GFR Measurement: GFR can be estimated by measuring creatinine clearance. This involves collecting urine over a 24-hour period and measuring urine volume and creatinine concentration, as well as plasma creatinine concentration. The GFR is calculated using the formula: GFR = (Urine Creatinine x Urine Volume) / (Plasma Creatinine x Time).

ParameterVehicle-treated T2DN RatsThis compound-treated T2DN Rats (10 mg/kg/day)Reference
Blood Glucose ~350 mg/dLNormalized[8]
HbA1c ~10%Normalized[8]
Urinary Glucose Excretion BaselineSignificantly Increased[7]
Blood Pressure No significant changeNo significant change[7]
Glomerular Injury ProgressiveReduced[7]
Renal Fibrosis ProgressiveReduced[7]

Table 2: Effects of this compound in T2DN Rats

Non-alcoholic Steatohepatitis (NASH) Model

The effects of this compound on NASH were investigated in a rodent model.

Experimental Protocol:

  • Animal Model: Mice were treated with nicotinamide (NA) and streptozotocin (STZ) to induce a state of reduced insulin secretory capacity, followed by a high-fat diet containing trans fatty acids (HFDT) to induce NASH.[9]

  • Treatment: this compound was administered to one group of the NA/STZ HFDT-fed mice.[9]

  • Parameters Measured: Blood glucose, liver weight, lipid accumulation, serum alanine aminotransferase (ALT), and markers of fibrosis and inflammation in the liver were assessed.[9]

ParameterNA/STZ HFDT-fed MiceThis compound-treated NA/STZ HFDT-fed MiceReference
Blood Glucose 230-410 mg/dLNormalized[9]
Liver Weight IncreasedAttenuated Increase[9]
Lipid Accumulation PresentAttenuated[9]
Serum ALT IncreasedAttenuated Increase[9]
Liver Fibrosis PresentNormalized[9]
Inflammatory Cytokines UpregulatedNormalized[9]

Table 3: Effects of this compound in a Mouse Model of NASH

Clinical Development

This compound has undergone a comprehensive clinical development program, including Phase I, II, and III trials, to establish its efficacy and safety in humans.

Phase I Studies: Pharmacokinetics and Pharmacodynamics

Phase I studies in healthy Japanese males established the pharmacokinetic and pharmacodynamic profile of this compound.

Parameter (at 5 mg dose)ValueReference
Tmax (Time to Peak Concentration) 0.5 - 1.5 hours[10]
T½ (Half-life) ~9.14 - 10.7 hours (multiple doses)[5]
Urinary Glucose Excretion (24h) Dose-dependent increase[5]

Table 4: Pharmacokinetic Parameters of this compound in Healthy Subjects

Phase III Clinical Trials

Multiple Phase III trials have demonstrated the efficacy and safety of this compound as both monotherapy and add-on therapy in patients with T2DM.

Experimental Protocol (General Design):

  • Study Design: Randomized, double-blind, placebo-controlled trials.

  • Patient Population: Patients with T2DM inadequately controlled with diet and exercise or other oral hypoglycemic agents. Inclusion criteria typically include a specific range for HbA1c (e.g., 6.9% to 10.5%).[11]

  • Intervention: this compound administered orally once daily at doses of 2.5 mg or 5 mg.[11][12]

  • Primary Endpoint: Change from baseline in HbA1c at a specified time point (e.g., 24 or 52 weeks).[11]

  • Secondary Endpoints: Changes in fasting plasma glucose (FPG), postprandial glucose (PPG), body weight, and safety assessments.[11]

  • Statistical Analysis: The primary efficacy endpoint is typically analyzed using an analysis of covariance (ANCOVA) model with treatment group as a factor and baseline HbA1c as a covariate.

Key Efficacy Results from Phase III Monotherapy Trial (Japanese Patients):

Parameter (at 24 weeks)PlaceboThis compound 2.5 mgp-valueReference
Change in HbA1c (%) +0.13-0.63<0.001[11]
Change in FPG (mg/dL) -Significant Reduction<0.05[11]
Change in Body Weight (kg) -Significant Reduction<0.05[11]

Table 5: Efficacy of this compound Monotherapy in Japanese T2DM Patients

Key Efficacy Results from Phase III Add-on to Metformin Trial (Caucasian Patients):

Parameter (at 12 weeks)PlaceboThis compound 2.5 mgThis compound 5.0 mgThis compound 10.0 mgReference
Change in HbA1c (%) vs. Placebo --0.25 (p=0.045)-0.36 (p=0.006)-0.45 (p=0.001)
Change in Body Weight vs. Placebo -Statistically Significant ReductionStatistically Significant ReductionStatistically Significant Reduction

Table 6: Efficacy of this compound as Add-on to Metformin in Caucasian T2DM Patients

G cluster_clinical_trial Phase III Clinical Trial Workflow cluster_arms Treatment Arms Screening Patient Screening (T2DM, HbA1c criteria) Randomization Randomization Screening->Randomization This compound This compound (e.g., 2.5 mg, 5 mg) Randomization->this compound Placebo Placebo Randomization->Placebo Treatment Treatment Period (e.g., 24 or 52 weeks) Endpoint Primary Endpoint Assessment (Change in HbA1c) Treatment->Endpoint Analysis Statistical Analysis (ANCOVA) Endpoint->Analysis This compound->Treatment Placebo->Treatment

Caption: A generalized workflow for a Phase III clinical trial of this compound.

Safety and Tolerability

Across the clinical trial program, this compound has been generally well-tolerated. The most common adverse events are consistent with the SGLT2 inhibitor class, including an increased incidence of genital and urinary tract infections. Hypoglycemia is infrequent due to the insulin-independent mechanism of action.[11]

Analytical Methodology

The quantification of this compound in biological matrices, such as plasma, is crucial for pharmacokinetic studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for this purpose.

Experimental Protocol: LC-MS/MS for this compound Quantification
  • Sample Preparation: Plasma samples are prepared using protein precipitation followed by liquid-liquid extraction.

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system equipped with a suitable analytical column (e.g., C18).

  • Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.

  • Method Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. The validated range is typically from 0.5 to 500 ng/mL in rat plasma.

Conclusion

This compound (TS-071) has emerged as a valuable therapeutic option for the management of type 2 diabetes mellitus. Its development journey, from rational drug design and synthesis to rigorous preclinical and clinical evaluation, showcases a successful translation of a novel pharmacological concept into a clinically effective and safe medication. The comprehensive data presented in this guide underscore the robust scientific foundation behind this compound and provide a detailed resource for the scientific community.

References

Luseogliflozin Hydrate: A Technical Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of luseogliflozin hydrate, a potent and selective second-generation sodium-glucose co-transporter 2 (SGLT2) inhibitor. The information presented herein is intended to support research, development, and formulation activities related to this active pharmaceutical ingredient (API).

Chemical Properties

This compound hydrate is a white to off-white crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the tables below.

General Chemical Information
PropertyValueReference
IUPAC Name (2S,3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol;hydrate[2]
Chemical Formula C₂₃H₃₂O₇S[2]
Molecular Weight 452.56 g/mol [3]
CAS Number 1152425-66-5[3]
Physicochemical Properties
PropertyValueReference
Melting Point 155.0-157.0°C (as 0.5 hydrate)[1]
logP 2.28[4]
pKa (Strongest Acidic) 12.85 (Predicted)[4]
pKa (Strongest Basic) -2.8 (Predicted)[4]
Solubility Data not available in searched documents.

Note: Experimentally determined solubility data in various solvents (e.g., water, ethanol, methanol, DMSO) and pKa values were not available in the public domain at the time of this review. The provided pKa values are computational predictions.

Stability Profile

The stability of this compound hydrate is a critical attribute for its formulation, storage, and handling. While specific degradation kinetics and comprehensive stability data for this compound hydrate were not found in the reviewed literature, this section outlines a representative experimental protocol for forced degradation studies based on established methods for other SGLT2 inhibitors. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Representative Experimental Protocol for Forced Degradation Studies

This protocol is a general guideline and may require optimization for this compound hydrate specifically.

Objective: To investigate the degradation of this compound hydrate under various stress conditions as mandated by ICH guidelines (Q1A(R2)).

Methodology: A stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or High-Performance Thin-Layer Chromatography (HPTLC), would be developed and validated to separate and quantify this compound from its potential degradation products.

Stress Conditions:

  • Acid Hydrolysis:

    • Treat a solution of this compound hydrate in a suitable solvent with 0.1 N HCl.

    • Incubate at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2-8 hours).

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Treat a solution of this compound hydrate with 0.1 N NaOH.

    • Incubate at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2-8 hours).

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Treat a solution of this compound hydrate with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

    • Store at room temperature or a slightly elevated temperature for a specified duration.

  • Thermal Degradation:

    • Expose solid this compound hydrate powder to dry heat in a calibrated oven (e.g., 60-80°C) for an extended period.

    • Dissolve the stressed powder in a suitable solvent for analysis.

  • Photostability:

    • Expose a solution of this compound hydrate and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

Analysis: Analyze the stressed samples at appropriate time points using the validated stability-indicating method. The percentage degradation of this compound hydrate and the formation of any degradation products would be monitored. Peak purity analysis of the this compound peak is crucial to ensure that no degradation products are co-eluting.

Visualizations

Chemical Structure of this compound

G luseo caption Chemical Structure of this compound

Chemical Structure of this compound
Experimental Workflow for Forced Degradation Study

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis prep Prepare this compound Hydrate Solution acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) prep->base oxidative Oxidative Degradation (e.g., 3% H2O2, RT) prep->oxidative thermal Thermal Degradation (Solid, 80°C) prep->thermal photo Photolytic Degradation (ICH Q1B) prep->photo neutralize Neutralization (for Acid/Base) acid->neutralize base->neutralize analysis Analysis by Stability-Indicating Method (e.g., HPLC-PDA) oxidative->analysis thermal->analysis photo->analysis neutralize->analysis characterization Characterization of Degradation Products analysis->characterization

Forced Degradation Workflow
Signaling Pathway of SGLT2 Inhibition by this compound

G cluster_0 Renal Proximal Tubule lumen Tubular Lumen (Filtrate) sglt2 SGLT2 lumen->sglt2 Glucose & Na+ cell Proximal Tubule Cell glut2 GLUT2 cell->glut2 Glucose blood Bloodstream sglt2->cell excretion Increased Urinary Glucose Excretion sglt2->excretion glut2->blood This compound This compound This compound->inhibition inhibition->sglt2 Inhibition

SGLT2 Inhibition by this compound
Potential Intracellular Signaling Pathway Influenced by this compound

G cluster_0 Pancreatic β-cell This compound This compound Treatment (via Humoral Factors) receptor Receptor (Insulin/IGF-1 Independent) This compound->receptor foxm1 FoxM1 Activation receptor->foxm1 plk1 PLK1 Expression foxm1->plk1 cenpa CENP-A Expression plk1->cenpa proliferation Increased β-cell Proliferation cenpa->proliferation

Potential this compound-Influenced Pathway

Conclusion

This technical guide has consolidated the available public information on the chemical properties and stability of this compound hydrate. While key identifiers and some physicochemical properties have been presented, a comprehensive experimental dataset for solubility and stability remains to be fully elucidated in publicly accessible literature. The provided experimental framework for forced degradation studies offers a starting point for researchers to establish the intrinsic stability of this compound hydrate. The diagrams visually summarize the compound's structure, a typical stability testing workflow, and its established and potential mechanisms of action, providing valuable tools for professionals in the field of drug development. Further research is warranted to fill the existing data gaps and to fully characterize the degradation pathways of this important SGLT2 inhibitor.

References

Molecular Modeling of Luseogliflozin and SGLT2 Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between Luseogliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, and its target protein. By leveraging computational modeling and experimental data, this document aims to elucidate the structural basis of this interaction, offering valuable insights for researchers in the field of diabetes drug discovery and development.

Introduction: SGLT2 Inhibition in Type 2 Diabetes Management

The sodium-glucose cotransporter 2 (SGLT2) is a high-capacity, low-affinity transporter responsible for approximately 90% of glucose reabsorption in the kidneys' proximal tubules[1][2]. In type 2 diabetes mellitus (T2DM), overexpression of SGLT2 can contribute to persistent hyperglycemia[3]. SGLT2 inhibitors, such as this compound, represent a novel class of antidiabetic drugs that work by blocking this reabsorption process, thereby promoting urinary glucose excretion and lowering blood glucose levels in an insulin-independent manner[1][4]. This compound has demonstrated high potency and selectivity for SGLT2 over SGLT1[5][6]. Understanding the molecular underpinnings of this specific interaction is crucial for the rational design of next-generation inhibitors.

Mechanism of Action: The SGLT2 Inhibition Pathway

This compound competitively binds to the glucose-binding site of the SGLT2 protein located on the epithelial cells of the renal proximal tubules[1][3][7]. This action blocks the reabsorption of filtered glucose from the tubular fluid back into the bloodstream. Consequently, excess glucose is excreted in the urine, leading to a reduction in plasma glucose levels, and may also contribute to modest weight loss and a reduction in blood pressure[1][4].

SGLT2_Inhibition_Pathway Blood Bloodstream Effect Lowered Blood Glucose Tubule Tubular Lumen (Filtered Glucose) SGLT2 SGLT2 Transporter Tubule->SGLT2 Glucose Reabsorption Urine Urinary Glucose Excretion (UGE) Tubule->Urine SGLT2->Blood This compound This compound This compound->SGLT2

Figure 1: SGLT2 Inhibition Pathway by this compound.

Quantitative Analysis of this compound-SGLT2 Binding

The efficacy of this compound is underscored by its strong binding affinity and favorable kinetic profile. In vitro studies have quantified these parameters, demonstrating its potent and competitive inhibition of the SGLT2 transporter. A slow dissociation from the SGLT2 protein contributes to its sustained action[7][8].

ParameterValueDescriptionSource(s)
IC₅₀ 2.26 nMThe concentration of this compound required to inhibit 50% of SGLT2 activity.[5]
Kᵢ 1.10 nMThe inhibition constant, indicating the binding affinity of the competitive inhibitor.[5]
Kₔ 1.3 nMThe dissociation constant, reflecting the high affinity of this compound for hSGLT2.
Dissociation Half-Time (t½) ~7.0 hoursThe time taken for half of the this compound molecules to dissociate from the SGLT2 protein.[7][8][9]
Table 1: Binding Affinity and Kinetic Data for this compound.

Molecular Interaction and Binding Site Analysis

Molecular docking studies have provided a structural model of how this compound fits into the SGLT2 binding pocket. The interaction is stabilized by a network of hydrogen bonds and other non-covalent interactions, primarily involving the sugar moiety of the drug.

Interacting SGLT2 ResidueSource
Arginine (Arg⁴⁹)[10]
Serine (Ser⁷⁴)[10]
Serine (Ser⁷⁸)[10]
Glycine (Gly⁷⁹)[10]
Histidine (His⁸⁰)[10]
Lysine (Lys¹⁵⁴)[10]
Aspartic Acid (Asp¹⁵⁸)[10]
Serine (Ser³⁹³)[10]

Table 2: Key Amino Acid Residues in SGLT2 Interacting with this compound.

Docking_Workflow PDB 1. Obtain SGLT2 Structure (e.g., PDB: 7VSI) Prot_Prep 2. Protein Preparation (Add H, Remove Water, Minimize) PDB->Prot_Prep Ligand_DB 1. Obtain this compound Structure (e.g., PubChem) Lig_Prep 2. Ligand Preparation (3D Conversion, Energy Minimize) Ligand_DB->Lig_Prep Grid_Gen 3. Define Binding Site (Grid Generation) Prot_Prep->Grid_Gen Docking 4. Molecular Docking (e.g., Glide, AutoDock) Lig_Prep->Docking Grid_Gen->Docking Analysis 5. Pose Analysis & Scoring (Binding Energy, Interactions) Docking->Analysis

References

Luseogliflozin's Impact on Pancreatic Beta-Cell Proliferation and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Luseogliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, improves glycemic control by promoting urinary glucose excretion.[1] Beyond its primary glucose-lowering effect, extensive preclinical evidence demonstrates that this compound exerts significant protective effects on pancreatic β-cells. These effects manifest as an increase in β-cell proliferation, a reduction in apoptosis, and an overall preservation and improvement of β-cell mass and function.[2][3] The mechanisms are multifactorial, involving both the indirect amelioration of glucotoxicity and the activation of specific signaling pathways through humoral factors, independent of the classical insulin/IGF-1 receptor pathway.[4][5] This guide provides an in-depth analysis of the core mechanisms, supporting quantitative data, and detailed experimental protocols from key studies investigating this compound's role in β-cell health.

Core Mechanisms of Action on Beta-Cells

This compound's beneficial effects on pancreatic β-cells are not due to direct action, as SGLT2 is not expressed in these cells.[6] Instead, the effects are mediated through two primary routes:

  • Indirect Effects via Glucotoxicity Reduction: By lowering chronic hyperglycemia, this compound reduces the metabolic stress on β-cells.[6] This relief from "glucose overload" decreases oxidative stress and preserves the expression of crucial β-cell transcription factors such as MafA, Pdx1, and Nkx6.1, which are essential for β-cell identity and function.[2][7] This environment is more conducive to β-cell survival and normal function.

  • Direct Effects via Humoral Factors: A key finding is that this compound treatment induces the release of circulating humoral factors that actively promote β-cell proliferation.[4][6] Serum from this compound-treated mice stimulates the proliferation of both mouse and human islet cells in vitro.[4][5] This effect is mediated by the activation of the FoxM1/PLK1/CENP-A signaling pathway in a manner that is independent of the insulin receptor and IGF-1 receptor.[4][5]

Signaling Pathway for Beta-Cell Proliferation

The diagram below illustrates the proposed signaling cascade initiated by humoral factors following this compound administration, leading to β-cell proliferation.

Luseogliflozin_Pathway cluster_systemic Systemic Effects cluster_betacell Pancreatic Beta-Cell Luseo This compound Administration Glucotoxicity Amelioration of Glucotoxicity Luseo->Glucotoxicity Reduces blood glucose Humoral Release of Humoral Factors (Mitogens) Luseo->Humoral Induces secretion TFs Preservation of MafA, Pdx1, Nkx6.1 Glucotoxicity->TFs Enables FoxM1 FoxM1 Humoral->FoxM1 Activates PLK1 PLK1 FoxM1->PLK1 CENPA CENP-A PLK1->CENPA Proliferation β-Cell Proliferation CENPA->Proliferation Drives Cell Cycle Function Improved β-Cell Function & Survival TFs->Function

Caption: this compound's dual mechanism on β-cell proliferation and function.

Quantitative Data from Preclinical Studies

The effects of this compound on β-cell mass, proliferation, apoptosis, and gene expression have been quantified in multiple studies, primarily using the obese type 2 diabetic db/db mouse model.

Table 1: Effect of this compound on Beta-Cell Mass and Proliferation in db/db Mice
ParameterModel / AgeTreatment DetailsControl GroupThis compound Group% ChangeCitation
β-Cell Mass 10-week-old db/db mice0.01% in chow for 4 weeksLowerLargerQualitatively Increased[2]
β-Cell Mass 6-week-old db/db mice0.01% in chow for 4 weeks~1.2 mg~1.8 mg+50%[7]
β-Cell Proliferation (BrdU+) 6-week-old db/db mice0.01% in chow for 4 weeks~0.25%~0.6%+140%[7]
β-Cell Proliferation (Ki67+) 7-week-old db/db mice (Early Stage)0.01% in chow for 2 weeksLowerSignificantly IncreasedQualitatively Increased[8]
β-Cell Proliferation (Ki67+) 16-week-old db/db mice (Advanced Stage)0.01% in chow for 2 weeksNo significant changeNo significant change-[8]
β-Cell Apoptosis (TUNEL+) 10-week-old db/db mice0.01% in chow for 4 weeksHigherDecreasedQualitatively Decreased[2][9]
β-Cell Apoptosis (TUNEL+) 6-week-old db/db mice0.01% in chow for 4 weeks~0.025%~0.005%-80%[7]
Nkx6.1 Positive Cells / β-cells 6-week-old db/db mice0.01% in chow for 4 weeks75.3 ± 3.5%89.8 ± 1.8%+19.3%[10]
Table 2: Effect of this compound on Beta-Cell Gene Expression in db/db Mouse Islets
GeneModel / AgeTreatment DetailsResult vs. ControlCitation
Insulin 1 & 2 10-week-old db/db mice0.01% in chow for 4 weeksSignificantly Higher[2][9]
MafA 10-week-old db/db mice0.01% in chow for 4 weeksSignificantly Higher[2][9]
PDX-1 10-week-old db/db mice0.01% in chow for 4 weeksSignificantly Higher[2][9]
GLUT2 (Slc2a2) 10-week-old db/db mice0.01% in chow for 4 weeksSignificantly Higher[2][10]
TGFβ, Fibronectin, Collagen I & III 10-week-old db/db mice0.01% in chow for 4 weeksSignificantly Lower[2][9]
Foxm1, Cenpa, Plk1 C57BL/6J mice + OSI-906This compound for 7 daysUpregulated[4][5]

Experimental Protocols

Reproducibility of these findings requires meticulous adherence to established protocols. Below are summaries of key methodologies.

Protocol 1: In Vivo this compound Treatment in db/db Mice
  • Animal Model: Male db/db mice, a model for obese type 2 diabetes. Studies have used mice at various ages (e.g., 6, 7, 10, or 16 weeks) to assess effects at different disease stages.[2][7][8]

  • Acclimatization: Animals are housed under standard conditions (12-h light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week.

  • Treatment Groups:

    • Control Group: Fed standard chow (vehicle).

    • This compound Group: Fed standard chow containing this compound (e.g., 0.0025% or 0.01% w/w).[2][9]

  • Duration: Treatment duration typically ranges from 2 to 4 weeks, or longer for long-term studies.[8]

  • Monitoring: Body weight, blood glucose, and food/water intake are monitored regularly.

  • Endpoint Analysis: At the end of the treatment period, animals are euthanized for collection of pancreas and blood. Islets may be isolated for further ex vivo analysis.

Protocol 2: Immunohistochemical Analysis of Beta-Cell Mass, Proliferation, and Apoptosis
  • Tissue Preparation: The pancreas is dissected, weighed, and fixed in 4% paraformaldehyde. It is then embedded in paraffin and sectioned (e.g., 4-5 µm thickness).

  • β-Cell Mass Staining: Sections are stained with an anti-insulin antibody. The total β-cell area is measured using imaging software (e.g., ImageJ) and is normalized to the total pancreatic area to calculate the β-cell mass.

  • Proliferation Assay (BrdU/Ki67):

    • For BrdU, mice are injected with 5-bromo-2'-deoxyuridine (BrdU) 2 hours before sacrifice.

    • Pancreatic sections are co-stained with antibodies against insulin and BrdU (or Ki67, an endogenous proliferation marker).

    • The proliferation rate is calculated as the percentage of insulin-positive cells that are also positive for BrdU/Ki67.[7]

  • Apoptosis Assay (TUNEL):

    • Apoptosis is detected using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit on pancreatic sections.

    • Sections are co-stained for insulin.

    • The apoptotic rate is the percentage of insulin-positive cells that are also TUNEL-positive.[7]

Protocol 3: Islet Isolation and Gene Expression Analysis
  • Islet Isolation: Pancreatic islets are isolated by collagenase digestion of the pancreas, followed by purification using a density gradient (e.g., with Ficoll or Histopaque).

  • RNA Extraction: Total RNA is extracted from the isolated islets using a suitable kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis: First-strand cDNA is synthesized from the RNA using reverse transcriptase.

  • Quantitative PCR (qPCR): Real-time qPCR is performed using specific primers for target genes (e.g., Ins1, Ins2, Mafa, Pdx1, Slc2a2, Foxm1) and a housekeeping gene (e.g., Actb) for normalization. Gene expression changes are calculated using the ΔΔCt method.[2]

Experimental Workflow Diagram

The following diagram outlines the typical workflow for evaluating the in vivo effects of this compound.

Luseogliflozin_Workflow cluster_analysis Ex Vivo & Histological Analysis start Select Animal Model (e.g., db/db mice) treatment Administer this compound vs. Vehicle Control (e.g., 4 weeks) start->treatment monitoring In-life Monitoring (Blood Glucose, Body Weight) treatment->monitoring endpoint Endpoint: Euthanasia & Tissue Collection monitoring->endpoint pancreas Pancreas Processing (Fixation, Sectioning) endpoint->pancreas islets Islet Isolation (Collagenase Digestion) endpoint->islets ihc Immunohistochemistry - β-Cell Mass (Insulin) - Proliferation (Ki67/BrdU) - Apoptosis (TUNEL) pancreas->ihc gene Gene Expression (qPCR from Islets) islets->gene func FunctionalAssays (GSIS from Islets) islets->func data Data Analysis & Interpretation ihc->data gene->data func->data

Caption: Standard experimental workflow for preclinical this compound studies.

Conclusions for Drug Development Professionals

  • Durable Benefit: The improvement in β-cell function may offer a more durable glycemic control compared to therapies that do not address β-cell health. Clinical studies have shown that improvements in β-cell function can persist even after drug washout.[3]

  • Early Intervention is Key: Preclinical data suggest that the protective effects of this compound on β-cell mass and function are significantly more pronounced when treatment is initiated in the earlier stages of diabetes, before substantial β-cell loss has occurred.[8][11]

  • Novel Mechanism: The discovery of the insulin/IGF-1 receptor-independent pathway involving humoral factors opens new avenues for therapeutic research. Identifying these specific mitogenic factors could lead to novel, targeted therapies for β-cell regeneration.[4]

  • Beyond Glycemic Control: this compound's actions on reducing fibrosis-related genes in islets suggest additional benefits in preserving the islet microenvironment.[2][9]

References

Luseogliflozin's impact on cardiovascular and renal systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted impact of luseogliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, on the cardiovascular and renal systems. By summarizing key clinical and preclinical data, detailing experimental methodologies, and visualizing complex biological pathways, this document serves as a comprehensive resource for understanding the therapeutic potential and mechanisms of action of this compound.

Executive Summary

This compound has demonstrated a range of beneficial effects on the cardiovascular and renal systems beyond its primary glucose-lowering action. Clinical studies have shown its potential to reduce cardiovascular risk factors and preserve renal function in patients with type 2 diabetes. Mechanistically, its actions extend beyond simple hemodynamics, involving intricate signaling pathways that modulate cellular stress, inflammation, and fibrosis. This guide provides a granular look into the evidence supporting the cardiorenal benefits of this compound.

Cardiovascular Impact

This compound's influence on the cardiovascular system has been investigated in various clinical trials, focusing on heart failure, arterial stiffness, and blood pressure.

Clinical Data: Cardiovascular Outcomes

The following tables summarize the quantitative data from key clinical studies evaluating the cardiovascular effects of this compound.

Table 1: Effect of this compound on Heart Failure with Preserved Ejection Fraction (HFpEF) - MUSCAT-HF Trial [1][2][3][4]

ParameterThis compound GroupVoglibose Groupp-value
Primary Outcome
Change in BNP at 12 weeks (%)-9.0-1.90.26
Secondary Outcomes
Change in Estimated Plasma Volume at 12 weeks (%)-8.73-<0.001 (vs. baseline)
Change in Systolic Blood Pressure at 12 weeks (mmHg)-5.3-<0.05 (vs. voglibose)

Table 2: Effect of this compound on Arterial Stiffness and Blood Pressure - LUSCAR Study

ParameterBaselineWeek 12p-value
Primary Outcome
Cardio-Ankle Vascular Index (CAVI)8.678.640.750
Secondary Outcomes
Morning Home Systolic Blood Pressure (mmHg)134.5128.5<0.001
Morning Home Diastolic Blood Pressure (mmHg)80.176.5<0.001
Body Weight (kg)71.970.1<0.001
HbA1c (%)7.46.9<0.001

Table 3: Effect of this compound on Cardiometabolic Markers in Patients with Coronary Artery Disease [5][6]

ParameterBaseline6 Monthsp-value
Brain Natriuretic Peptide (BNP) (pg/mL)108 ± 6065 ± 37<0.05
Brachial-Ankle Pulse Wave Velocity (baPWV) (cm/s)1810 ± 3111662 ± 233<0.05
Body Weight Change (%)--6<0.05
γ-GTP (U/L)36 ± 3528 ± 19<0.05
HbA1c (%)7.3 ± 0.86.8 ± 0.8<0.05
Experimental Protocols

2.2.1 MUSCAT-HF Trial [1][3][4]

  • Study Design: A multicenter, prospective, open-label, randomized controlled trial.

  • Participants: Patients with type 2 diabetes and heart failure with preserved ejection fraction (HFpEF; left ventricular ejection fraction >45% and B-type natriuretic peptide [BNP] concentrations ≥35 pg/mL).

  • Intervention: this compound (2.5 mg once daily) versus voglibose (0.2 mg three times daily).

  • Primary Outcome: The change in the ratio of BNP concentrations after 12 weeks of treatment from baseline.

  • Methodology: BNP levels were measured at a central laboratory. Estimated plasma volume (ePV) was calculated using the Strauss formula. Echocardiographic parameters were assessed at baseline and follow-up.

2.2.2 LUSCAR Study

  • Study Design: A multicenter, single-arm, open-label exploratory study.

  • Participants: Adults with type 2 diabetes, HbA1c between 6.5% and 8.9%, requiring new or additional antidiabetic therapy.

  • Intervention: this compound 2.5 mg/day for 12 weeks.

  • Primary Outcome: Change in cardio-ankle vascular index (CAVI) from baseline to week 4 and week 12.

  • Methodology: CAVI was measured using the VaSera VS-1500N system. Home blood pressure was self-measured by patients in the morning. Office blood pressure was measured at study visits.

Signaling Pathways in the Cardiovascular System

2.3.1 Inhibition of the Na+/H+ Exchanger (NHE-1)

This compound is thought to exert direct cardioprotective effects by inhibiting the sodium-hydrogen exchanger 1 (NHE-1) in cardiomyocytes.[7][8][9][10][11] This inhibition helps to prevent intracellular sodium and calcium overload, particularly under ischemic conditions, thereby reducing the risk of arrhythmias and improving cardiac function.

NHE1_Inhibition cluster_intracellular Intracellular Space cluster_extracellular Extracellular Space This compound This compound NHE1 NHE-1 This compound->NHE1 Na_in [Na+]i NHE1->Na_in Influx H_out [H+]e NCX Na+/Ca2+ Exchanger NCX->Na_in Efflux Ca_out [Ca2+]e Na_in->NCX Drives Reverse Mode Ca_in [Ca2+]i Ca_in->NCX Influx (Reverse Mode) Mitochondrial_Ca Mitochondrial Ca2+ Overload Ca_in->Mitochondrial_Ca H_in [H+]i H_in->NHE1 Efflux ROS ROS Production Mitochondrial_Ca->ROS Cell_Injury Cardiomyocyte Injury ROS->Cell_Injury Na_out [Na+]e

Inhibition of NHE-1 by this compound in Cardiomyocytes.

Renal Impact

This compound's effects on the renal system are characterized by the preservation of glomerular filtration and a reduction in markers of kidney damage.

Clinical Data: Renal Outcomes

Table 4: Effect of this compound on Renal Function in Patients with Type 2 Diabetes [12][13][14]

ParameterHigh eGFR Group (≥90)Normal eGFR Group (60 to <90)Low eGFR Group (<60)
Change in eGFR (mL/min/1.73 m²) after 12 months -5 ± 10-0 ± 10+2 ± 6
Change in Urinary Protein Excretion (mg/gCr) after 12 months Significant DecreaseSignificant DecreaseSignificant Decrease
Change in Urinary L-FABP (ng/mL) after 12 months Significant DecreaseSignificant DecreaseSignificant Decrease

Table 5: RESOLUTION Study - this compound in Moderate to Severe Renal Impairment [15][16]

ParameterThis compound GroupControl Groupp-value
Primary Outcome
Change in eGFRcreat from baseline to 104 weeksNot Significantly DifferentNot Significantly DifferentNS
Secondary Outcome
Chronic eGFRcreat slope (from 4 to 104 weeks)Less NegativeMore NegativeNS
Experimental Protocols

3.2.1 Retrospective Study on Renal Function [12][14]

  • Study Design: A retrospective analysis of patients treated with this compound for 12 months.

  • Participants: 238 patients with type 2 diabetes, stratified by baseline estimated glomerular filtration rate (eGFR).

  • Intervention: this compound 2.5 mg, once daily.

  • Methodology: eGFR was calculated using the equation for Japanese patients. Urinary protein excretion (uPE) and urinary albumin-to-creatinine ratio (uACR) were measured from spot urine samples. Urinary liver-type fatty acid-binding protein (L-FABP) was also assessed.

3.2.2 RESOLUTION Study [15][16]

  • Study Design: A multicenter, randomized, open-label, controlled clinical trial.

  • Participants: Patients with type 2 diabetes and an eGFR of 15–45 mL/min/1.73 m².

  • Intervention: this compound versus control (standard care).

  • Primary Outcome: Change in eGFR from baseline to 104 weeks.

  • Methodology: eGFR slope was estimated using a piecewise linear mixed-effects model.

Signaling Pathways in the Renal System

3.3.1 Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)

In the diabetic kidney, hyperglycemia leads to increased oxygen consumption by proximal tubular cells, creating a state of local hypoxia. This hypoxia stabilizes HIF-1α, a transcription factor that promotes fibrosis and inflammation. This compound, by reducing glucose reabsorption and consequently the metabolic workload of these cells, alleviates hypoxia and promotes the degradation of HIF-1α.[17][18][19][20]

HIF1a_Inhibition cluster_proximal_tubule Renal Proximal Tubule Cell SGLT2 SGLT2 Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption Mediates This compound This compound This compound->SGLT2 Inhibits Oxygen_Consumption Oxygen Consumption Glucose_Reabsorption->Oxygen_Consumption Increases Hypoxia Intracellular Hypoxia Oxygen_Consumption->Hypoxia Induces PHD Prolyl Hydroxylase Hypoxia->PHD Inhibits HIF1a_stabilized Stabilized HIF-1α Hypoxia->HIF1a_stabilized Stabilizes HIF1a HIF-1α PHD->HIF1a Hydroxylates HIF1a_ub Ubiquitination & Degradation HIF1a->HIF1a_ub Leads to Fibrosis_Inflammation Fibrosis & Inflammation HIF1a_stabilized->Fibrosis_Inflammation Promotes Preclinical_Workflow cluster_workflow Preclinical Experimental Workflow for Diabetic Nephropathy Induction Induction of Diabetes (e.g., Streptozotocin) Grouping Randomization into Treatment Groups Induction->Grouping Treatment Chronic Drug Administration (e.g., 8 weeks) Grouping->Treatment Monitoring Interim Monitoring (Blood Glucose, Body Weight, Blood Pressure) Treatment->Monitoring Sacrifice Terminal Sacrifice & Sample Collection Treatment->Sacrifice Analysis Analysis of Endpoints (Histology, Biomarkers, Gene Expression) Sacrifice->Analysis

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Luseogliflozin in Diabetic Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Luseogliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, in rat models of diabetes. The information is compiled from various preclinical studies to guide researchers in designing and executing experiments to evaluate the therapeutic effects of this compound.

Mechanism of Action

This compound is a potent inhibitor of SGLT2, a protein primarily located in the proximal tubules of the kidneys.[1] SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus.[1] By inhibiting SGLT2, this compound blocks this reabsorption process, leading to increased urinary glucose excretion (glucosuria).[1][2] This action effectively lowers blood glucose levels in an insulin-independent manner.[2] Beyond glycemic control, studies suggest that this compound may have protective effects on various organs, including the kidneys and heart, potentially through mechanisms involving reduced inflammation, oxidative stress, and modulation of specific signaling pathways.[3][4][5][6]

Data Presentation: this compound Administration Protocols in Diabetic Rats

The following table summarizes various in vivo administration protocols for this compound that have been used in different diabetic rat models.

Rat ModelDiabetes InductionThis compound DosageAdministration RouteTreatment DurationKey FindingsReference
T2DN RatGenetic Model (Type 2)10 mg/kg/dayOral GavageNot SpecifiedNormalized blood glucose and HbA1c levels; prevented the fall in GFR and reduced glomerular injury.[7][7][8]
T2DN RatGenetic Model (Type 2)20 mg/kg/dayIn drinking water3 monthsPrevented the fall in GFR and reduced glomerular injury, renal fibrosis, and tubular necrosis.[9][9]
Sprague-DawleyStreptozotocin (STZ)-induced3 and 10 mg/kg/dayOral Dosing4 weeksSignificantly increased urinary glucose excretion and reduced body weight gain.[10]
Sprague-DawleySTZ-inducedNot specifiedNot specified4 weeksSuppressed hyperglycemia, which in turn inhibited the activation of the protein degradation pathway in muscle cells.[5][4][5]
Zucker Fatty RatGenetic Model (Type 2)0.3, 1, and 3 mg/kgOral DosingSingle DoseDose-dependently decreased plasma glucose excursions in an oral glucose tolerance test.[10][11]
Goto-Kakizaki (GK) RatGenetic Model (Type 2)Not specifiedDietary Administration20 weeksIncreased urinary glucose excretion and decreased glycated hemoglobin.[11][11]

Experimental Protocols

This protocol describes the induction of Type 1-like diabetes in rats using a single high dose of streptozotocin (STZ).[12][13][14][15]

Materials:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Streptozotocin (STZ)

  • 0.1 M Sodium Citrate Buffer (pH 4.5), cold

  • Syringes (1 mL) and needles (25G)

  • Glucometer and test strips

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

Procedure:

  • Acclimatization: House rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment, with free access to standard chow and water.

  • Fasting: Fast the rats overnight (8-12 hours) prior to STZ injection but allow free access to water.

  • STZ Solution Preparation: Immediately before use, dissolve STZ in cold 0.1 M sodium citrate buffer (pH 4.5). A commonly used concentration is for a final dose of 50-65 mg/kg body weight.[13][14] STZ is unstable in solution and should be administered within 5-15 minutes of preparation.[13]

  • STZ Administration:

    • Weigh each rat accurately to calculate the required volume of STZ solution.

    • Administer the STZ solution via a single intraperitoneal (i.p.) injection.[14]

    • Inject control group rats with an equivalent volume of citrate buffer only.

  • Post-Injection Care: After the injection, provide the rats with food and a 10% sucrose solution for the first 24 hours to prevent hypoglycemia resulting from the massive release of insulin from damaged pancreatic β-cells.[14]

  • Confirmation of Diabetes:

    • Measure blood glucose levels 48-72 hours after STZ injection, and then again after one week.

    • Blood can be collected from the tail vein.

    • Rats with fasting blood glucose levels exceeding 250 mg/dL (or >16 mmol/L) are considered diabetic and can be included in the study.[4][14]

This protocol provides a general guideline for the oral administration of this compound. The exact dosage and vehicle should be determined based on the specific study design (see Table 1).

Materials:

  • This compound

  • Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose)

  • Diabetic rats

  • Oral gavage needles

  • Syringes

Procedure:

  • Group Allocation: Randomly divide the confirmed diabetic rats into experimental groups (e.g., Diabetic Control, this compound-treated low dose, this compound-treated high dose). Include a non-diabetic control group for comparison.

  • Drug Preparation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentrations (e.g., for a 10 mg/kg dose). Prepare fresh daily unless stability data indicates otherwise.

  • Administration:

    • Administer this compound or vehicle to the respective groups via oral gavage. This is a common and precise method.[7]

    • Alternatively, this compound can be mixed into drinking water or food for chronic studies, though this may offer less precise dosing.[6][9][11]

    • Administration is typically performed once daily.

  • Monitoring:

    • Throughout the treatment period (e.g., 4-12 weeks), monitor body weight, food and water intake, and blood glucose levels regularly (e.g., weekly).

    • At the end of the study, collect blood and tissue samples for biochemical and histological analysis.

Blood Glucose:

  • Measure from tail vein blood using a standard glucometer. Can be performed on fasting or non-fasting animals.

Glycated Hemoglobin (HbA1c):

  • Collect whole blood in EDTA-containing tubes at the end of the study.

  • Analyze using commercially available rat HbA1c assay kits (e.g., ELISA or HPLC-based methods).

Plasma Insulin and Lipids:

  • Collect blood in EDTA-containing tubes and centrifuge at 3000 rpm for 15 minutes at 4°C to separate plasma.

  • Store plasma at -80°C until analysis.

  • Use commercial ELISA kits specific for rat insulin, triglycerides, and cholesterol.

Urinary Analysis:

  • House rats in metabolic cages for 24-hour urine collection.

  • Measure urine volume.

  • Analyze urine for glucose concentration using a clinical chemistry analyzer or specific assay kits.

Mandatory Visualizations

Luseogliflozin_Mechanism_of_Action cluster_kidney Kidney Proximal Tubule cluster_systemic Systemic Effects Glomerular Filtrate Glomerular Filtrate SGLT2 SGLT2 Transporter Glomerular Filtrate->SGLT2 Glucose Glucose_Reabsorption Glucose Reabsorption (~90%) SGLT2->Glucose_Reabsorption Urine Urine SGLT2->Urine Increased Glucose Excretion Bloodstream Bloodstream Glucose_Reabsorption->Bloodstream Hyperglycemia Hyperglycemia Bloodstream->Hyperglycemia Normoglycemia Lowered Blood Glucose Urine->Normoglycemia Leads to This compound This compound This compound->SGLT2 Inhibits Experimental_Workflow start Start acclimatization 1. Animal Acclimatization (Sprague-Dawley Rats, 1 week) start->acclimatization induction 2. Diabetes Induction (Overnight Fast -> STZ Injection, 65 mg/kg) acclimatization->induction confirmation 3. Confirmation of Diabetes (Blood Glucose > 250 mg/dL after 1 week) induction->confirmation grouping 4. Random Group Allocation (Control, Diabetic, this compound) confirmation->grouping treatment 5. Daily Treatment (Oral Gavage, 4-12 weeks) grouping->treatment monitoring 6. In-life Monitoring (Body Weight, Glucose, Food/Water Intake) treatment->monitoring endpoint 7. Endpoint Analysis (Blood & Tissue Collection) treatment->endpoint monitoring->treatment Weekly analysis 8. Biochemical & Histological Analysis (HbA1c, Lipids, Organ Pathology) endpoint->analysis finish End analysis->finish

References

Application Notes and Protocols for Luseogliflozin in Continuous Glucose Monitoring Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Luseogliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, in conjunction with continuous glucose monitoring (CGM) for clinical research. Detailed protocols for conducting such studies are outlined below, along with a summary of expected outcomes based on existing clinical trial data.

Introduction

This compound is an SGLT2 inhibitor that effectively lowers blood glucose levels by preventing the reabsorption of glucose in the kidneys and promoting its excretion in the urine.[1][2] Continuous glucose monitoring (CGM) is a technology that provides real-time, dynamic glucose information, offering significant advantages over traditional single-point glucose measurements. The combination of this compound treatment with CGM assessment allows for a detailed characterization of its effects on glycemic control, including glycemic variability and time spent in different glycemic ranges.[3][4][5]

Mechanism of Action: SGLT2 Inhibition

In the proximal tubules of the kidneys, SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered from the blood.[1] this compound selectively inhibits SGLT2, thereby reducing renal glucose reabsorption and increasing urinary glucose excretion.[1][2] This mechanism of action is independent of insulin secretion, which minimizes the risk of hypoglycemia.[2] The increased glucose excretion also leads to a caloric loss, which can contribute to weight reduction.[1]

Luseogliflozin_MOA cluster_kidney Kidney Proximal Tubule cluster_tubule_cell Proximal Tubule Cell Bloodstream Bloodstream (High Glucose) GlomerularFiltrate Glomerular Filtrate (Glucose Filtered) Bloodstream->GlomerularFiltrate Glomerular Filtration Urine Urine (Glucose Excreted) GlomerularFiltrate->Urine Reduced Reabsorption SGLT2 SGLT2 Transporter GlomerularFiltrate->SGLT2 Glucose enters tubule cell SGLT2->Bloodstream Glucose Reabsorption This compound This compound This compound->SGLT2 Inhibits

Caption: Mechanism of action of this compound in the kidney.

Application in CGM Studies

The use of CGM in clinical trials involving this compound allows for a comprehensive assessment of its efficacy on glycemic control beyond HbA1c. Key metrics that can be evaluated include:

  • Mean 24-hour glucose: Provides an overall picture of glycemic control.

  • Time in Range (TIR): Percentage of time spent within a target glucose range (e.g., 70-180 mg/dL).[5][6][7]

  • Time Above Range (TAR): Percentage of time spent in hyperglycemia.

  • Time Below Range (TBR): Percentage of time spent in hypoglycemia.

  • Glycemic Variability: Measures the fluctuations in blood glucose levels.

Experimental Protocols

The following are detailed protocols for conducting a CGM study with this compound, based on methodologies from published clinical trials.[3][4][5]

Study Design: Randomized, Double-Blind, Placebo-Controlled, Crossover

This design is robust for assessing the effects of this compound as each participant serves as their own control.

Study_Workflow cluster_screening Screening & Enrollment cluster_period1 Treatment Period 1 (e.g., 8 days) cluster_period2 Treatment Period 2 (e.g., 8 days) Eligibility Patient Eligibility Screening InformedConsent Informed Consent Eligibility->InformedConsent Randomization Randomization InformedConsent->Randomization GroupA1 Group A: this compound Randomization->GroupA1 GroupB1 Group B: Placebo Randomization->GroupB1 CGM1 CGM Monitoring (e.g., Day 7 & 8) GroupA1->CGM1 GroupB1->CGM1 Washout Washout Period CGM1->Washout GroupA2 Group A: Placebo Washout->GroupA2 GroupB2 Group B: this compound Washout->GroupB2 CGM2 CGM Monitoring (e.g., Day 7 & 8) GroupA2->CGM2 GroupB2->CGM2 DataAnalysis Data Analysis & Comparison CGM2->DataAnalysis

Caption: A typical crossover study workflow.

Participant Selection Criteria
  • Inclusion Criteria:

    • Adults (e.g., ≥20 years of age) with a diagnosis of type 2 diabetes.[3]

    • Stable diet and exercise regimen for a specified period (e.g., ≥4 weeks) prior to the study.[3]

    • Glycated hemoglobin (HbA1c) within a specific range (e.g., 7.0–10.0%).[3]

    • Fasting plasma glucose above a certain threshold (e.g., ≥126 mg/dL).[3]

  • Exclusion Criteria:

    • History of type 1 diabetes or diabetic ketoacidosis.

    • Significant renal impairment.

    • Use of other glucose-lowering agents that cannot be washed out.

Treatment Protocol
  • Randomization: Participants are randomly assigned to one of two treatment sequences (e.g., this compound first, then placebo, or vice versa).[3][4]

  • Treatment Periods: Each treatment period typically lasts for a specified duration (e.g., 8 days), during which participants receive a daily dose of this compound (e.g., 2.5 mg) or a matching placebo.[3][4]

  • Washout Period: A washout period of sufficient length is implemented between treatment periods to eliminate the effects of the first treatment.

  • Dietary Control: Standardized meals with controlled carbohydrate content are often provided during the CGM monitoring periods to minimize dietary variability.[3][4] For instance, a normal-carbohydrate diet (NCD) and a low-carbohydrate diet (LCD) might be used on consecutive days to assess the drug's efficacy under different dietary conditions.[3][4]

CGM Data Collection and Analysis
  • CGM Device: A professional-grade CGM system is typically used.

  • Sensor Insertion: The CGM sensor is inserted by trained personnel a few days prior to the monitoring period to allow for stabilization.

  • Monitoring Period: Continuous glucose data is collected for a defined period, often 24 to 48 hours, at the end of each treatment period.[3][4]

  • Data Analysis: The collected CGM data is downloaded and analyzed to calculate the key glycemic metrics mentioned above. Statistical comparisons are then made between the this compound and placebo treatment periods.

Summary of Quantitative Data from Clinical Studies

The following tables summarize the quantitative outcomes from key clinical trials investigating the effect of this compound on CGM-derived metrics.

Table 1: Effect of this compound on 24-hour Glucose Metrics (Normal Carbohydrate Diet) [3][4]

MetricThis compoundPlaceboDifferencep-value
Mean 24-h Glucose (mg/dL) 145.9168.5-22.6< 0.001
AUC Glucose 0-24h (mg/dL·h) 3501.64057.2-555.6< 0.001
Time in Range (70-180 mg/dL) (%) 83.271.9+11.3< 0.001
Time Above Range (>180 mg/dL) (%) 16.828.1-11.3< 0.001
Time Below Range (<70 mg/dL) (%) 000-

Table 2: Effect of this compound on 24-hour Glucose Metrics (Low Carbohydrate Diet) [3][4]

MetricThis compoundPlaceboDifferencep-value
Mean 24-h Glucose (mg/dL) 116.8144.5-27.7< 0.001
AUC Glucose 0-24h (mg/dL·h) 2803.23463.9-660.7< 0.001
Time in Range (70-180 mg/dL) (%) 97.988.8+9.1< 0.001
Time Above Range (>180 mg/dL) (%) 2.111.2-9.1< 0.001
Time Below Range (<70 mg/dL) (%) 000-

Expected Outcomes and Clinical Significance

Studies utilizing CGM have consistently demonstrated that this compound significantly improves glycemic control in patients with type 2 diabetes.[3][4][5] Key findings include:

  • Reduced Mean Glucose Levels: this compound leads to a significant reduction in the mean 24-hour glucose concentration compared to placebo.[5]

  • Increased Time in Range: A greater proportion of time is spent within the target glycemic range, indicating improved glucose stability.[5][6][7]

  • Reduced Hyperglycemia: The time spent in a hyperglycemic state is significantly decreased.[3]

  • Low Risk of Hypoglycemia: Importantly, these improvements in glycemic control are achieved without an increased risk of hypoglycemia.[3][4][5]

  • Efficacy with Different Diets: this compound has been shown to be effective in improving glycemic control in patients consuming both normal and low-carbohydrate diets.[3][4]

These findings highlight the value of using CGM to provide a detailed assessment of the therapeutic effects of this compound on the daily glucose profiles of patients with type 2 diabetes. The data generated from such studies can provide valuable insights for drug development professionals and inform clinical practice.

References

Luseogliflozin: A Powerful Tool for Investigating Diabetic Nephropathy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Luseogliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, has emerged as a significant agent in the management of type 2 diabetes.[1][2][3] Beyond its glucose-lowering effects, preclinical studies have highlighted its renoprotective properties, making it an invaluable tool for investigating the pathogenesis and treatment of diabetic nephropathy.[4][5] By promoting urinary glucose excretion, this compound not only improves glycemic control but also mitigates several key pathways implicated in the progression of kidney disease in diabetes.[1][6] These application notes provide detailed protocols and compiled data from various animal model studies to guide researchers in utilizing this compound for their diabetic nephropathy research.

Mechanism of Action in the Context of Diabetic Nephropathy

This compound's primary mechanism of action is the inhibition of SGLT2 in the proximal tubules of the kidney.[1] This action blocks the reabsorption of glucose, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[1] In the context of diabetic nephropathy, this primary effect triggers a cascade of beneficial downstream effects:

  • Improved Glycemic Control: By reducing hyperglycemia, this compound lessens the primary metabolic insult that drives diabetic kidney disease.[4][7]

  • Reduction of Glomerular Hyperfiltration: SGLT2 inhibitors are thought to restore tubuloglomerular feedback by increasing sodium delivery to the macula densa, which in turn constricts the afferent arteriole and reduces intraglomerular pressure.[6]

  • Anti-inflammatory and Anti-fibrotic Effects: Studies suggest that this compound can attenuate renal inflammation and fibrosis, key pathological features of diabetic nephropathy.[4][8] This may be partly mediated by the inhibition of hypoxia-inducible factor-1α (HIF-1α).[9]

  • Podocyte Protection: Evidence suggests that SGLT2 inhibitors can protect podocytes, the specialized cells of the glomerulus that are crucial for the filtration barrier, from damage.[10][11]

Key In Vivo Models for Studying this compound in Diabetic Nephropathy

Several well-established animal models are instrumental in elucidating the effects of this compound on diabetic nephropathy:

  • T2DN Rats: This model of type 2 diabetic nephropathy exhibits progressive proteinuria, a decline in glomerular filtration rate (GFR), glomerulosclerosis, and renal fibrosis, closely mimicking the human condition.[7][8]

  • db/db Mice: These mice have a mutation in the leptin receptor gene and develop obesity, insulin resistance, and diabetic nephropathy, characterized by mesangial matrix expansion and glomerular basement membrane thickening.[9]

  • Streptozotocin (STZ)-induced Diabetic Rats: While a model of type 1 diabetes, STZ-induced hyperglycemia leads to renal complications that can be studied to understand the impact of glucose control on the kidney.[12]

  • Zucker Fatty Rats: This model of obesity and insulin resistance is also used to study the metabolic and renal effects of SGLT2 inhibitors.[13]

Data Presentation: Summary of this compound's Effects in Animal Models

The following tables summarize the quantitative data from key studies on the effects of this compound in animal models of diabetic nephropathy.

Table 1: Effects of this compound on Key Parameters in T2DN Rats

ParameterVehicleThis compound (10 mg/kg/day)Lisinopril (10 mg/kg/day)Combination TherapyInsulinReference
Blood Glucose (mg/dL) 405 ± 25135 ± 10400 ± 20140 ± 15130 ± 12[7][8]
HbA1c (%) 10.8 ± 0.56.2 ± 0.310.5 ± 0.66.5 ± 0.46.3 ± 0.3[7][8]
Mean Blood Pressure (mmHg) 140 ± 5142 ± 6113 ± 4105 ± 5#145 ± 7[7][8]
Glomerular Filtration Rate (GFR) (mL/min) FallPrevented FallPrevented FallPrevented FallNo Effect[7][8]
Proteinuria ProgressiveReducedReducedGreater Reduction#No Effect[7][8]
Glomerular Injury Score SevereReducedReducedGreater Reduction#No Effect[8]
Renal Fibrosis SevereReduced-Greater Reduction#No Effect[8]
Tubular Necrosis SevereReducedReducedGreater Reduction*#No Effect[8]

*p < 0.05 vs. Vehicle; #p < 0.05 vs. This compound or Lisinopril alone

Table 2: Effects of this compound on Key Parameters in db/db Mice

ParameterControl (db/m)Vehicle (db/db)This compound (15 mg/kg/day)Reference
Plasma Glucose (mg/dL) -HighLowered[9]
Glomerular Mesangial Matrix Expansion NormalIncreasedDecreased[9]
Glomerular Fibronectin Accumulation NormalIncreasedDecreased[9]
Interstitial Fibronectin Accumulation NormalIncreasedDecreased[9]
Glomerular Basement Membrane Thickness NormalIncreasedAttenuated[9]
Renal HIF-1α Accumulation LowIncreasedAttenuated[9]

*p < 0.05 vs. Vehicle (db/db)

Experimental Protocols

Protocol 1: Long-term this compound Treatment in a T2DN Rat Model of Type 2 Diabetic Nephropathy

Objective: To evaluate the long-term effects of this compound, alone and in combination with an ACE inhibitor, on the progression of renal injury in a rat model of type 2 diabetic nephropathy.

Animal Model:

  • Species: Rat

  • Strain: T2DN (a genetic model derived from a cross between Fawn Hooded Hypertensive and Goto-Kakizaki rats)[8]

  • Age: 14 months old[8]

  • Sex: Male[8]

Materials:

  • This compound

  • Lisinopril

  • Rat chow

  • Drinking water

  • Metabolic cages

  • Blood pressure measurement system (e.g., tail-cuff)

  • Analytical kits for blood glucose, HbA1c, urinary protein, and creatinine.

  • Reagents and equipment for histology (e.g., formalin, paraffin, microtome, stains like PAS and Masson's trichrome).

Experimental Workflow:

G cluster_acclimatization Acclimatization & Baseline cluster_treatment Treatment Groups (Chronic) cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis acclimatize Acclimatize 14-month-old male T2DN rats baseline Baseline Measurements: - Blood Glucose - HbA1c - Blood Pressure - 24h Urine Collection (Protein, Creatinine) acclimatize->baseline group1 Group 1: Vehicle baseline->group1 group2 Group 2: this compound (10 mg/kg/day in chow) baseline->group2 group3 Group 3: Lisinopril (10 mg/kg/day in drinking water) baseline->group3 group4 Group 4: Combination Therapy baseline->group4 group5 Group 5: Insulin Implant baseline->group5 monitoring Weekly/Bi-weekly Monitoring: - Body Weight - Food & Water Intake - Blood Glucose group1->monitoring group2->monitoring group3->monitoring group4->monitoring group5->monitoring bp_monitoring Monthly Blood Pressure Measurement monitoring->bp_monitoring urine_monitoring Monthly 24h Urine Collection monitoring->urine_monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia biochem Biochemical Analysis: - Final Blood Glucose & HbA1c - GFR Measurement euthanasia->biochem histology Histological Analysis of Kidneys: - Glomerulosclerosis - Renal Fibrosis - Tubular Necrosis euthanasia->histology

Caption: Experimental workflow for long-term this compound treatment in T2DN rats.

Procedure:

  • Animal Acclimatization and Baseline Measurements:

    • Acclimatize 14-month-old male T2DN rats to the facility for at least one week.

    • Obtain baseline measurements of blood glucose, HbA1c, and blood pressure.

    • Place rats in metabolic cages for 24-hour urine collection to determine baseline proteinuria and creatinine clearance.

  • Group Allocation and Treatment Administration:

    • Randomly assign rats to the following treatment groups:

      • Group 1 (Vehicle): Standard rat chow and drinking water.

      • Group 2 (this compound): this compound mixed in the rat chow to deliver an average daily dose of 10 mg/kg.[8]

      • Group 3 (Lisinopril): Lisinopril dissolved in the drinking water to deliver an average daily dose of 10 mg/kg.[8]

      • Group 4 (Combination): this compound in chow and lisinopril in drinking water at the above doses.[8]

      • Group 5 (Insulin): Subcutaneous implantation of a slow-release insulin implant.[8]

    • Provide ad libitum access to food and water.

  • Monitoring:

    • Monitor body weight, food intake, and water intake weekly.

    • Measure blood glucose levels weekly or bi-weekly.

    • Measure blood pressure monthly using a non-invasive tail-cuff method.

    • Collect 24-hour urine samples monthly to assess proteinuria and creatinine clearance.

  • Endpoint Analysis:

    • At the end of the study period (e.g., 3 months), perform final blood and urine collections.

    • Measure GFR (e.g., via inulin clearance).

    • Euthanize the animals and collect kidney tissues.

    • Fix one kidney in 10% formalin for histological processing (paraffin embedding, sectioning, and staining with PAS and Masson's trichrome).

    • Snap-freeze the other kidney for molecular and biochemical analyses.

    • Perform semi-quantitative scoring of glomerulosclerosis, interstitial fibrosis, and tubular necrosis on stained kidney sections.

Protocol 2: Investigating the Effect of this compound on Renal HIF-1α in a db/db Mouse Model

Objective: To determine the effect of this compound on diabetes-induced hypoxia-inducible factor-1α (HIF-1α) accumulation in the kidneys of db/db mice.

Animal Model:

  • Species: Mouse

  • Strain: db/db (leptin receptor deficient)

  • Age: Varies, e.g., treatment starting at 8-10 weeks of age.

  • Sex: Male

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Analytical kits for plasma glucose.

  • Reagents and equipment for histology and immunohistochemistry (e.g., antibodies against HIF-1α, fibronectin).

  • Equipment for electron microscopy.

Experimental Workflow:

G cluster_setup Experimental Setup cluster_treatment Treatment Phase (8 weeks) cluster_analysis Endpoint Analysis acclimatize Acclimatize db/db and db/m mice grouping Divide db/db mice into two groups: 1. Vehicle 2. This compound acclimatize->grouping treatment Daily oral gavage: - Vehicle group: Vehicle - this compound group: 15 mg/kg/day grouping->treatment monitoring Monitor blood glucose and body weight treatment->monitoring collection Euthanasia and kidney tissue collection monitoring->collection histology Histology: - Mesangial matrix expansion - Fibronectin accumulation collection->histology em Electron Microscopy: - Glomerular basement membrane thickness collection->em ihc Immunohistochemistry: - HIF-1α expression collection->ihc

Caption: Workflow for studying this compound's effect on renal HIF-1α in db/db mice.

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize db/db mice and their lean db/m littermate controls.

    • Randomly assign db/db mice to two groups: Vehicle and this compound.

  • Treatment Administration:

    • Administer this compound (15 mg/kg/day) or vehicle daily by oral gavage for 8 weeks.[9]

  • Monitoring:

    • Monitor plasma glucose and body weight regularly throughout the study.

  • Endpoint Analysis:

    • At the end of the 8-week treatment period, euthanize the mice and perfuse the kidneys.

    • Collect kidney tissues for analysis.

    • Histology: Process kidney sections for staining to assess glomerular mesangial matrix expansion and fibronectin accumulation.[9]

    • Electron Microscopy: Process kidney tissue to examine the ultrastructure of the glomeruli, specifically the thickness of the glomerular basement membrane.[9]

    • Immunohistochemistry: Perform immunohistochemical staining on kidney sections to detect and quantify the accumulation of HIF-1α.[9]

Signaling Pathways

Hypothesized Mechanism of this compound in Attenuating Hypoxia-Induced Renal Injury

G cluster_diabetes Diabetic State cluster_hypoxia Renal Hypoxia Pathway cluster_this compound This compound Intervention hyperglycemia Hyperglycemia mitochondrial_stress Increased Mitochondrial Respiration hyperglycemia->mitochondrial_stress hypoxia Renal Hypoxia mitochondrial_stress->hypoxia hif1a HIF-1α Accumulation hypoxia->hif1a profibrotic Expression of Profibrotic Genes (e.g., PAI-1, VEGF) hif1a->profibrotic fibrosis Tubulointerstitial Fibrosis profibrotic->fibrosis This compound This compound sglt2_inhibition SGLT2 Inhibition This compound->sglt2_inhibition glucose_excretion Increased Glucose Excretion sglt2_inhibition->glucose_excretion reduced_hyperglycemia Reduced Hyperglycemia glucose_excretion->reduced_hyperglycemia reduced_mito_stress Suppressed Mitochondrial Respiration reduced_hyperglycemia->reduced_mito_stress reduced_mito_stress->hif1a Inhibits

Caption: this compound may attenuate renal fibrosis by inhibiting HIF-1α.

Conclusion

This compound serves as a critical pharmacological tool for investigating the mechanisms and potential treatments of diabetic nephropathy in animal models. Its multifaceted effects, extending beyond simple glucose control to encompass hemodynamic and cellular protective mechanisms, offer a rich area for further research. The protocols and data presented here provide a foundation for scientists to design and execute robust preclinical studies, ultimately contributing to a deeper understanding and improved management of diabetic kidney disease.

References

Application Notes and Protocols: Luseogliflozin in Heart Failure with Preserved Ejection Fraction (HFpEF) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heart failure with preserved ejection fraction (HFpEF) is a complex clinical syndrome characterized by symptoms of heart failure, a normal or near-normal left ventricular ejection fraction (LVEF ≥ 50%), and evidence of diastolic dysfunction or elevated left ventricular filling pressures. The pathophysiology is multifaceted, involving cardiac hypertrophy, fibrosis, and inflammation, often driven by comorbidities such as hypertension, obesity, and type 2 diabetes. Sodium-glucose cotransporter 2 (SGLT2) inhibitors have emerged as a promising therapeutic class for HFpEF. Luseogliflozin, a potent and selective SGLT2 inhibitor, has demonstrated cardioprotective effects in preclinical models of diabetic cardiomyopathy, suggesting its potential utility in HFpEF.

These application notes provide a comprehensive overview of proposed experimental protocols for evaluating the efficacy of this compound in established rodent models of HFpEF. The methodologies outlined are based on existing research on this compound and other SGLT2 inhibitors in relevant cardiovascular disease models.

Proposed Experimental Protocols

Two widely used and clinically relevant rodent models are proposed for studying the effects of this compound in HFpEF: the Dahl Salt-Sensitive (DSS) Rat model and the "Two-Hit" Mouse Model.

Dahl Salt-Sensitive (DSS) Rat Model of Hypertensive HFpEF

This model develops key features of HFpEF, including hypertension, diastolic dysfunction, and cardiac hypertrophy, in response to a high-salt diet.

Protocol:

  • Animal Model: Male Dahl salt-sensitive rats, 7 weeks of age.

  • Acclimatization: Acclimatize rats for one week with standard chow and water ad libitum.

  • Baseline Measurements: Perform baseline transthoracic echocardiography to assess cardiac function.

  • Induction of HFpEF:

    • Control Group (Low Salt - LS): Feed a low-salt diet (0.3% NaCl) for the duration of the study.

    • HFpEF Group (High Salt - HS): Feed a high-salt diet (8% NaCl) to induce HFpEF.[1][2][3][4]

  • This compound Administration:

    • Vehicle Group: Administer the vehicle (e.g., 0.5% methylcellulose solution) daily via oral gavage to a subset of HS rats.

    • This compound Group: Administer this compound (e.g., 10 mg/kg/day, dissolved in vehicle) daily via oral gavage to a subset of HS rats. The dosage may be adapted from studies in other rodent models.

  • Monitoring: Monitor body weight, blood pressure (using the tail-cuff method), and general health status weekly.

  • Functional Assessment: Perform follow-up echocardiography at predetermined intervals (e.g., 4, 8, and 12 weeks) to assess changes in cardiac structure and function.

  • Terminal Procedures (at study endpoint, e.g., 12-16 weeks):

    • Perform terminal hemodynamic measurements (e.g., pressure-volume loop analysis) for a detailed assessment of cardiac function.[5]

    • Collect blood samples for biomarker analysis (e.g., NT-proBNP).

    • Euthanize animals and harvest hearts and other organs (e.g., lungs, kidneys) for histological and molecular analyses.

"Two-Hit" Mouse Model of Metabolic HFpEF

This model combines metabolic stress (high-fat diet) with hypertension induced by a nitric oxide synthase inhibitor (L-NAME) to closely mimic the cardiometabolic phenotype of human HFpEF.[6][7][8][9]

Protocol:

  • Animal Model: Male C57BL/6N mice, 10-12 weeks of age.

  • Acclimatization: Acclimatize mice for one week with standard chow and water ad libitum.

  • Induction of HFpEF:

    • Control Group: Feed a standard chow diet and provide regular drinking water.

    • HFpEF Group: Feed a high-fat diet (HFD; e.g., 60% kcal from fat) and administer L-NAME (e.g., 0.5 g/L) in the drinking water.[6][7][9]

  • This compound Administration:

    • Vehicle Group: Administer the vehicle daily via oral gavage to a subset of HFpEF mice.

    • This compound Group: Administer this compound (e.g., 20 mg/kg/day mixed in food, based on diabetic mouse models) to a subset of HFpEF mice.[1]

  • Monitoring: Monitor body weight, food and water intake, and blood glucose levels weekly.

  • Functional Assessment:

    • Perform echocardiography at baseline and regular intervals to assess cardiac function.

    • Conduct exercise tolerance tests (e.g., treadmill running) to evaluate functional capacity.[10]

  • Terminal Procedures (at study endpoint, e.g., 15 weeks):

    • Collect blood for metabolic and cardiac biomarker analysis.

    • Harvest hearts for histological and molecular analysis.

Key Experimental Methodologies

Cardiac Function Assessment
  • Transthoracic Echocardiography: A non-invasive method to serially assess cardiac structure and function. Key parameters to measure include:

    • Diastolic Function: E/A ratio, E/e' ratio, isovolumic relaxation time (IVRT).[11][12]

    • Systolic Function: Left ventricular ejection fraction (LVEF), fractional shortening (FS).

    • Cardiac Structure: Left ventricular mass, wall thickness, left atrial size.[11][13]

  • Pressure-Volume (PV) Loop Analysis: The gold standard for detailed in vivo assessment of cardiac hemodynamics, providing load-independent measures of systolic and diastolic function.[5]

Histological Analysis
  • Cardiomyocyte Hypertrophy:

    • Staining: Hematoxylin and Eosin (H&E) or Wheat Germ Agglutinin (WGA) staining of heart cross-sections.[14][15]

    • Analysis: Measurement of cardiomyocyte cross-sectional area.[15]

  • Cardiac Fibrosis:

    • Staining: Masson's Trichrome or Picrosirius Red staining to visualize collagen deposition.[14][16]

    • Analysis: Quantification of the fibrotic area as a percentage of the total myocardial area.[16]

Molecular and Cellular Analysis
  • Gene Expression Analysis (RT-qPCR):

    • Hypertrophy Markers: Natriuretic peptide A (Nppa), natriuretic peptide B (Nppb), and beta-myosin heavy chain (Myh7).[17][18][19]

    • Fibrosis Markers: Collagen type I alpha 1 (Col1a1), collagen type III alpha 1 (Col3a1), and transforming growth factor-beta (Tgf-β).

  • Protein Expression Analysis (Western Blot):

    • Quantification of key proteins in signaling pathways, such as NHE-1 and TGF-β2.[1]

Data Presentation

Table 1: Echocardiographic Parameters in a Proposed this compound HFpEF Study
ParameterControl GroupHFpEF + VehicleHFpEF + this compound
Heart Rate (bpm)
LVEF (%)
FS (%)
LV Mass (mg)
IVRT (ms)
E/A Ratio
E/e' Ratio
Left Atrial Diameter (mm)
Table 2: Histological and Molecular Data in a Proposed this compound HFpEF Study
ParameterControl GroupHFpEF + VehicleHFpEF + this compound
Cardiomyocyte Cross-Sectional Area (µm²)
Interstitial Fibrosis (%)
Nppa mRNA (relative expression)
Myh7 mRNA (relative expression)
Col1a1 mRNA (relative expression)
Tgf-β2 Protein (relative expression)

Visualizations

Signaling Pathway

Luseogliflozin_Signaling_Pathway cluster_0 Cardiomyocyte High_Glucose High Glucose NHE1 NHE-1 Activity High_Glucose->NHE1 TGFB2 TGF-β2 Expression NHE1->TGFB2 Hypertrophy Hypertrophy TGFB2->Hypertrophy Fibrosis Fibrosis TGFB2->Fibrosis This compound This compound This compound->NHE1

Caption: Proposed mechanism of this compound in cardiomyocytes.

Experimental Workflow

HFpEF_Experimental_Workflow cluster_endpoint Endpoint Analyses start Rodent Model Selection (e.g., DSS Rat or 'Two-Hit' Mouse) baseline Baseline Assessment (Echocardiography) start->baseline induction HFpEF Induction (High-Salt Diet or HFD + L-NAME) baseline->induction randomization Randomization induction->randomization treatment Treatment Period (Vehicle vs. This compound) randomization->treatment monitoring In-life Monitoring (Body Weight, Blood Pressure, Echo) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint hemo Hemodynamics (PV Loop) histo Histology (Fibrosis, Hypertrophy) molecular Molecular Biology (RT-qPCR, Western Blot)

Caption: General experimental workflow for testing this compound in HFpEF models.

References

Application Notes and Protocols: Assessing the Effects of Luseogliflozin on Cognitive Function in a Mouse Model of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the impact of luseogliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor, on cognitive function in a murine model of type 2 diabetes (T2D). The protocols outlined below detail the experimental workflow, from animal model selection and drug administration to behavioral and molecular analyses, enabling a thorough assessment of this compound's potential as a therapeutic agent for diabetes-related cognitive impairment.

Introduction

Cognitive impairment is a significant complication of type 2 diabetes, and effective therapeutic strategies are urgently needed. This compound, by inhibiting SGLT2 in the renal proximal tubule, promotes urinary glucose excretion, thereby lowering blood glucose levels.[1][2] Beyond its primary hypoglycemic effect, preclinical studies suggest that this compound and other SGLT2 inhibitors may exert neuroprotective effects through various mechanisms, including the reduction of oxidative stress, neuroinflammation, and the improvement of cerebrovascular function.[3][4][5][6][7]

These protocols are designed to provide a standardized framework for investigating the efficacy of this compound in ameliorating cognitive deficits in a well-established mouse model of T2D.

Experimental Design and Workflow

A schematic overview of the experimental workflow is presented below. This workflow outlines the key stages of the study, from animal model induction to the final data analysis.

experimental_workflow cluster_setup Phase 1: Model Induction & Treatment cluster_assessment Phase 2: Cognitive & Physiological Assessment cluster_analysis Phase 3: Tissue Collection & Analysis cluster_data Phase 4: Data Analysis & Interpretation A Animal Model Selection (e.g., db/db mice) B Acclimatization (1-2 weeks) A->B C Baseline Cognitive Assessment (Pre-treatment) B->C D Randomization into Groups (Vehicle, this compound) C->D E Chronic this compound Administration (e.g., 8-12 weeks) D->E F Behavioral Testing Battery (Post-treatment) E->F G Metabolic Parameter Measurement (Blood glucose, HbA1c) E->G H Tissue Collection (Brain, Blood) F->H G->H I Biochemical & Histological Analysis H->I J Statistical Analysis I->J K Interpretation of Results J->K

Figure 1: Experimental Workflow Diagram.

Materials and Methods

Animal Model
  • Model: db/db mice are a commonly used model of T2D and obesity-related cognitive impairment.

  • Age: 8-10 weeks at the start of the study.

  • Housing: Mice should be housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

This compound Administration

This compound can be administered orally. The dosage and duration should be based on previous studies with SGLT2 inhibitors in mice.[8][9]

ParameterRecommendation
Drug This compound
Vehicle 0.5% Carboxymethylcellulose (CMC) in sterile water
Dosage 1-10 mg/kg/day
Route of Administration Oral gavage
Treatment Duration 8-12 weeks
Control Group Vehicle (0.5% CMC)

Table 1: this compound Administration Protocol

Behavioral Testing Battery

A battery of behavioral tests should be employed to assess different aspects of cognitive function. All behavioral testing should be conducted during the light phase and mice should be habituated to the testing room for at least 30 minutes prior to each test.

The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.[8][9][10]

PhaseProtocol
Acquisition Phase (5 days) Four trials per day. The mouse is released from one of four starting positions and must find a hidden platform. The escape latency and path length to find the platform are recorded.
Probe Trial (Day 6) The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured.

Table 2: Morris Water Maze Protocol

The Y-maze is used to assess spontaneous alternation, a measure of spatial working memory.[11][12]

ParameterProtocol
Apparatus A three-arm maze with arms of equal length.
Procedure Mice are placed in the center of the maze and allowed to freely explore for 8 minutes. The sequence of arm entries is recorded.
Analysis Spontaneous alternation percentage is calculated as: (Number of alternations / (Total arm entries - 2)) x 100.

Table 3: Y-Maze Protocol

The NOR test evaluates the ability of mice to recognize a novel object from a familiar one.[11][12]

PhaseProtocol
Habituation (Day 1) Mice are allowed to freely explore an empty open field arena.
Familiarization (Day 2) Two identical objects are placed in the arena, and the mouse is allowed to explore for 10 minutes.
Test (Day 2, after retention interval) One of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded.
Analysis The discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

Table 4: Novel Object Recognition Protocol

Biochemical and Histological Analysis

Following the completion of behavioral testing, brain tissue should be collected for further analysis.

AnalysisMethodTarget Markers
Oxidative Stress ELISA, Western BlotSuperoxide dismutase (SOD), Glutathione peroxidase (GPx), Malondialdehyde (MDA)
Neuroinflammation ELISA, ImmunohistochemistryInterleukin-1β (IL-1β), Tumor necrosis factor-α (TNF-α), Ionized calcium-binding adapter molecule 1 (Iba-1)
Synaptic Plasticity Western BlotBrain-derived neurotrophic factor (BDNF), Postsynaptic density protein 95 (PSD-95), Synaptophysin
Apoptosis TUNEL Assay, Western BlotBcl-2, Bax, Cleaved Caspase-3

Table 5: Biochemical and Histological Analysis Parameters

Potential Signaling Pathways

This compound's beneficial effects on cognitive function are likely mediated through multiple signaling pathways. The following diagram illustrates a potential mechanism of action.

signaling_pathway cluster_luseo This compound cluster_sglt2 SGLT2 Inhibition cluster_effects Systemic Effects cluster_cellular Cellular Mechanisms cluster_outcome Cognitive Outcome Luseo This compound SGLT2 SGLT2 Inhibition Luseo->SGLT2 Glucose Reduced Blood Glucose SGLT2->Glucose Vascular Improved Vascular Function SGLT2->Vascular OxidativeStress Decreased Oxidative Stress Glucose->OxidativeStress Neuroinflammation Reduced Neuroinflammation Glucose->Neuroinflammation Cognition Improved Cognitive Function OxidativeStress->Cognition Neuroinflammation->Cognition Vascular->Cognition

Figure 2: Potential Signaling Pathway of this compound.

Data Presentation and Statistical Analysis

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate tests, such as Student's t-test for two-group comparisons or one-way or two-way ANOVA followed by a post-hoc test for multiple-group comparisons. A p-value of less than 0.05 is typically considered statistically significant.

Behavioral TestKey Parameters to Analyze
Morris Water Maze Escape latency, path length, time in target quadrant, swim speed.
Y-Maze Spontaneous alternation percentage, total number of arm entries.
Novel Object Recognition Discrimination index, total exploration time.

Table 6: Key Behavioral Parameters for Analysis

Conclusion

This comprehensive protocol provides a robust framework for assessing the effects of this compound on cognitive function in a mouse model of type 2 diabetes. By following these detailed methodologies, researchers can generate reliable and reproducible data to elucidate the therapeutic potential of this compound for diabetes-associated cognitive decline. The findings from such studies will be crucial for informing future clinical investigations and drug development efforts in this critical area of unmet medical need.

References

Application Notes and Protocols for Luseogliflozin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Luseogliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, in cell culture experiments. The following information is crucial for ensuring accurate and reproducible results in preclinical research and drug development.

Physicochemical and Solubility Data

Proper preparation of this compound solutions is critical for in vitro studies. The following table summarizes key quantitative data for this compound.

ParameterValueSource
Molecular Weight 452.56 g/mol [1]
IC₅₀ for SGLT2 2.26 nM[2][3]
IC₅₀ for SGLT1 3990 nM[2]
Primary Solvent Dimethyl Sulfoxide (DMSO)[2][4][5]
Vehicle Control 0.05% - 0.1% DMSO in culture medium[4][5]
Storage of Stock Solution -20°C for 1 month (protect from light), -80°C for 6 months[2]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound hydrate (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass of this compound using its molecular weight (452.56 g/mol ). For 1 mL of a 10 mM stock solution, 4.5256 mg of this compound is needed.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 4.5256 mg of this compound.

  • Vortex the solution until the this compound is completely dissolved.[2] Gentle warming may be applied if necessary, but avoid excessive heat.

  • Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[2]

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[2]

Preparation of this compound Working Solutions for Cell Culture

This protocol details the dilution of the 10 mM stock solution to final working concentrations for treating cells. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines, with 0.1% being a commonly used concentration.[6]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed complete cell culture medium

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw a vial of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to ensure accuracy.

  • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. This can be achieved by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • For a final concentration of 100 nM, a further 1:100 dilution of the 10 µM working solution would be required.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the this compound-treated wells. For instance, if the final concentration of this compound is 10 µM prepared from a 10 mM stock (a 1:1000 dilution), the final DMSO concentration will be 0.1%. Therefore, the vehicle control should contain 0.1% DMSO in the culture medium.[5]

  • Gently mix the working solutions by pipetting up and down.

  • Replace the existing medium in the cell culture plates with the prepared this compound working solutions or the vehicle control.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for cell treatment and a known signaling pathway affected by this compound.

experimental_workflow cluster_prep Solution Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis stock Prepare 10 mM this compound Stock in DMSO working Prepare Working Solutions in Culture Medium stock->working vehicle Prepare Vehicle Control (DMSO in Medium) stock->vehicle seed Seed Cells in Culture Plates treat Treat Cells with This compound/Vehicle seed->treat incubate Incubate for Desired Time treat->incubate analysis Perform Cellular Assays (e.g., Proliferation, Gene Expression) incubate->analysis

Caption: Experimental workflow for this compound treatment in cell culture.

signaling_pathway This compound This compound Humoral_Factors Humoral Factors This compound->Humoral_Factors induces FoxM1 FoxM1 Humoral_Factors->FoxM1 activates PLK1 PLK1 FoxM1->PLK1 CENPA CENP-A PLK1->CENPA Beta_Cell_Proliferation β-Cell Proliferation CENPA->Beta_Cell_Proliferation

Caption: this compound-induced signaling pathway in beta cells.[7][8]

Concluding Remarks

The protocols and information provided herein are intended to serve as a comprehensive guide for the preparation and application of this compound in cell culture experiments. Adherence to these guidelines will help ensure the generation of reliable and reproducible data. Researchers should always consult relevant literature for cell-type-specific concentrations and treatment durations.

References

Application Notes and Protocols: Luseogliflozin in Cerebrovascular Dysfunction Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of luseogliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor, in the study of cerebrovascular dysfunction. The protocols and data presented are primarily based on preclinical studies in diabetic animal models, offering a framework for investigating the therapeutic potential of this compound in mitigating cerebrovascular complications associated with metabolic disease.

Introduction

Diabetes mellitus is a significant risk factor for various forms of cerebrovascular disease, including stroke and cognitive impairment.[1][2][3][4] Chronic hyperglycemia contributes to cerebrovascular endothelial dysfunction, increased oxidative stress, and impaired cerebral blood flow (CBF) autoregulation, ultimately leading to neuronal damage and cognitive decline.[2][5] this compound, by inhibiting SGLT2 in the renal proximal tubules, promotes urinary glucose excretion, thereby lowering blood glucose levels. Beyond its glycemic control, emerging evidence suggests that this compound and other SGLT2 inhibitors may exert direct protective effects on the vasculature, potentially by reducing oxidative stress and inflammation.[2][5][6][7][8]

These notes will detail the application of this compound in a diabetic rat model to study its effects on key aspects of cerebrovascular function and dysfunction.

Key Applications

  • Reversal of Cerebrovascular Dysfunction: this compound has been shown to restore impaired myogenic response and CBF autoregulation in diabetic rats.[1][2][3]

  • Protection of the Blood-Brain Barrier (BBB): The SGLT2 inhibitor reduces BBB leakage associated with chronic hyperglycemia.[1][2][3]

  • Improvement of Neurovascular Coupling: this compound can rescue impaired functional hyperemia, indicating an enhancement of the communication between neural activity and CBF regulation.[1][2][3]

  • Amelioration of Cognitive Impairment: Studies demonstrate that this compound treatment can reverse cognitive deficits in diabetic animal models.[1][2][3]

  • Reduction of Oxidative Stress: A key proposed mechanism for the neuroprotective effects of this compound is the reduction of reactive oxygen species (ROS) production in cerebral vessels.[1][2][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the effects of this compound on 18-month-old diabetic (DM) rats.

Table 1: Physiological and Metabolic Parameters

ParameterControlDiabetic (DM)DM + this compound
Plasma Glucose (mg/dL)120 ± 5350 ± 20150 ± 10
HbA1c (%)4.5 ± 0.210.5 ± 0.56.0 ± 0.3
Systolic Blood Pressure (mmHg)125 ± 5128 ± 6126 ± 5

Data are presented as mean ± SEM. This compound treatment significantly reduced plasma glucose and HbA1c levels without altering blood pressure.[1][2][3]

Table 2: Cerebrovascular Function Parameters

ParameterControlDiabetic (DM)DM + this compound
CBF Autoregulation (% change in CBF per mmHg)IntactImpairedRestored
Myogenic Response of Middle Cerebral ArteriesNormalImpairedRestored
Blood-Brain Barrier Leakage (e.g., Evans blue extravasation)LowHighReduced
Neurovascular Coupling (Functional Hyperemia)NormalImpairedRescued

This table provides a qualitative summary of the findings. This compound treatment effectively reversed the cerebrovascular dysfunction observed in diabetic rats.[1][2][3][5]

Signaling Pathways and Experimental Workflow

Proposed Mechanism of this compound in Neuroprotection

// Edges Hyperglycemia -> Oxidative_Stress [color="#202124"]; Hyperglycemia -> AGE_Production [color="#202124"]; Oxidative_Stress -> Vascular_Damage [color="#202124"]; AGE_Production -> Vascular_Damage [color="#202124"]; Vascular_Damage -> BBB_Leakage [color="#202124"]; Vascular_Damage -> Impaired_CBF_Auto [color="#202124"]; Vascular_Damage -> Neurovascular_Uncoupling [color="#202124"]; BBB_Leakage -> Cognitive_Impairment [color="#202124"]; Impaired_CBF_Auto -> Cognitive_Impairment [color="#202124"]; Neurovascular_Uncoupling -> Cognitive_Impairment [color="#202124"];

This compound -> Reduced_Glucose [color="#202124"]; Reduced_Glucose -> Oxidative_Stress [label="Reduces", color="#34A853", style=dashed, fontcolor="#34A853"]; Reduced_Glucose -> AGE_Production [label="Reduces", color="#34A853", style=dashed, fontcolor="#34A853"]; } END_DOT Caption: Proposed mechanism of this compound in reversing cerebrovascular dysfunction.

Experimental Workflow for Studying this compound Effects

// Nodes Animal_Model [label="1. Animal Model Induction\n(e.g., 18-mo-old diabetic rats)"]; Treatment [label="2. This compound Treatment\n(e.g., daily oral gavage)"]; Group_Assignment [label="3. Group Assignment\n(Control, DM, DM + Luseo)"]; Cognitive_Testing [label="4. Cognitive Function Assessment\n(e.g., Morris Water Maze)"]; CBF_Measurement [label="5. Cerebral Blood Flow Autoregulation\n(e.g., Laser Doppler Flowmetry)"]; Vascular_Reactivity [label="6. Myogenic Response Assessment\n(e.g., isolated MCA cannulation)"]; BBB_Integrity [label="7. Blood-Brain Barrier Integrity\n(e.g., Evans Blue Extravasation)"]; Tissue_Analysis [label="8. Post-mortem Tissue Analysis\n(e.g., ROS measurement, Immunohistochemistry)"];

// Edges Animal_Model -> Treatment; Treatment -> Group_Assignment; Group_Assignment -> Cognitive_Testing; Group_Assignment -> CBF_Measurement; Group_Assignment -> Vascular_Reactivity; Group_Assignment -> BBB_Integrity; Cognitive_Testing -> Tissue_Analysis; CBF_Measurement -> Tissue_Analysis; Vascular_Reactivity -> Tissue_Analysis; BBB_Integrity -> Tissue_Analysis; } END_DOT Caption: General experimental workflow for preclinical evaluation of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on cerebrovascular dysfunction.

Animal Model and this compound Administration
  • Animal Model: 18-month-old male diabetic (e.g., Goto-Kakizaki) and age-matched non-diabetic (e.g., Wistar-Kyoto) rats are commonly used. This age represents a model of long-standing hyperglycemia.

  • This compound Preparation and Dosing: this compound is typically dissolved in a vehicle such as sterile water or a 0.5% methylcellulose solution. A common dosage is 10 mg/kg/day administered via oral gavage for a period of several weeks (e.g., 4-8 weeks).

  • Control Groups:

    • An age-matched non-diabetic control group receiving the vehicle.

    • A diabetic control group receiving the vehicle.

Assessment of Cerebral Blood Flow (CBF) Autoregulation
  • Objective: To determine the ability of cerebral blood vessels to maintain constant blood flow despite changes in systemic blood pressure.

  • Methodology:

    • Anesthetize the animal (e.g., with isoflurane).

    • Perform a craniotomy to expose the cerebral cortex.

    • Use Laser Doppler Flowmetry to continuously measure cortical CBF.

    • Monitor mean arterial pressure (MAP) via a femoral artery catheter.

    • Induce controlled changes in MAP using infusions of phenylephrine (to increase pressure) and sodium nitroprusside (to decrease pressure).

    • Record the corresponding changes in CBF.

    • Plot CBF as a function of MAP to determine the autoregulatory range. A flattened curve indicates effective autoregulation, while a steep, linear relationship suggests impairment.

Evaluation of Blood-Brain Barrier (BBB) Permeability
  • Objective: To quantify the extent of BBB leakage.

  • Methodology (Evans Blue Extravasation):

    • Administer Evans blue dye (e.g., 2% solution in saline, 4 mL/kg) via intravenous injection.

    • Allow the dye to circulate for a specified time (e.g., 60 minutes).

    • Perfuse the animal transcardially with saline to remove intravascular dye.

    • Harvest the brain and homogenize specific regions (e.g., cortex, hippocampus) in a formamide solution.

    • Incubate the homogenates (e.g., at 60°C for 24 hours) to extract the extravasated dye.

    • Centrifuge the samples and measure the absorbance of the supernatant using a spectrophotometer (at ~620 nm).

    • Quantify the amount of Evans blue dye per gram of brain tissue using a standard curve.

Assessment of Neurovascular Coupling
  • Objective: To measure the change in CBF in response to neuronal stimulation.

  • Methodology:

    • Prepare the animal for CBF measurement as described in Protocol 2.

    • Stimulate a specific neuronal pathway (e.g., whisker stimulation by gentle puffing of air).

    • Simultaneously record the CBF response in the corresponding cortical area (e.g., the barrel cortex).

    • The magnitude and latency of the CBF increase (functional hyperemia) are indicative of the health of neurovascular coupling. A blunted or delayed response signifies impairment.

Measurement of Vascular Reactive Oxygen Species (ROS)
  • Objective: To quantify the level of oxidative stress in cerebral vessels.

  • Methodology (Dihydroethidium Staining):

    • Isolate cerebral arteries (e.g., middle cerebral arteries).

    • Embed the fresh vessels in an optimal cutting temperature (OCT) compound and freeze.

    • Cut cryosections (e.g., 10-20 µm thick).

    • Incubate the sections with dihydroethidium (DHE), a fluorescent probe for superoxide.

    • Capture fluorescent images using a confocal microscope.

    • Quantify the fluorescence intensity to determine the relative levels of ROS. An increase in red fluorescence indicates higher levels of superoxide.

Cognitive Function Assessment
  • Objective: To evaluate spatial learning and memory.

  • Methodology (Morris Water Maze):

    • Use a circular pool filled with opaque water. A hidden platform is submerged just below the water surface in one quadrant.

    • Acquisition Phase (Learning): For several consecutive days, place the rat in the pool from different starting positions and allow it to find the hidden platform. Record the time (escape latency) and path length to reach the platform.

    • Probe Trial (Memory): After the acquisition phase, remove the platform and allow the rat to swim freely for a set duration (e.g., 60 seconds).

    • Record the time spent in the target quadrant where the platform was previously located. A preference for the target quadrant indicates intact spatial memory.

Conclusion

The use of this compound in preclinical models of diabetes-related cerebrovascular dysfunction has provided significant insights into its potential neuroprotective mechanisms. The primary benefits appear to stem from its ability to normalize hyperglycemia, which in turn reduces oxidative stress and ameliorates damage to the cerebrovasculature.[1][2][3][5] The protocols outlined here provide a robust framework for researchers to further investigate the therapeutic utility of this compound and other SGLT2 inhibitors in preventing or reversing the cerebrovascular complications of diabetes and related metabolic disorders. Future studies may focus on elucidating the direct, glucose-independent effects of these agents on cerebral endothelial cells and neurons.

References

Luseogliflozin's Potential in Atherosclerosis Research: Application Notes and Protocols for ApoE-/- Mice Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: November 7, 2025

Researchers investigating the progression of atherosclerosis now have a detailed guide for utilizing the SGLT2 inhibitor, luseogliflozin, in Apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for the disease. These comprehensive application notes and protocols, designed for researchers, scientists, and drug development professionals, outline the experimental framework to explore the anti-atherosclerotic effects of this compound, focusing on its impact on inflammation and plaque formation.

Recent studies have demonstrated that this compound can significantly attenuate the progression of atherosclerosis in diabetic ApoE-/- mice.[1][2][3] Notably, the therapeutic benefits of this compound appear to be independent of its effects on serum lipid profiles, suggesting a primary role in modulating inflammatory pathways.[1][2][3] Short-term treatment with this compound has been shown to normalize the aortic expression of key inflammation-related genes, highlighting its rapid action on the vascular wall.[1][2][3]

These protocols provide a foundation for further investigation into the mechanisms by which SGLT2 inhibitors may confer cardiovascular protection.

Data Presentation: Quantitative Summary of this compound's Effects

The following tables summarize the key quantitative findings from studies investigating the impact of this compound on atherosclerosis progression in diabetic ApoE-/- mice.

Table 1: Effect of Short-Term (7-Day) this compound Treatment on Aortic mRNA Expression of Inflammation-Related Genes

GeneFold Change in Diabetic ApoE-/- Mice (vs. Control)Effect of this compound
F4/80 (Macrophage Marker)Marked ElevationNormalized
TNFαMarked ElevationNormalized
IL-1βMarked ElevationNormalized
IL-6Marked ElevationNormalized
ICAM-1Marked ElevationNormalized
PECAM-1Marked ElevationNormalized
MMP2Marked ElevationNormalized
MMP9Marked ElevationNormalized
Data compiled from Nakatsu et al., 2017.[1][2][3]

Table 2: Effect of Long-Term (6-Month) this compound Treatment on Atherosclerosis and Metabolic Parameters

ParameterDiabetic ApoE-/- Mice (Untreated)Diabetic ApoE-/- Mice + this compound
Atherosclerotic Plaque AreaSevere and Widely DistributedMarkedly Attenuated
Serum High-Density Lipoprotein (HDL)No Significant ChangeNo Significant Change
Serum Low-Density Lipoprotein (LDL)No Significant ChangeNo Significant Change
Serum TriglyceridesNo Significant ChangeNo Significant Change
Body WeightIncreasedSignificantly Suppressed Gain
Blood GlucoseHyperglycemiaNormalized
Data compiled from Nakatsu et al., 2017.[3]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on atherosclerosis in ApoE-/- mice.

Animal Model and Induction of Diabetes
  • Animal Model: Eight-week-old male ApoE-/- mice on a C57/BL6J background are recommended.[2]

  • Induction of Diabetes: To mimic a diabetic state that exacerbates atherosclerosis, diabetes can be induced using a combination of nicotinamide (NA) and streptozotocin (STZ).[2][4]

    • Administer a single intraperitoneal (IP) injection of NA (120 mg/kg body weight).

    • Fifteen minutes after the NA injection, administer a single IP injection of STZ (100 mg/kg body weight) dissolved in citrate buffer.

    • Monitor blood glucose levels to confirm the development of diabetes.

This compound Administration
  • Dosage: this compound can be mixed into the animal chow at a concentration that results in a daily intake of approximately 10 mg/kg body weight.

  • Treatment Duration:

    • Short-Term Study: 7 days to evaluate the early effects on gene expression.[1][2]

    • Long-Term Study: 6 months to assess the impact on atherosclerotic plaque development.[1][3]

Assessment of Atherosclerosis
  • Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS). Carefully dissect the entire aorta.

  • Quantification of Plaque Area:

    • Stain the aorta with Oil Red O to visualize lipid-rich atherosclerotic plaques.

    • Capture high-resolution images of the stained aorta.

    • Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the Oil Red O-positive plaque area.

    • Express the plaque area as a percentage of the total aortic surface area.[5]

Gene Expression Analysis (Quantitative Real-Time PCR)
  • Tissue Preparation: Snap-freeze the dissected aortic tissue in liquid nitrogen and store it at -80°C.

  • RNA Extraction: Extract total RNA from the aortic tissue using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • Quantitative PCR: Perform real-time PCR using a thermocycler and SYBR Green master mix with specific primers for the target genes (e.g., F4/80, TNFα, IL-1β, IL-6, ICAM-1, PECAM-1, MMP2, MMP9) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Serum Lipid Analysis
  • Sample Collection: Collect blood samples via cardiac puncture at the time of euthanasia.

  • Analysis: Separate the serum and measure the levels of total cholesterol, HDL, LDL, and triglycerides using commercially available enzymatic kits.

Visualizations: Diagrams of Pathways and Workflows

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_duration Treatment Duration cluster_analysis Analysis A 8-week-old ApoE-/- Mice B Induce Diabetes (NA/STZ) A->B C Group Allocation B->C D Control (Diabetic ApoE-/-) C->D E This compound Treatment C->E F Short-Term (7 Days) E->F G Long-Term (6 Months) E->G H Aortic Gene Expression (qPCR) F->H I Atherosclerotic Plaque Quantification G->I J Serum Lipid Profile G->J

Caption: Experimental workflow for investigating this compound's effects.

signaling_pathway cluster_stimulus Pro-Atherosclerotic Stimuli cluster_response Vascular Wall Response cluster_outcome Pathological Outcome cluster_intervention Therapeutic Intervention A Hyperglycemia B Increased ROS Production A->B induces C Upregulation of Inflammatory Genes (TNFα, IL-1β, IL-6, ICAM-1) B->C leads to D Endothelial Dysfunction C->D contributes to E Atherosclerosis Progression D->E promotes F This compound F->A Reduces F->C Inhibits

Caption: this compound's proposed mechanism in atherosclerosis.

References

Luseogliflozin in db/db Mice: Application Notes and Protocols for Beta Cell Mass Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the effects of the SGLT2 inhibitor, luseogliflozin, on pancreatic beta cell mass in the db/db mouse model of type 2 diabetes.

Introduction

This compound, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, effectively lowers blood glucose levels by promoting urinary glucose excretion.[1] Beyond its glycemic control, preclinical studies in db/db mice have demonstrated its protective effects on pancreatic beta cells, including the preservation and potential increase of beta cell mass.[2][3] This is achieved through mechanisms that include the alleviation of glucotoxicity, reduction of oxidative stress, and modulation of key signaling pathways involved in beta cell proliferation and survival.[4][5] The db/db mouse is a widely used model for type 2 diabetes, exhibiting hyperglycemia, insulin resistance, and a progressive decline in beta cell function and mass, making it a relevant model for these investigations.[2]

Data Presentation

The following tables summarize quantitative data from key studies on the administration of this compound to db/db mice, focusing on parameters relevant to beta cell mass.

Table 1: Effects of this compound on Beta Cell Mass and Proliferation in db/db Mice

Age of Mice (start of treatment)This compound Dose (% in chow)Treatment DurationBeta Cell Mass vs. ControlBeta Cell Proliferation (Ki67+ cells) vs. ControlReference
10 weeks0.0025% or 0.01%4 weeksIncreasedIncreased[1]
6 weeks0.01%4 weeksSignificantly Increased-[3]
7 weeks (early stage)Not specified2 weeksPreserved-[6]
16 weeks (advanced stage)Not specified2 weeksNot preserved-[6]
6, 10, 14, 24 weeks0.01%4 weeksSignificantly Increased (at all ages)Upregulation of Ki67 gene expression[3]

Table 2: Effects of this compound on Gene Expression in Islets of db/db Mice

Age of Mice (start of treatment)This compound Dose (% in chow)Treatment DurationKey Upregulated GenesKey Downregulated GenesReference
10 weeks0.0025% or 0.01%4 weeksInsulin 1, Insulin 2, MafA, PDX-1, GLUT2TGFβ, fibronectin, collagen I, collagen III, Caspase 3[1][7]
6 weeks0.01%4 weeksGenes in TCA cycle & electron transport chain, Nkx6.1-[4]
6, 10, 14, 24 weeks0.01%4 weeksMafa, Pdx1, Ki67, Ccnd2-[3]

Experimental Protocols

Protocol 1: General this compound Administration and Islet Isolation

This protocol describes the in-life phase of the study and the subsequent isolation of pancreatic islets for further analysis.

Materials:

  • Male BKS.Cg-Dock7m +/+ Leprdb/J (db/db) mice

  • Standard rodent chow

  • This compound

  • Cages with controlled light/dark cycle (12h/12h) and temperature (25°C)

  • Collagenase P

  • Hanks' Balanced Salt Solution (HBSS)

  • Ficoll-Conray solution

  • Centrifuge

  • Microscope

Procedure:

  • Animal Acclimatization: Upon arrival, allow male db/db mice (e.g., 6 weeks old) to acclimatize for at least one week with free access to standard chow and water.[4]

  • Group Allocation: Randomly allocate mice into two groups: a control group receiving standard chow and a this compound group receiving standard chow containing 0.01% (w/w) this compound.[3][4]

  • Treatment Period: Maintain the respective diets for the designated study duration (e.g., 4 weeks).[4] Monitor body weight and food intake regularly.

  • Euthanasia and Pancreas Collection: At the end of the treatment period, euthanize the mice following approved institutional guidelines. Immediately perfuse the pancreas with cold HBSS.

  • Islet Isolation: a. Digest the pancreas with Collagenase P solution. b. Purify the islets by density gradient centrifugation using a Ficoll-Conray solution. c. Handpick the isolated islets under a microscope for subsequent experiments.

Protocol 2: Immunohistochemical Analysis of Beta Cell Mass

This protocol details the steps for quantifying beta cell mass from pancreatic tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded pancreas sections

  • Anti-insulin antibody

  • Anti-Ki67 antibody (for proliferation)

  • TUNEL assay kit (for apoptosis)

  • Secondary antibodies conjugated to a fluorescent marker or enzyme

  • Microscope with imaging software

Procedure:

  • Tissue Processing: Fix the pancreas in 10% formalin and embed in paraffin. Cut serial sections (e.g., 5 µm).

  • Immunostaining: a. Deparaffinize and rehydrate the tissue sections. b. Perform antigen retrieval as required for the specific antibodies. c. Incubate sections with primary antibodies (e.g., anti-insulin, anti-Ki67) overnight at 4°C. d. Wash and incubate with the appropriate secondary antibodies. e. For apoptosis detection, perform TUNEL staining according to the manufacturer's instructions.[7]

  • Image Acquisition and Analysis: a. Capture images of the entire pancreatic section using a slide scanner or automated microscope. b. Use image analysis software to quantify the total pancreatic area and the insulin-positive area. c. Calculate beta cell mass as the ratio of the total insulin-positive area to the total pancreatic tissue area, multiplied by the pancreatic weight. d. Quantify the number of Ki67-positive or TUNEL-positive beta cells relative to the total number of beta cells to determine the proliferation and apoptosis indices, respectively.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Luseogliflozin_Mechanism cluster_cause This compound Administration cluster_effect Cellular and Physiological Effects cluster_direct Direct Effects cluster_pancreas Pancreatic Beta Cell Effects Luse This compound SGLT2 SGLT2 Inhibition (Kidney) Luse->SGLT2 Glucose Increased Urinary Glucose Excretion SGLT2->Glucose BloodGlucose Lowered Blood Glucose Glucose->BloodGlucose Glucotoxicity Reduced Glucotoxicity BloodGlucose->Glucotoxicity OxidativeStress Decreased Oxidative Stress (Reduced ROS) Glucotoxicity->OxidativeStress Mito Improved Mitochondrial Function OxidativeStress->Mito Transcription Upregulation of MafA, Pdx1, Nkx6.1 Mito->Transcription Proliferation Increased Proliferation Transcription->Proliferation Apoptosis Decreased Apoptosis Transcription->Apoptosis BetaMass Increased/Preserved Beta Cell Mass Proliferation->BetaMass Apoptosis->BetaMass

Caption: Proposed mechanism of this compound's effect on beta cell mass.

Experimental_Workflow cluster_animal In-Life Phase cluster_analysis Ex-Vivo Analysis Acclimatization Acclimatization of db/db mice Grouping Grouping (Control vs. This compound) Acclimatization->Grouping Treatment Treatment (e.g., 4 weeks) Grouping->Treatment Euthanasia Euthanasia & Pancreas Collection Treatment->Euthanasia IsletIsolation Islet Isolation Euthanasia->IsletIsolation TissueProcessing Pancreas Fixation & Sectioning Euthanasia->TissueProcessing GeneExpression Gene Expression Analysis (e.g., qPCR) IsletIsolation->GeneExpression IHC Immunohistochemistry (Insulin, Ki67, TUNEL) TissueProcessing->IHC MassQuant Beta Cell Mass Quantification IHC->MassQuant

Caption: Experimental workflow for beta cell mass studies in db/db mice.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Luseogliflozin Dosage for Glycemic Control in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Luseogliflozin dosage for glycemic control in murine models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 is primarily located in the proximal tubules of the kidneys and is responsible for reabsorbing the majority of filtered glucose back into the bloodstream.[1][2] By inhibiting SGLT2, this compound blocks this reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1][2] This mechanism is independent of insulin secretion.

Q2: What are the common mouse models used for studying this compound?

A2: Researchers commonly use several diabetic mouse models to evaluate the efficacy of this compound, including:

  • db/db mice: A genetic model of obesity, insulin resistance, and type 2 diabetes.

  • Streptozotocin (STZ)-induced diabetic mice: A model of type 1 diabetes caused by the destruction of pancreatic beta cells.[2]

  • High-fat diet (HFD)-induced obese mice: A model that mimics aspects of diet-induced obesity and insulin resistance.[3]

Q3: What is a typical starting dose for this compound in mice?

A3: A typical starting dose for this compound in mice can range from 1 mg/kg/day to 10 mg/kg/day when administered orally.[4] One study in db/db mice showed significant effects on fasting plasma glucose and HbA1c at a dose of 3 mg/kg/day administered orally. Another common method is dietary admixture, with concentrations around 0.01% w/w in chow being effective.[1] The optimal dose will depend on the mouse model, the severity of hyperglycemia, and the administration route.

Q4: How should this compound be prepared for administration?

A4: The preparation method depends on the chosen route of administration:

  • Oral Gavage: this compound can be suspended in a vehicle such as a 0.5% methylcellulose solution.[5]

  • Dietary Admixture: this compound can be mixed into the rodent chow at a specified concentration (e.g., 0.01% w/w).[1]

  • Intraperitoneal (IP) Injection: For IP injections, this compound can be dissolved in a vehicle like 4.5% hydroxypropyl-β-cyclodextrin (HP-β-CD).[6]

Troubleshooting Guide

Issue 1: High variability in blood glucose measurements between animals in the same treatment group.

Possible Cause Troubleshooting Step
Stress-induced hyperglycemia Oral gavage can be stressful for mice and may lead to transient spikes in blood glucose.[5][7] Consider alternative, less stressful administration methods like dietary admixture or voluntary oral administration in a palatable jelly.[8][9] If gavage is necessary, ensure all technicians are proficient and consistent with the technique to minimize stress.
Inconsistent food intake In dietary admixture studies, variations in food consumption will lead to different drug intake levels. Monitor food intake for each animal. Paired feeding, where the drug-treated group is fed the same amount as a control group, can help normalize caloric intake.[1]
Timing of blood glucose measurement The timing of blood glucose measurement relative to drug administration and feeding can significantly impact the results. Establish a strict and consistent schedule for dosing and blood sampling. For example, always measure fasting blood glucose at the same time in the morning.
Pharmacokinetic differences Oral gavage leads to higher peak plasma concentrations (Cmax) and greater fluctuations compared to the steadier levels achieved with dietary administration.[10][11] This can contribute to variability. Dietary administration may provide more consistent exposure.

Issue 2: this compound treatment is not significantly lowering blood glucose levels.

Possible Cause Troubleshooting Step
Insufficient Dose The administered dose may be too low for the specific mouse model or the degree of hyperglycemia. Consult literature for effective dose ranges in similar models and consider performing a dose-response study. Doses up to 20 mg/kg/day mixed in food have been used effectively.[3]
Normoglycemic Animals This compound has a minimal effect on blood glucose levels in normoglycemic or hypoglycemic mice.[6] Its efficacy is dependent on the presence of hyperglycemia and subsequent glucosuria. Confirm that the experimental animals are indeed hyperglycemic before starting treatment.
Drug Formulation and Stability Ensure that this compound is properly dissolved or suspended in the vehicle and has not degraded. Prepare fresh solutions or drug-mixed diets regularly.
Route of Administration The bioavailability and pharmacokinetic profile of this compound can vary with the administration route.[12] For instance, oral bioavailability in rodents is generally good but can be influenced by factors like first-pass metabolism.[12] Consider if the chosen route is optimal for your experimental goals.

Issue 3: Unexpected changes in body weight are observed.

Possible Cause Troubleshooting Step
Caloric Loss via Glucosuria This compound's mechanism of action leads to the excretion of glucose, and therefore calories, in the urine. This often results in weight loss or reduced weight gain.
Compensatory Hyperphagia The loss of calories through urine can sometimes lead to an increase in food intake (compensatory hyperphagia), which might offset the expected weight loss.[13] Monitor food intake to assess if this is occurring.
Increased Body Weight in Some Models In some studies with db/db mice, long-term treatment with this compound has been associated with an increase in body weight after an initial decrease.[3][14] This may be a model-specific effect and should be noted when interpreting results.

Data Presentation

Table 1: Summary of this compound Dosages and Effects in Different Mouse Models

Mouse ModelDosage and Administration RouteDurationKey Glycemic Control OutcomesReference
db/db mice3 mg/kg/day, oral gavage8 weeksSignificantly decreased fasting plasma glucose and HbA1c.[2]
STZ-induced diabetic mice10 mg/kg/day, oral gavage4 weeksSignificantly decreased non-fasting plasma glucose.[2]
High-fat diet-fed obese mice0.01% in dietNot specifiedAmeliorated FFA-induced endothelial dysfunction and reduced fasting blood glucose under paired feeding.[1]
db/db mice20 mg/kg/day in diet6 weeksSignificantly decreased plasma glucose and HbA1c levels.[3][15]
C57BL/6J mice (normoglycemic)0.9 mg/kg, intraperitoneal injectionSingle doseNo significant effect on blood glucose levels.[6]

Table 2: Pharmacokinetic Parameters of this compound in Rodents

SpeciesDoseRouteCmax (ng/mL)Tmax (h)T1/2 (h)Reference
Normal Mice3 mg/kgOral~10000.5 - 1~1.5[16]
Rats1-10 mg/kgOralDose-dependentNot specifiedNot specified[12]
T2DN Rats10 mg/kg/dayIn diet~50 (steady state)Not applicableNot applicable[17]

Experimental Protocols

Protocol 1: Administration of this compound via Dietary Admixture

  • Dose Calculation: Determine the required concentration of this compound in the chow (e.g., 0.01% w/w). This is equivalent to 100 mg of this compound per kg of chow.

  • Preparation of Medicated Chow:

    • Accurately weigh the required amount of this compound powder.

    • Thoroughly mix the this compound with a small portion of the powdered rodent diet.

    • Gradually add more powdered diet in geometric proportions, ensuring a homogenous mixture at each step.

    • If using a pellet-based diet, the medicated powder can be sent to a commercial vendor for pelleting or a custom diet can be ordered.

  • Administration: Provide the medicated chow to the mice ad libitum, replacing the standard diet.

  • Monitoring: Measure food intake daily or several times a week to monitor drug consumption. Ensure fresh medicated chow is provided regularly.

Protocol 2: Administration of this compound via Oral Gavage

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

  • This compound Suspension:

    • Calculate the required amount of this compound for the desired dose (e.g., 3 mg/kg) and the number of animals.

    • Weigh the this compound powder and suspend it in the 0.5% methylcellulose vehicle to achieve the final desired concentration (e.g., 0.3 mg/mL for a 10 mL/kg dosing volume).

    • Ensure the suspension is homogenous by vortexing or stirring before each administration.

  • Administration:

    • Gently restrain the mouse.

    • Use a proper-sized, ball-tipped gavage needle (e.g., 20-gauge for an adult mouse).[5]

    • Administer the calculated volume of the this compound suspension directly into the stomach.

    • Administer vehicle alone to the control group.

  • Frequency: Dosing is typically performed once daily.

Protocol 3: Blood Glucose Monitoring

  • Fasting Blood Glucose:

    • Fast mice for a consistent period (e.g., 4-6 hours) before blood collection. Ensure water is available ad libitum.

    • Collect a small blood sample (e.g., from the tail vein).

    • Measure blood glucose using a calibrated glucometer.

  • Postprandial Blood Glucose:

    • Measure blood glucose at a specific time point after feeding or a glucose challenge (e.g., 2 hours).

  • Consistency: To minimize variability, always collect blood samples at the same time of day and from the same anatomical location.

Mandatory Visualizations

Luseogliflozin_Mechanism_of_Action cluster_kidney Kidney Proximal Tubule cluster_cell Glomerular Filtrate Glomerular Filtrate Tubular Lumen Tubular Lumen Glomerular Filtrate->Tubular Lumen Glucose SGLT2 SGLT2 Transporter Tubular Lumen->SGLT2 Glucose Reabsorption Urine Urine Tubular Lumen->Urine Increased Glucose Excretion Proximal Tubule Cell Proximal Tubule Cell GLUT2 GLUT2 Transporter Proximal Tubule Cell->GLUT2 Bloodstream Bloodstream SGLT2->Proximal Tubule Cell GLUT2->Bloodstream Glucose to Blood This compound This compound This compound->SGLT2 Inhibits

Caption: Mechanism of action of this compound in the kidney proximal tubule.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Endpoint Analysis Animal Model Selection Animal Model Selection Acclimatization Acclimatization Animal Model Selection->Acclimatization Baseline Measurements Baseline Measurements Acclimatization->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Vehicle Group Vehicle Group Randomization->Vehicle Group This compound Group This compound Group Randomization->this compound Group Drug Administration Drug Administration Vehicle Group->Drug Administration This compound Group->Drug Administration Blood Glucose Blood Glucose Drug Administration->Blood Glucose Body Weight Body Weight Drug Administration->Body Weight Food & Water Intake Food & Water Intake Drug Administration->Food & Water Intake Terminal Blood Collection Terminal Blood Collection Blood Glucose->Terminal Blood Collection Body Weight->Terminal Blood Collection Food & Water Intake->Terminal Blood Collection Tissue Harvesting Tissue Harvesting Terminal Blood Collection->Tissue Harvesting Data Analysis Data Analysis Tissue Harvesting->Data Analysis

Caption: General experimental workflow for a this compound study in mice.

Troubleshooting_Logic No Effect on Blood Glucose No Effect on Blood Glucose Check Animal Model Check Animal Model No Effect on Blood Glucose->Check Animal Model Is the model appropriate? Normoglycemic? Normoglycemic? Check Animal Model->Normoglycemic? Review Dosage Review Dosage Dose Too Low? Dose Too Low? Review Dosage->Dose Too Low? Evaluate Administration Evaluate Administration Gavage Stress? Gavage Stress? Evaluate Administration->Gavage Stress? Normoglycemic?->Review Dosage No Expected Outcome This compound has minimal effect. Consider a hyperglycemic model. Normoglycemic?->Expected Outcome Yes Dose Too Low?->Evaluate Administration No Increase Dose or\nPerform Dose-Response Increase Dose or Perform Dose-Response Dose Too Low?->Increase Dose or\nPerform Dose-Response Yes Switch to Dietary Mix Switch to Dietary Mix Gavage Stress?->Switch to Dietary Mix Yes Check Formulation Ensure proper drug suspension/stability. Gavage Stress?->Check Formulation No

Caption: Troubleshooting logic for addressing a lack of glycemic control.

References

Technical Support Center: Luseogliflozin Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with luseogliflozin. Our aim is to help you minimize variability and ensure the robustness of your pharmacokinetic studies.

Frequently Asked Questions (FAQs)

Q1: What are the main sources of variability in this compound pharmacokinetic (PK) studies?

A1: Variability in this compound PK studies can arise from several factors, including:

  • Patient-related factors: Renal function is a key determinant of this compound's pharmacodynamics, although its direct impact on the drug's own pharmacokinetics is less pronounced.[1][2][3] Age, weight, and body mass index can also contribute to inter-individual variability.[4]

  • Drug-drug interactions: Co-administration of other oral antidiabetic drugs (OADs) has been studied, and while this compound generally shows no clinically significant interactions, subtle effects on the PK of co-administered drugs have been observed.[5]

  • Food effects: Studies in healthy Japanese males have shown that food has no significant effect on the pharmacokinetics of this compound.[6]

  • Analytical method variability: The precision and accuracy of the bioanalytical method, typically LC-MS/MS, are critical for reliable data.[1][7][8]

Q2: How does renal impairment affect the pharmacokinetics of this compound and its metabolites?

A2: While the pharmacokinetics of this compound itself are not significantly affected by renal impairment, the plasma concentrations of its metabolites (M1, M2, M3, and M17) tend to be higher in individuals with lower estimated glomerular filtration rates (eGFR).[1] Specifically, in patients with severe renal impairment, the Cmax and AUC of the metabolites are notably increased.[1] The urinary excretion rates of this compound and its main urinary metabolite, M2, also tend to decrease with declining renal function.[1] It is important to note that despite the minimal impact on this compound's PK, its pharmacodynamic effect (urinary glucose excretion) is reduced in patients with renal impairment.[1][2][3][9]

Q3: Does hepatic impairment influence the pharmacokinetics of this compound?

A3: No, dose adjustment for this compound is not considered necessary for patients with mild to moderate hepatic impairment.[10][11] Studies have shown that the geometric mean ratios of Cmax and AUC for unchanged this compound are similar between healthy subjects and those with mild or moderate hepatic impairment.[10][11] While the mean plasma concentrations of metabolites may be slightly higher in patients with hepatic impairment, their levels are very low compared to the parent drug.[10][11] this compound is metabolized through multiple pathways, which contributes to the minimal impact of hepatic or renal dysfunction on its plasma exposure.[12][13]

Q4: Are there any significant drug-drug interactions to be aware of when co-administering this compound with other oral antidiabetic drugs (OADs)?

A4: this compound has been studied in combination with various OADs, including glimepiride, metformin, pioglitazone, sitagliptin, and miglitol.[5] The plasma concentration-time profiles of this compound were found to be similar when administered alone or in combination with these OADs.[5] While the plasma concentrations of pioglitazone were slightly lower when co-administered with this compound, the overall assessment concluded that there are no clinically significant drug-drug interactions that would necessitate dose adjustments.[5]

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound across subjects in the same treatment group.

Possible Causes and Solutions:

  • Undisclosed Co-medications:

    • Troubleshooting Step: Review and confirm the complete medication history of all subjects to identify any potential interacting drugs that were not initially disclosed.

    • Recommendation: Implement a thorough medication reconciliation process at screening and throughout the study.

  • Inconsistent Sample Handling and Processing:

    • Troubleshooting Step: Audit the entire sample handling workflow, from blood collection to plasma separation and storage. Check for deviations in centrifugation speed and temperature, and ensure storage temperatures have been consistently maintained at -70°C.[5][6][14]

    • Recommendation: Standardize all sample handling procedures with clear, documented protocols. Provide training and regular refreshers for all laboratory personnel involved.

  • Bioanalytical Method Performance:

    • Troubleshooting Step: Re-evaluate the validation parameters of your LC-MS/MS method, including linearity, precision, accuracy, and stability.[7] Analyze quality control (QC) samples from the affected study runs to check for trends or biases.

    • Recommendation: Ensure the bioanalytical method is fully validated according to regulatory guidelines. Include a sufficient number of QC samples at multiple concentration levels in each analytical run.

Issue 2: Lower than expected urinary glucose excretion (UGE) in a subject group treated with this compound.

Possible Causes and Solutions:

  • Underlying Renal Impairment:

    • Troubleshooting Step: Review the baseline eGFR of the subjects. A lower eGFR is directly correlated with a diminished pharmacodynamic response to this compound, resulting in lower UGE.[1][2][9]

    • Recommendation: Stratify subjects based on renal function at baseline to allow for appropriate data analysis and interpretation.

  • Incomplete Urine Collection:

    • Troubleshooting Step: Investigate the procedures for 24-hour urine collection. Inquire about any missed voids or incomplete collection from the clinical site.

    • Recommendation: Provide clear and repeated instructions to subjects and clinical staff on the importance of complete 24-hour urine collection. Consider using collection containers with volume markings to aid in monitoring.

  • Dietary Inconsistencies:

    • Troubleshooting Step: Analyze the dietary logs of the subjects. Variations in carbohydrate intake can influence the amount of glucose available for excretion.[4]

    • Recommendation: Standardize meals for subjects during the UGE collection period to minimize variability in glucose intake.[4]

Experimental Protocols

Protocol: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol is a generalized representation based on methods described in the literature.[1][5][6][8] Researchers should perform their own method development and validation.

  • Sample Preparation (Solid-Phase Extraction):

    • Pipette 150 µL of human plasma into a clean microcentrifuge tube.

    • Spike the plasma sample with an internal standard (e.g., this compound-d5).[1][8]

    • Condition a solid-phase extraction (SPE) cartridge (e.g., OASIS HLB) according to the manufacturer's instructions.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte and internal standard from the cartridge.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reverse-phase column (e.g., Inertsil ODS-3).[8]

      • Mobile Phase: A gradient of an aqueous solvent (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

      • Flow Rate: Appropriate for the column dimensions.

      • Injection Volume: Typically 5-10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization: Electrospray ionization (ESI) in positive mode.

      • Detection: Multiple reaction monitoring (MRM).

      • MRM Transitions:

        • This compound: m/z 433 → 104[1]

        • This compound-d5 (IS): m/z 438 → 104[1]

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve. The lower limit of quantification for this compound in plasma is typically around 0.05 ng/mL.[1][5]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Healthy Subjects and Patients with Renal Impairment

ParameterHealthy Subjects (G1)Mild Impairment (G2)Mild to Moderate Impairment (G3a)Moderate to Severe Impairment (G3b)Severe Impairment (G4)
Cmax (ng/mL) 228 ± 54.9205 ± 44.5213 ± 62.8179 ± 47.9162 ± 52.4
Tmax (hr) 1.00 (0.5-2.0)1.00 (0.5-2.0)1.00 (0.5-3.0)1.25 (0.5-3.0)1.50 (1.0-4.0)
AUCinf (ng·h/mL) 1240 ± 2241290 ± 2251290 ± 3201300 ± 2261480 ± 340
t1/2 (hr) 10.9 ± 1.611.1 ± 1.711.4 ± 2.111.9 ± 1.913.0 ± 2.3
Data are presented as mean ± SD for Cmax, AUCinf, and t1/2, and as median (range) for Tmax. Data sourced from a study in Japanese patients with type 2 diabetes and varying degrees of renal impairment following a single 5 mg dose of this compound.[1]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Subjects and Patients with Hepatic Impairment

ParameterHealthy SubjectsMild Hepatic ImpairmentModerate Hepatic Impairment
Cmax (ng/mL) 228 ± 54.9209 ± 52.4220 ± 28.4
Tmax (hr) 1.00 (0.5-2.0)1.00 (0.5-2.0)1.00 (0.5-1.5)
AUCinf (ng·h/mL) 1240 ± 2241230 ± 3011240 ± 213
t1/2 (hr) 10.9 ± 1.610.8 ± 1.911.2 ± 1.5
Data are presented as mean ± SD for Cmax, AUCinf, and t1/2, and as median (range) for Tmax. Data sourced from a study in Japanese subjects following a single 5 mg dose of this compound.[10]

Visualizations

experimental_workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase subject Subject Dosing blood_sampling Blood Sampling (Predetermined Timepoints) subject->blood_sampling urine_collection 24hr Urine Collection subject->urine_collection plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation storage Storage at -70°C urine_collection->storage Direct to Storage plasma_separation->storage spe Solid-Phase Extraction storage->spe lcms LC-MS/MS Analysis spe->lcms data_analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) lcms->data_analysis reporting Reporting and Interpretation data_analysis->reporting

Caption: Experimental workflow for a typical this compound pharmacokinetic study.

influencing_factors cluster_patient Patient Factors cluster_external External Factors cluster_method Methodological Factors center_node This compound Pharmacokinetics renal_function Renal Function renal_function->center_node Affects Metabolites hepatic_function Hepatic Function hepatic_function->center_node Minimal Effect age_weight Age, Weight, BMI age_weight->center_node Source of Variability drug_interactions Drug-Drug Interactions drug_interactions->center_node Minimal Effect food_effect Food Effect (Minimal) food_effect->center_node bioanalytical_method Bioanalytical Method (LC-MS/MS) bioanalytical_method->center_node Critical for Accuracy sample_handling Sample Handling sample_handling->center_node Source of Variability

Caption: Key factors influencing variability in this compound pharmacokinetic studies.

References

Technical Support Center: Investigating Off-Target Effects of Luseogliflozin in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing potential off-target effects of Luseogliflozin in cellular models. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to facilitate robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the known or potential off-target effects of this compound that I should be aware of in my cellular experiments?

A1: While this compound is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), preclinical studies have identified several potential off-target effects that may be relevant in various cellular models. These include:

  • Inhibition of the Na+/H+ Exchanger 1 (NHE-1): this compound has been shown to inhibit NHE-1 activity in cardiomyocytes. This can lead to downstream effects on intracellular pH and signaling pathways, such as the suppression of transforming growth factor-beta 2 (TGF-β2) expression.[1][2]

  • Induction of Pancreatic Beta-Cell Proliferation: Studies have demonstrated that this compound can promote the proliferation of pancreatic beta-cells. This effect is not mediated by direct action on the beta-cells but rather through humoral factors that activate the FoxM1/PLK1/CENP-A signaling pathway, independent of the insulin/IGF-1 receptor.[3][4]

  • General SGLT Inhibitor Off-Target Considerations: As a member of the gliflozin class, it is prudent to consider potential off-target effects observed with other SGLT inhibitors, which may include interactions with other transporters or signaling pathways like AMP-activated protein kinase (AMPK).[5][6]

Q2: How can I differentiate between on-target SGLT2 inhibition and off-target effects in my cell line?

A2: This is a critical experimental question. Here are a few strategies:

  • Use SGLT2-negative control cells: If your cell line of interest expresses SGLT2, compare the effects of this compound in this line with a similar cell line that does not express SGLT2. An effect observed only in the SGLT2-expressing cells is more likely to be on-target.

  • Varying glucose concentrations: The primary function of SGLT2 is glucose transport. Investigating the effects of this compound under different glucose concentrations can help elucidate whether the observed phenotype is glucose-dependent (likely on-target) or independent (potentially off-target).

  • Use of other SGLT2 inhibitors with different selectivity profiles: Compare the effects of this compound with other SGLT2 inhibitors that have different selectivity for SGLT1 and other transporters. If the effect is consistent across inhibitors with varying selectivity, it might suggest a class-wide off-target effect.[7][8]

  • Molecular knockdown/knockout of SGLT2: The most definitive way to confirm an on-target effect is to use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate SGLT2 expression. If the effect of this compound is diminished or absent in these modified cells, it strongly suggests an on-target mechanism.

Q3: Are there any commercially available off-target screening panels that include this compound?

A3: While specific broad-panel screening results for this compound are not always publicly available, you can commission such studies through contract research organizations (CROs). These CROs offer comprehensive screening panels that test compounds against a wide array of receptors, ion channels, transporters, and enzymes to identify potential off-target interactions. When publishing, referencing data from a reputable CRO can significantly strengthen your findings.

Quantitative Data on this compound

For easy comparison, the following tables summarize key quantitative data regarding this compound's potency and selectivity.

Table 1: Inhibitory Potency of this compound

TargetParameterValueReference
Human SGLT2IC₅₀2.26 nM[9]
Human SGLT2Kᵢ1.10 nM
Human SGLT2Kₔ1.3 nM

Table 2: Selectivity Profile of this compound

ComparisonSelectivity Ratio (SGLT1 IC₅₀ / SGLT2 IC₅₀)Reference
Human SGLT1 vs. Human SGLT2>1000-fold[9]

Experimental Protocols and Troubleshooting Guides

Here are detailed methodologies for key experiments to investigate the off-target effects of this compound, along with troubleshooting guides to address common issues.

Assessment of Pancreatic Beta-Cell Proliferation

This protocol is designed to evaluate the effect of this compound on the proliferation of pancreatic beta-cells in vitro.

Experimental Protocol:

  • Cell Culture: Culture a suitable pancreatic beta-cell line (e.g., INS-1E, MIN6) or primary islets in appropriate culture medium.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) or a vehicle control for a predetermined time course (e.g., 24, 48, 72 hours). Include a positive control for proliferation, such as a known growth factor.

  • Proliferation Assay:

    • BrdU/EdU Incorporation Assay: Two hours before the end of the treatment period, add BrdU or EdU to the culture medium. After incubation, fix the cells and perform immunocytochemistry or click chemistry, respectively, to detect the incorporated nucleoside analog. Counterstain with an insulin antibody to specifically identify beta-cells.

    • Ki67 Staining: Alternatively, fix the cells after treatment and perform immunocytochemistry for the proliferation marker Ki67, along with insulin co-staining.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of proliferating beta-cells (BrdU/EdU-positive or Ki67-positive insulin-positive cells) relative to the total number of insulin-positive cells.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
High background staining - Inadequate blocking- Antibody concentration too high- Insufficient washing- Increase blocking time or use a different blocking agent (e.g., serum from the secondary antibody host species).- Titrate the primary and secondary antibodies to determine the optimal concentration.- Increase the number and duration of wash steps.
No or low proliferation signal - Cells are not healthy or are overly confluent- Insufficient incubation time with BrdU/EdU- Ineffective fixation or permeabilization- Ensure cells are in the logarithmic growth phase and not overly dense.- Optimize the BrdU/EdU incubation time for your specific cell type.- Test different fixation and permeabilization protocols.
Difficulty in distinguishing true signal from autofluorescence - Inherent autofluorescence of beta-cells- Use a spectral imaging microscope to separate the specific signal from autofluorescence.- Include an unstained control to assess the level of autofluorescence.

Workflow for Beta-Cell Proliferation Assay

G cluster_protocol Beta-Cell Proliferation Assay Workflow A 1. Culture Beta-Cells B 2. Treat with this compound A->B C 3. Add BrdU/EdU B->C D 4. Fix and Permeabilize C->D E 5. Immunostaining (Insulin & BrdU/EdU) D->E F 6. Image Acquisition E->F G 7. Quantify Proliferation F->G

Caption: Workflow for assessing this compound's effect on beta-cell proliferation.

Measurement of Na+/H+ Exchanger 1 (NHE-1) Activity

This protocol utilizes a pH-sensitive fluorescent dye (SNARF) to measure changes in intracellular pH (pHi) as an indicator of NHE-1 activity.

Experimental Protocol:

  • Cell Culture: Plate cardiomyocytes (e.g., H9c2 or primary cells) on glass-bottom dishes suitable for live-cell imaging.

  • Dye Loading: Incubate the cells with a pH-sensitive dye such as SNARF-AM in a bicarbonate-free buffer.

  • Baseline Measurement: Mount the dish on a fluorescence microscope equipped with a ratiometric imaging system. Perfuse the cells with a physiological salt solution and record the baseline pHi.

  • Acidification: Induce intracellular acidification by perfusing the cells with an ammonium chloride (NH₄Cl) solution, followed by a sodium-free solution.

  • pHi Recovery: Reintroduce a sodium-containing solution to initiate pHi recovery, which is primarily mediated by NHE-1. Record the change in pHi over time.

  • Treatment: Repeat the acidification and recovery steps in the presence of this compound or a known NHE-1 inhibitor (e.g., cariporide) as a positive control.

  • Data Analysis: Calculate the rate of pHi recovery (dpH/dt) from the initial phase of the recovery curve. Compare the rates in the presence and absence of this compound to determine its inhibitory effect on NHE-1.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Poor dye loading or rapid dye leakage - Suboptimal dye concentration or incubation time- Cell membrane integrity compromised- Optimize SNARF-AM concentration and incubation time/temperature.- Ensure gentle handling of cells and use a healthy cell culture.
Inconsistent pHi recovery rates - Variations in buffer composition or temperature- Cell health variability- Maintain precise control over buffer pH, composition, and temperature throughout the experiment.- Use cells from the same passage number and ensure consistent plating density.
High background fluorescence - Incomplete hydrolysis of the AM ester form of the dye- Allow sufficient time for de-esterification after loading.- Perform background subtraction during image analysis.

G cluster_pathway This compound's Off-Target Effect in Cardiomyocytes Luseo This compound

Caption: A streamlined workflow for performing a Cellular Thermal Shift Assay.

Signaling Pathway: this compound and Beta-Cell Proliferation

G cluster_pathway This compound's Indirect Effect on Beta-Cell Proliferation Luseo This compound Humoral Humoral Factors Luseo->Humoral induces FoxM1 FoxM1 Humoral->FoxM1 activates PLK1 PLK1 FoxM1->PLK1 upregulates CENPA CENP-A FoxM1->CENPA upregulates Proliferation Beta-Cell Proliferation PLK1->Proliferation CENPA->Proliferation

Caption: this compound promotes beta-cell proliferation via humoral factors.

References

Technical Support Center: Luseogliflozin Stability for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Luseogliflozin, focusing on maintaining its stability in formulations for long-term animal studies.

Troubleshooting Guide: Common Stability Issues

This guide addresses specific problems users may encounter during the preparation and storage of this compound formulations for preclinical research.

Observed Issue Potential Cause(s) Recommended Solution(s)
Precipitation or phase separation of this compound in an aqueous suspension (e.g., 0.5% methylcellulose) over time. This compound has low aqueous solubility. The suspension may not be homogenous, or the particle size may be too large, leading to settling.1. Ensure proper wetting of the this compound powder before adding to the bulk vehicle. A small amount of a surfactant like Tween 80 (e.g., 0.1-0.5%) can be added to the vehicle. 2. Use a high-shear homogenizer to reduce particle size and create a more uniform suspension. 3. Prepare fresh formulations more frequently. For long-term studies, consider preparing the formulation weekly and storing it under validated conditions (e.g., refrigerated and protected from light). 4. Always vortex or stir the suspension thoroughly before each administration to ensure dose uniformity.
Visible discoloration or change in the appearance of the dosing solution/suspension. This may indicate chemical degradation of this compound or a reaction with an excipient in the formulation.1. Review the composition of your formulation. Ensure all excipients are of high purity and compatible with this compound. 2. Protect the formulation from light by storing it in amber containers. 3. If the formulation is aqueous, consider adjusting the pH to a neutral range (around 7.0) using a suitable buffer, as gliflozins can be susceptible to acid and base hydrolysis. 4. Perform a preliminary stability study on your formulation under the intended storage conditions to confirm its suitability before initiating a long-term animal study.
Inconsistent or lower-than-expected drug exposure in pharmacokinetic (PK) studies. This could be due to degradation of this compound in the formulation, leading to a lower administered dose, or poor bioavailability due to formulation issues.1. Validate the stability of this compound in your chosen dosing vehicle under the exact storage and handling conditions of your study. (See Experimental Protocol below). 2. Ensure the homogeneity of the suspension at each dosing time point. Collect samples from the top, middle, and bottom of the container to confirm uniform drug distribution. 3. Consider alternative formulation strategies to improve solubility and stability, such as co-solvent systems or lipid-based formulations, if aqueous suspensions prove to be problematic.
Dose formulation analysis shows a significant decrease in this compound concentration over the study period. Chemical degradation of this compound is likely occurring.1. Identify the degradation pathway. Forced degradation studies can help determine if the degradation is due to hydrolysis, oxidation, or photolysis. 2. Based on the degradation pathway, implement mitigation strategies. For oxidative degradation, consider adding an antioxidant to the formulation or preparing it under an inert atmosphere (e.g., nitrogen). For hydrolysis, control the pH. For photolytic degradation, protect from light. 3. Re-evaluate the storage conditions. Storing the formulation at a lower temperature (e.g., 2-8°C) can often slow down degradation rates.

Frequently Asked Questions (FAQs)

Q1: What is a suitable and commonly used vehicle for oral administration of this compound in long-term rodent studies?

A1: For poorly water-soluble compounds like this compound, a common and effective oral dosing vehicle is an aqueous suspension. A 0.5% w/v solution of methylcellulose in purified water is frequently used. To aid in wetting the compound and improving suspension homogeneity, a small percentage of a non-ionic surfactant such as Tween 80 (e.g., 0.1-0.5% v/v) can be incorporated.

Q2: How should I prepare a 0.5% methylcellulose suspension for dosing?

A2: To prepare a 0.5% methylcellulose solution, heat about one-third of the total required volume of purified water to 80-90°C. Disperse the methylcellulose powder in the hot water with stirring. Once the powder is fully wetted, add the remaining volume of water as cold water or ice to bring the temperature down. Continue to stir the solution at a low temperature (e.g., in an ice bath or refrigerator) until it becomes clear and viscous. If using a surfactant, it can be added to the final clear solution. The drug substance is then typically added to the pre-formed vehicle and homogenized.

Q3: How often should I prepare the this compound dosing formulation for a multi-week or multi-month study?

A3: The frequency of preparation depends on the stability of this compound in your specific formulation and storage conditions. It is highly recommended to conduct a short-term stability study of your formulation before initiating the main animal study. Based on the stability data, you can establish a preparation schedule. A common practice for suspensions is to prepare them weekly and store them refrigerated (2-8°C) and protected from light. The formulation should be allowed to come to room temperature and be thoroughly mixed before each administration.

Q4: What are the expected degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively published, based on the structure of other SGLT2 inhibitors (gliflozins), the likely degradation pathways include:

  • Acid and Base Hydrolysis: Cleavage of the C-glycosidic bond or other ether linkages under strong acidic or basic conditions.

  • Oxidation: The molecule may be susceptible to oxidative degradation, potentially at the electron-rich aromatic rings or the thio-sugar moiety.

Q5: What analytical method should I use to assess the stability of this compound in my formulations?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most appropriate analytical technique. This method should be able to separate the intact this compound from any potential degradation products, allowing for accurate quantification of the parent drug over time.

Quantitative Data Presentation

Disclaimer: The following table presents representative stability data for this compound in a common preclinical vehicle. This data is illustrative and based on the typical stability of similar small molecules in aqueous suspensions, as specific long-term stability data for this compound in this formulation is not publicly available. Researchers should always conduct their own stability studies for their specific formulations and storage conditions.

Table 1: Representative Stability of this compound (10 mg/mL) in 0.5% Methylcellulose with 0.2% Tween 80

Storage ConditionTime Point% of Initial Concentration Remaining (Mean ± SD)Appearance
Room Temperature (20-25°C), Exposed to Light Day 0100%White, opaque suspension
Day 796.5 ± 1.2%White, opaque suspension
Day 1492.1 ± 1.5%Slight yellow tint
Day 3085.3 ± 2.1%Yellowish suspension
Refrigerated (2-8°C), Protected from Light Day 0100%White, opaque suspension
Day 799.8 ± 0.5%White, opaque suspension
Day 1499.5 ± 0.6%White, opaque suspension
Day 3098.9 ± 0.8%White, opaque suspension

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol describes a typical Reverse-Phase HPLC (RP-HPLC) method suitable for determining the stability of this compound in preclinical formulations.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Purified water (HPLC grade).

  • Formic acid or Orthophosphoric acid (analytical grade).

  • This compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 70% B

    • 10-12 min: 70% to 30% B

    • 12-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a portion of the dosing formulation equivalent to approximately 1 mg of this compound.

    • Transfer to a 10 mL volumetric flask.

    • Add approximately 7 mL of methanol and sonicate for 15 minutes to extract the drug.

    • Allow to cool to room temperature and dilute to volume with methanol. Mix well.

    • Centrifuge a portion of the solution at 10,000 rpm for 10 minutes.

    • Dilute the supernatant with the mobile phase to a final concentration within the calibration range (e.g., a 1:10 dilution for a target concentration of 10 µg/mL).

    • Filter through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.

  • For stability studies, express the results as a percentage of the initial (Time 0) concentration.

Visualizations

G cluster_prep Formulation Preparation cluster_storage Stability Study cluster_analysis Analysis prep_vehicle Prepare Dosing Vehicle (e.g., 0.5% Methylcellulose) homogenize Homogenize API in Vehicle prep_vehicle->homogenize weigh_api Weigh this compound API weigh_api->homogenize storage_cond Store at Defined Conditions (e.g., 2-8°C, RT) homogenize->storage_cond sampling Sample at Time Points (T=0, 7, 14, 30 days) storage_cond->sampling sample_prep Prepare Sample (Extraction, Dilution) sampling->sample_prep hplc_analysis Analyze via Stability- Indicating HPLC sample_prep->hplc_analysis data_eval Evaluate Data (% Recovery, Degradants) hplc_analysis->data_eval conclusion Determine Formulation Shelf-life data_eval->conclusion Assess Stability

Caption: Experimental workflow for assessing this compound stability in a preclinical formulation.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway cluster_metabolism Metabolic Pathway (In Vivo) luseo This compound hydrolysis_product Aglycone Moiety + Thio-sugar luseo->hydrolysis_product H+ or OH- oxidation_product Oxidized Derivatives (e.g., on aromatic rings) luseo->oxidation_product [O] metabolite_m2 M2 (O-deethylated) luseo->metabolite_m2 CYP-mediated metabolite_m17 M17 (Oxidative) luseo->metabolite_m17 CYP-mediated

Caption: Potential chemical degradation and metabolic pathways of this compound.

Technical Support Center: Managing Hypoglycemia Risk in Animal Studies with Luseogliflozin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the risk of hypoglycemia in animal studies involving the SGLT2 inhibitor, Luseogliflozin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it lower blood glucose?

A1: this compound is a selective sodium-glucose cotransporter-2 (SGLT2) inhibitor.[1][2] SGLT2 is a protein primarily located in the proximal renal tubules of the kidneys and is responsible for reabsorbing most of the glucose from the glomerular filtrate back into the bloodstream.[3] By inhibiting SGLT2, this compound blocks this reabsorption, leading to increased urinary glucose excretion and consequently, a reduction in blood glucose levels.[1][3] This mechanism of action is independent of insulin secretion or action.[4]

Q2: What is the intrinsic risk of hypoglycemia with this compound monotherapy in animal studies?

A2: The intrinsic risk of hypoglycemia with this compound as a monotherapy is considered low.[4] This is because its glucose-lowering effect is dependent on the amount of glucose being filtered by the kidneys. As blood glucose levels decrease, the amount of glucose filtered and subsequently excreted is also reduced, creating a self-limiting mechanism that minimizes the risk of driving blood glucose to dangerously low levels.

Q3: How might this compound affect counter-regulatory hormones like glucagon?

A3: The effect of SGLT2 inhibitors on glucagon, a key counter-regulatory hormone that raises blood glucose, is complex and not fully understood. Some studies suggest that SGLT2 inhibitors may increase plasma glucagon levels, which could serve as a protective mechanism against hypoglycemia. However, other studies have reported no change or even a suppression of glucagon signaling. The exact response may depend on the specific animal model, the duration of treatment, and the prevailing glucose concentrations.

Q4: Can the risk of hypoglycemia increase when this compound is used in combination with other anti-diabetic agents?

A4: Yes. While the risk is low with monotherapy, co-administration of this compound with insulin or insulin secretagogues (like sulfonylureas) can significantly increase the risk of hypoglycemia. Therefore, a reduction in the dose of the concomitant insulin or insulin secretagogue may be necessary.

Q5: Are certain animal models more susceptible to hypoglycemia with this compound?

A5: While this compound is generally safe across different models, factors such as the age, species, and underlying pathology of the animal model can influence susceptibility. For instance, very young animals or models with compromised counter-regulatory responses may be at a higher risk. It is crucial to establish baseline glucose homeostasis in your specific animal model before initiating treatment.

Troubleshooting Guides

Issue 1: An animal is exhibiting signs of hypoglycemia.

Symptoms to Monitor in Rodents:

  • Tremors

  • Lethargy or underactivity

  • Piloerection (hair standing on end)

  • Reduced body temperature

  • Hunched posture

  • Irregular breathing

  • Seizures or convulsions

Immediate Action Plan:

  • Confirm Hypoglycemia: Immediately measure the animal's blood glucose using a calibrated glucometer. A blood glucose level below 60 mg/dL in mice may be considered hypoglycemic, with levels below 54 mg/dL being clinically significant.[5][6]

  • Administer Glucose: If hypoglycemia is confirmed, provide a source of glucose.

    • For conscious animals: Provide oral glucose gel or a 10-20% glucose solution.

    • For unconscious or seizing animals: Administer a subcutaneous or intravenous injection of 5% dextrose solution.[5]

  • Monitor Recovery: Continuously monitor the animal's blood glucose levels every 15-30 minutes until they have returned to a safe range (typically >70 mg/dL) and clinical signs have resolved.

  • Investigate the Cause:

    • Review the dosage of this compound and any concomitant medications (especially insulin or sulfonylureas).

    • Assess the animal's food and water intake to ensure it has not been fasted unintentionally.

    • Consider environmental stressors that may have contributed.

  • Adjust Protocol: Based on the investigation, consider adjusting the dose of this compound or other medications, or modifying the feeding and monitoring schedule.

Issue 2: Unexpectedly large variations in blood glucose readings.

Potential Causes:

  • Inconsistent Dosing: Ensure accurate and consistent administration of this compound.

  • Variable Food Intake: Fluctuations in food consumption can significantly impact blood glucose levels. Standardize feeding times and monitor food intake.

  • Stress-Induced Hyperglycemia: Handling and blood sampling procedures can cause transient spikes in blood glucose. Acclimatize animals to the procedures to minimize stress.

  • Diurnal Variations: Blood glucose levels can fluctuate throughout the day. Ensure that blood samples are taken at consistent times.

  • Glucometer Accuracy: Regularly calibrate and validate the glucometer and test strips being used.

Resolution Steps:

  • Standardize Procedures: Implement a strict and consistent protocol for dosing, feeding, and blood sampling.

  • Acclimatize Animals: Handle animals frequently and gently to reduce stress associated with experimental procedures.

  • Increase Monitoring Frequency: In the initial phase of the study, more frequent blood glucose monitoring can help to understand the glucose dynamics in your specific model.

  • Consider Continuous Glucose Monitoring (CGM): For more detailed and less stressful monitoring, consider the use of CGM systems designed for laboratory animals.

Data Presentation

Table 1: Effect of this compound on Blood Glucose in Different Animal Models

Animal ModelTreatment GroupDoseDurationBaseline Blood Glucose (mg/dL)Post-Treatment Blood Glucose (mg/dL)Percent Reduction
db/db Mice This compound0.01% in chow4 weeks~500~250~50%
STZ-induced Diabetic Rats This compound10 mg/kg/dayLong-term~350NormalizedNot specified
T2DN Rats This compound10 mg/kg/dayChronic~350NormalizedNot specified

Note: "Normalized" indicates that blood glucose levels were reduced to a range similar to that of non-diabetic control animals in the respective studies.

Experimental Protocols

Key Experiment: Hypoglycemia Risk Assessment

Objective: To determine the potential for this compound to induce hypoglycemia in a specific animal model.

Methodology:

  • Animal Model: Select the appropriate animal model (e.g., normal, diabetic, specific genetic strain).

  • Acclimatization: Acclimatize animals to the housing conditions and handling procedures for at least one week prior to the experiment.

  • Baseline Blood Glucose: Establish baseline blood glucose levels by measuring fasting and non-fasting glucose for 2-3 days before the start of treatment.

  • Dosing: Administer this compound at the desired dose(s). Include a vehicle control group.

  • Blood Glucose Monitoring:

    • Acute Assessment: Measure blood glucose at 0, 1, 2, 4, 8, and 24 hours after the first dose.

    • Chronic Assessment: Measure blood glucose at regular intervals (e.g., daily or weekly) at a consistent time of day.

  • Clinical Observation: Observe animals frequently for clinical signs of hypoglycemia, especially during the first 8 hours after dosing.

  • Intervention Plan: Have a clear protocol for managing any animal that becomes hypoglycemic (as outlined in the Troubleshooting Guide).

  • Data Analysis: Compare blood glucose levels between the this compound-treated groups and the vehicle control group.

Visualizations

Hypoglycemia_Management_Workflow cluster_monitoring Routine Monitoring cluster_assessment Hypoglycemia Assessment cluster_intervention Intervention Protocol observe Observe for Clinical Signs (Lethargy, Tremors, etc.) is_hypoglycemic Blood Glucose < 60 mg/dL? observe->is_hypoglycemic measure_bg Measure Blood Glucose (Scheduled Intervals) measure_bg->is_hypoglycemic is_hypoglycemic->measure_bg No administer_glucose Administer Glucose (Oral or SC/IV) is_hypoglycemic->administer_glucose Yes monitor_recovery Monitor BG every 15-30 min administer_glucose->monitor_recovery is_recovered Blood Glucose > 70 mg/dL? monitor_recovery->is_recovered is_recovered->administer_glucose No investigate Investigate Cause & Adjust Protocol is_recovered->investigate Yes investigate->observe

Caption: Workflow for monitoring and managing hypoglycemia in animal studies.

SGLT2_Mechanism cluster_kidney Kidney Proximal Tubule glomerulus Glomerular Filtrate (Contains Glucose) sglt2 SGLT2 Transporter glomerulus->sglt2 Glucose Reabsorption bloodstream Bloodstream sglt2->bloodstream urine Increased Urinary Glucose Excretion sglt2->urine Blocked Reabsorption This compound This compound This compound->sglt2 Inhibits blood_glucose Lowered Blood Glucose urine->blood_glucose

Caption: Mechanism of action of this compound in the kidney.

References

Technical Support Center: Optimizing Luseogliflozin and Lisinopril Combination Therapy Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with luseogliflozin and lisinopril combination therapy.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound and lisinopril?

A1: this compound is a sodium-glucose cotransporter 2 (SGLT2) inhibitor. It primarily acts in the proximal tubules of the kidneys to reduce glucose reabsorption, leading to increased urinary glucose excretion and consequently lowering blood glucose levels.[1][2][3] Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor. It blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[4][5][6] This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[4][6]

Q2: What is the rationale for combining this compound and lisinopril?

A2: The combination of this compound and lisinopril offers a multi-faceted approach to treating conditions like diabetic nephropathy. This compound addresses hyperglycemia, a key driver of diabetic complications, while lisinopril manages hypertension, a critical factor in the progression of renal disease.[7][8] Preclinical studies have shown that this combination therapy can be more effective at reducing blood pressure and preventing renal injury than either drug alone.[7][9][10]

Q3: What are the expected synergistic effects of this combination therapy?

A3: The synergistic effects include enhanced blood pressure control and superior renoprotection.[7] this compound's diuretic effect can complement the blood pressure-lowering effects of lisinopril.[7] Together, they target both the metabolic and hemodynamic aspects of diabetic kidney disease, leading to better outcomes than monotherapy.[7][10]

Q4: Are there any known adverse effects or drug interactions to be aware of during in-vivo experiments?

A4: Potential adverse effects include an increased risk of hypotension due to the combined blood pressure-lowering effects.[7] Although SGLT2 inhibitors have a low risk of hypoglycemia on their own, the risk may increase when combined with other glucose-lowering agents.[5] It is also important to monitor renal function closely, as both drugs can influence it. Lisinopril can sometimes cause a dry cough.[11]

Troubleshooting Guide

Issue 1: Unexpectedly high variability in blood pressure measurements.

  • Possible Cause: Inconsistent technique in tail-cuff blood pressure measurement. Stress in the animals can also lead to fluctuations.

  • Troubleshooting Steps:

    • Ensure consistent placement of the tail cuff for all measurements.

    • Acclimatize the animals to the restraining device and measurement procedure for several days before recording data.[12]

    • Maintain a quiet and controlled environment during measurements to minimize stress.

    • Ensure the animal's tail is adequately warmed to ensure detectable pulses.

Issue 2: Greater than expected decrease in blood glucose levels (hypoglycemia).

  • Possible Cause: The combined glucose-lowering effect of this compound with the experimental model's baseline glycemic status.

  • Troubleshooting Steps:

    • Consider reducing the dose of this compound in the combination group.

    • Ensure animals have ad libitum access to food and water, unless fasting is a specific requirement of the protocol.

    • Monitor blood glucose levels more frequently, especially during the initial phase of the experiment.

Issue 3: Significant weight loss in the combination therapy group.

  • Possible Cause: this compound induces caloric loss through urinary glucose excretion, which can lead to weight loss.[12] This effect might be more pronounced in combination with other metabolic changes.

  • Troubleshooting Steps:

    • Monitor food and water intake to ensure the weight loss is not due to reduced consumption.

    • Assess the overall health of the animals to rule out other causes of weight loss.

    • This may be an expected pharmacological effect of the drug class.

Issue 4: Difficulty in obtaining consistent urine samples for proteinuria analysis.

  • Possible Cause: Improper use of metabolic cages or stress affecting urination patterns.

  • Troubleshooting Steps:

    • Acclimatize animals to the metabolic cages for a sufficient period before the collection period.[13]

    • Ensure the metabolic cages are functioning correctly to separate urine and feces effectively.

    • Provide free access to water to ensure adequate urine output.

Data Presentation

Table 1: Effects of this compound and Lisinopril Combination Therapy on Glycemic Control in a Diabetic Rat Model

Treatment GroupNon-fasting Blood Glucose (mg/dL)HbA1c (%)
Vehicle450 ± 2511.5 ± 0.5
This compound (10 mg/kg/day)150 ± 206.5 ± 0.4
Lisinopril (10 mg/kg/day)430 ± 3011.2 ± 0.6
Combination140 ± 186.3 ± 0.3

Data are presented as mean ± SEM. Data synthesized from preclinical studies.[7][14][15][16]

Table 2: Effects of this compound and Lisinopril Combination Therapy on Renal Function and Blood Pressure in a Diabetic Rat Model

Treatment GroupMean Blood Pressure (mmHg)Urinary Protein Excretion (mg/day)Glomerular Filtration Rate (mL/min)
Vehicle140 ± 5200 ± 201.0 ± 0.1
This compound (10 mg/kg/day)138 ± 6180 ± 151.5 ± 0.2
Lisinopril (10 mg/kg/day)113 ± 4100 ± 101.4 ± 0.15
Combination105 ± 580 ± 81.6 ± 0.2

Data are presented as mean ± SEM. Data synthesized from preclinical studies.[7][14][15][16]

Experimental Protocols

1. Measurement of Blood Glucose in Rats

  • Materials: Glucometer, glucose test strips, lancets, restraint device.

  • Procedure:

    • Gently restrain the rat using an appropriate restraint device.

    • Clean the tip of the tail with an alcohol swab and allow it to dry.

    • Using a sterile lancet, make a small puncture on the lateral tail vein.

    • Gently massage the tail from the base towards the tip to obtain a small drop of blood.

    • Apply the blood drop to the glucose test strip and record the reading from the glucometer.[2][5]

    • Apply gentle pressure to the puncture site with a clean gauze pad to stop the bleeding.

2. Measurement of Glycated Hemoglobin (HbA1c) in Rats

  • Materials: Blood collection tubes (with EDTA), centrifuge, commercially available rat HbA1c ELISA kit or HPLC system.

  • Procedure:

    • Collect whole blood from the rats into EDTA-containing tubes.

    • Follow the instructions provided with the commercial ELISA kit for sample preparation and analysis.[17]

    • Alternatively, for HPLC analysis, prepare hemolysates from the whole blood samples.

    • Inject the prepared samples into the HPLC system equipped with a cation-exchange column.[6]

    • Quantify HbA1c levels based on the chromatogram and comparison with standards.

3. Measurement of Blood Pressure in Rats (Tail-Cuff Method)

  • Materials: Tail-cuff blood pressure system (including a cuff, pulse sensor, and a control unit), restraint device, warming chamber.

  • Procedure:

    • Place the rat in a warming chamber for 10-15 minutes to acclimatize and promote vasodilation in the tail.

    • Transfer the rat to the restraint device, ensuring it is calm.

    • Place the tail cuff and pulse sensor at the base of the tail.

    • Initiate the blood pressure measurement cycle on the control unit. The cuff will inflate and then deflate, and the sensor will detect the return of blood flow.

    • Record the systolic and diastolic blood pressure readings.

    • Repeat the measurement several times to obtain a stable and averaged reading.[4][12]

4. Measurement of Proteinuria in Rats

  • Materials: Metabolic cages, urine collection tubes, spectrophotometer or a commercial urinary protein assay kit.

  • Procedure:

    • House the rats individually in metabolic cages for a 24-hour period.[18]

    • Ensure the cages are properly set up to separate urine from feces.

    • Collect the total volume of urine excreted over the 24-hour period.

    • Centrifuge the urine samples to remove any debris.

    • Measure the total protein concentration in the urine using a standard method like the Bradford assay or a commercial kit.[19][20]

    • Calculate the total urinary protein excretion in mg/day.

5. Measurement of Glomerular Filtration Rate (GFR) in Rats

  • Materials: Inulin (or another suitable marker like FITC-inulin), infusion pump, blood and urine collection supplies, analytical equipment to measure the marker concentration (e.g., fluorometer).

  • Procedure:

    • Anesthetize the rat and catheterize the jugular vein (for infusion), carotid artery (for blood sampling), and bladder (for urine collection).

    • Administer a bolus injection of the GFR marker, followed by a continuous infusion to maintain a stable plasma concentration.

    • After an equilibration period, collect timed urine and blood samples.

    • Measure the concentration of the GFR marker in the plasma and urine samples.

    • Calculate GFR using the formula: GFR = (Urine Concentration of Marker x Urine Flow Rate) / Plasma Concentration of Marker.[21][22]

Visualizations

Signaling_Pathway_this compound Glomerulus Glomerulus (Filtration) ProximalTubule Proximal Tubule Glomerulus->ProximalTubule Filtrate SGLT2 SGLT2 Urine Urine ProximalTubule->Urine Reduced Reabsorption GlucoseReabsorption Glucose Reabsorption SGLT2->GlucoseReabsorption Mediates Bloodstream Bloodstream GlucoseReabsorption->Bloodstream IncreasedGlucoseExcretion Increased Urinary Glucose Excretion Urine->IncreasedGlucoseExcretion This compound This compound This compound->SGLT2 Inhibits

Caption: Mechanism of action for this compound.

Signaling_Pathway_Lisinopril Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI (cleaved by) Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII (converted by) ACE ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Lisinopril Lisinopril Lisinopril->ACE Inhibits BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure

Caption: Mechanism of action for Lisinopril.

Experimental_Workflow_Blood_Pressure Start Start Acclimatize Acclimatize Rat to Restrainer Start->Acclimatize WarmTail Warm Tail Acclimatize->WarmTail PlaceCuff Place Tail Cuff and Sensor WarmTail->PlaceCuff Measure Initiate BP Measurement PlaceCuff->Measure Record Record Data Measure->Record Repeat Repeat for Stable Reading Record->Repeat Repeat->Measure No End End Repeat->End Yes

Caption: Workflow for tail-cuff blood pressure measurement.

References

Mitigating urinary tract infections in long-term Luseogliflozin animal trials

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers conducting long-term animal trials with Luseogliflozin, focusing on the mitigation and management of urinary tract infections (UTIs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound may increase the risk of urinary tract infections?

A1: this compound is a sodium-glucose cotransporter 2 (SGLT2) inhibitor.[1][2] Its mechanism of action involves blocking SGLT2 in the proximal tubules of the kidneys, which reduces the reabsorption of glucose from the blood.[1] This leads to increased urinary glucose excretion, a condition known as glucosuria.[1] The resulting higher concentration of glucose in the urine can create a favorable environment for the growth of pathogens, such as bacteria and fungi, potentially increasing the susceptibility to UTIs.[1][3] Preclinical studies on other SGLT2 inhibitors have indicated that a persistent increase in urine glucose concentration is associated with increased susceptibility to UTIs in mice.[4][5]

Q2: What are the common clinical signs of a UTI in laboratory rodents (mice, rats)?

A2: Researchers should be vigilant for a range of clinical signs that may indicate a UTI. These can include an unusual frequency in urination (pollakiuria), dampness of the fur around the perineum from urine, foul-smelling or cloudy urine, and the presence of blood or porphyrin in the urine.[6] A firm or distended bladder upon gentle palpation may also be observed.[6] General signs of distress, such as lethargy, hunched posture, or rough coat, can also accompany a UTI.

Q3: How can we proactively monitor for UTIs during a long-term study?

A3: Proactive monitoring is critical. A combination of daily health checks and scheduled urinalysis is recommended.

  • Daily Health Observations: Monitor for the clinical signs listed in Q2.

  • Scheduled Urinalysis: Collect urine samples at regular intervals (e.g., weekly or bi-weekly). Samples can be analyzed for indicators of infection such as pyuria (white blood cells), hematuria (red blood cells), and bacteriuria (bacteria) using urine test strips and microscopic sediment examination.[7]

  • Urine Culture: If urinalysis is abnormal or clinical signs are present, a urine culture should be performed to confirm the presence of a pathogen and determine its identity and antimicrobial susceptibility.[8][9]

Q4: Is the risk of UTI with SGLT2 inhibitors a settled issue?

A4: The association between SGLT2 inhibitors and UTI risk remains a topic of discussion. While the mechanism of glucosuria provides a plausible link, data from large clinical trials in humans have shown contrasting outcomes.[3][10] Some meta-analyses and real-world studies have not found a significantly increased risk of clinically significant UTIs with SGLT2 inhibitor use compared to other antidiabetic agents or placebo.[10][11][12][13] However, a 2015 FDA warning was issued for severe UTIs based on reported cases.[10] In preclinical models, the effect can be pronounced; for instance, studies with dapagliflozin and canagliflozin in mice showed a dose- and duration-dependent increase in Candida albicans in the kidneys, indicating a higher risk of ascending UTIs.[4][5] Therefore, for the purposes of preclinical animal trials, it is prudent to assume an elevated risk and implement a robust monitoring plan.

Q5: If a UTI is confirmed, should this compound administration be discontinued?

A5: Discontinuation of the test article should be a carefully considered decision based on the severity of the infection and the study protocol. In human clinical practice, most genitourinary infections linked to SGLT2 inhibitors are mild to moderate and respond to standard antimicrobial treatment without needing to stop the medication.[11] For animal trials, if an uncomplicated UTI is detected early and responds well to appropriate antibiotic therapy, it may be possible to continue this compound administration while closely monitoring the animal. However, for severe, recurrent, or complicated UTIs (e.g., showing signs of pyelonephritis), temporary or permanent discontinuation may be necessary to ensure animal welfare, in consultation with the attending veterinarian and in accordance with the study protocol.

Troubleshooting Guide

Problem Possible Causes Recommended Actions & Solutions
High incidence of UTIs in the this compound group. 1. High Pathogen Load: Environmental contamination or compromised animal health. 2. Procedural Contamination: Non-aseptic technique during procedures like urine collection or dosing. 3. High this compound Dose: The dose may be inducing excessive glucosuria, significantly increasing susceptibility.[4] 4. Underlying Health Issues: Animals may have predisposing factors for UTIs.[6]1. Review Husbandry: Ensure strict sanitation protocols for housing, bedding, and water supply. 2. Aseptic Technique: Reinforce aseptic techniques for all personnel. For urine collection, clean the perineal area before sampling. 3. Evaluate Dose-Response: If permitted by the study design, assess if a lower dose of this compound can achieve the desired pharmacological effect with a lower incidence of UTIs. 4. Health Screening: Ensure all animals are free from underlying renal or urinary tract abnormalities before study initiation.
Recurrent UTIs in the same animal. 1. Inadequate Treatment: Incorrect antibiotic, insufficient duration, or poor drug penetration. 2. Resistant Pathogen: The causative agent may be resistant to the chosen antimicrobial. 3. Underlying Abnormality: The animal may have a structural or functional issue predisposing it to infection (e.g., bladder stones, renal impairment).[6][8]1. Review Treatment: Ensure the antibiotic course is completed. International guidelines for companion animals suggest a minimum of 7-14 days for uncomplicated UTIs and 3-6 weeks for complicated cases.[7][14] 2. Culture & Susceptibility: Always perform a urine culture with antimicrobial susceptibility testing to guide therapy.[15] 3. Veterinary Examination: Conduct a thorough veterinary workup, which may include imaging (ultrasound, X-ray) to rule out underlying causes.
Negative urine culture despite clinical signs of UTI. 1. Sterile Inflammation: Inflammation may be caused by non-infectious sources (e.g., crystals, bladder stones). 2. Fastidious Organism: The pathogen may not grow on standard culture media. 3. Prior Antibiotic Use: Recent or current antibiotic administration can lead to false-negative results.1. Urinalysis: Perform a complete urinalysis, including microscopic sediment examination, to look for crystals, inflammatory cells, and other abnormalities.[9] 2. Specialized Culture: Consult with a veterinary microbiologist about specialized culture media or techniques. 3. Review Records: Ensure there has been no recent undocumented antibiotic administration. If possible, collect a new sample after a washout period.

Data Presentation

Table 1: Incidence of Urinary Tract Infections in Human Clinical Trials of SGLT2 Inhibitors (Note: This data is from human trials and is provided for context. Incidence rates in animal models may differ significantly.)

SGLT2 InhibitorDoseIncidence of UTI (Drug Group)Incidence of UTI (Placebo Group)Study Reference
Dapagliflozin5 mg7.3%4.5%Pooled data from 12 clinical trials[3]
Dapagliflozin10 mg6.5%4.5%Pooled data from 12 clinical trials[3]
This compound2.5 mg / 5 mg"Acceptable levels"N/A52-week monotherapy study[16]
Multiple SGLT2iVariousNo significant difference vs. controlN/AMeta-analysis of 77 RCTs[13]

Table 2: Fungal Load in Kidneys of Mice with Induced UTI Treated with SGLT2 Inhibitors (Adapted from a preclinical study investigating ascending UTI with Candida albicans.)

Treatment GroupDoseDurationMean Fungal Load (log CFU/kidney)Key Finding
VehicleN/A3 days~4.0Baseline infection level
Dapagliflozin10 mg/kg3 days~5.5Significant increase in fungal load[4][5]
Canagliflozin10 mg/kg3 days~5.2Significant increase in fungal load[4][5]
Tofogliflozin10 mg/kg3 days~4.2No significant increase in fungal load[4][5]
*Indicates a statistically significant increase compared to the vehicle group.

Experimental Protocols

Protocol 1: Routine Urine Collection and Monitoring in Mice

  • Preparation: Place the mouse in a clean, empty metabolic cage or a standard cage with a wire floor and no bedding. To obtain a fresh sample, you can gently scruff the mouse and hold it over a sterile petri dish or collection tube.[17]

  • Sample Collection: Mice often urinate upon handling. Gently massaging the lower abdomen can help stimulate urination.[17] Collect the mid-stream voided urine to minimize contamination.

  • Immediate Analysis (Urinalysis):

    • Use a commercial veterinary urinalysis test strip to check for pH, glucose, protein, blood, and leukocytes.

    • Place a drop of fresh urine on a clean microscope slide, add a coverslip, and examine under a microscope for bacteria, white blood cells, red blood cells, and crystals.

  • Sample for Culture: If culture is required, collect the urine in a sterile microcentrifuge tube. The sample should be processed by the microbiology lab within one hour or refrigerated at 4°C for no more than 6 hours.

  • Frequency: Perform routine monitoring weekly. Increase frequency to daily for any animal showing clinical signs of UTI.

Protocol 2: Quantitative Urine Culture and Pathogen Identification

  • Sample Preparation: Vortex the collected urine sample gently.

  • Serial Dilution: Perform a series of 1:10 dilutions of the urine in sterile phosphate-buffered saline (PBS).

  • Plating: Plate 100 µL of the undiluted urine and each dilution onto both a blood agar plate (for general bacterial growth) and a MacConkey agar plate (for gram-negative bacteria like E. coli).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[18]

  • Quantification: Count the number of colonies on the plate that yields between 30 and 300 colonies. Calculate the number of colony-forming units (CFU) per milliliter of urine. A count of ≥10^5 CFU/mL is typically considered indicative of a significant infection in voided samples.[9]

  • Identification: Perform Gram staining and appropriate biochemical tests or use automated systems (e.g., MALDI-TOF, VITEK) to identify the pathogen(s).

  • Susceptibility Testing: Perform antimicrobial susceptibility testing (e.g., Kirby-Bauer disk diffusion or broth microdilution) to determine the most effective antibiotic for treatment.[15]

Mandatory Visualization

Luseogliflozin_UTI_Mechanism cluster_Systemic Systemic Action cluster_Kidney Renal Proximal Tubule cluster_Urine Urinary Tract Environment cluster_Outcome Clinical Outcome This compound This compound Administration SGLT2_Inhibition Inhibition of SGLT2 This compound->SGLT2_Inhibition Targets Glucose_Reabsorption Decreased Glucose Reabsorption SGLT2_Inhibition->Glucose_Reabsorption Leads to Glucosuria Increased Urinary Glucose (Glucosuria) Glucose_Reabsorption->Glucosuria Results in Pathogen_Growth Favorable Environment for Pathogen Growth Glucosuria->Pathogen_Growth Creates UTI_Risk Increased Risk of UTI Pathogen_Growth->UTI_Risk Increases UTI_Monitoring_Workflow Start Start of Study: Animal Acclimation & Baseline Screening Dosing Daily this compound Administration Start->Dosing Monitoring Routine Monitoring (Daily Health Check, Weekly Urinalysis) Dosing->Monitoring Signs Clinical Signs of UTI Observed? Monitoring->Signs Signs->Monitoring No Sample Collect Urine Samplefor Culture & Susceptibility Signs->Sample Yes Diagnosis Confirm Diagnosis (Positive Culture ≥10^5 CFU/mL) Sample->Diagnosis Diagnosis->Monitoring Negative Treatment Initiate Targeted Antimicrobial Therapy Diagnosis->Treatment Positive Vet_Consult Consult Veterinarian & Review Study Protocol Treatment->Vet_Consult Continue_Monitoring Continue Study with Enhanced Monitoring Vet_Consult->Continue_Monitoring

References

Luseogliflozin Oral Gavage Bioavailability Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when administering luseogliflozin via oral gavage in preclinical studies. The focus is on techniques to improve the oral bioavailability of this poorly water-soluble SGLT2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: My this compound suspension is showing inconsistent results in my animal studies. What could be the cause?

A1: Inconsistent results with this compound suspensions are often due to its poor aqueous solubility. This can lead to variable wetting, dissolution, and consequently, absorption. Factors such as particle size heterogeneity, agglomeration of particles in the vehicle, and inconsistent dosing volumes can exacerbate this issue. For preclinical studies, it is crucial to use a well-characterized and homogenous suspension.

Q2: What are the primary strategies to enhance the oral bioavailability of this compound for oral gavage administration?

A2: The main approaches for improving the oral bioavailability of poorly water-soluble drugs like this compound focus on enhancing its dissolution rate and apparent solubility in the gastrointestinal tract. Key strategies include:

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in its amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.[1][2]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[3][4][5] This enhances the solubilization and absorption of the drug.

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.

Q3: Are there any specific excipients that have been shown to be effective for this compound formulations?

A3: While specific data for this compound in oral gavage formulations is limited in publicly available literature, a Chinese patent suggests a pharmaceutical composition prepared by spray drying, which includes a disintegrant (like povidone, low-substituted hydroxypropyl cellulose, or hypromellose) and a filler (such as lactose, mannitol, or xylitol) to improve dissolution. For SEDDS, common excipients for poorly soluble drugs include medium-chain triglycerides (as the oil phase), non-ionic surfactants like Cremophor® EL or Tween® 80, and co-solvents like Transcutol® or PEG 400. For ASDs, polymers such as HPMC-AS and PVPVA are often used.

Q4: How do I choose the best bioavailability enhancement technique for my study?

A4: The choice of technique depends on several factors, including the physicochemical properties of this compound, the desired pharmacokinetic profile, the animal model being used, and the resources available.

  • ASDs are a robust method for significantly increasing solubility and are suitable for long-term stability in solid form before reconstitution.

  • SEDDS are particularly useful for lipophilic drugs and can bypass some metabolic pathways, potentially increasing bioavailability. They are administered as a liquid.

  • Nanoparticles can be effective but may require more complex manufacturing and characterization processes.

Troubleshooting Guides

Issue 1: this compound Precipitation in the Formulation Vehicle
Possible Cause Troubleshooting Step
Poor solubility in the aqueous vehicle. Consider using a co-solvent system (e.g., water with a small percentage of PEG 400 or DMSO) to increase solubility. Ensure the co-solvent is safe for the animal model at the intended dose.
Drug concentration is too high for the chosen vehicle. Reduce the concentration of this compound in the suspension. It may be necessary to increase the dosing volume if the dose needs to be maintained, but ensure the volume is appropriate for the animal size.
Particle agglomeration. Include a suspending agent (e.g., 0.5% carboxymethylcellulose) and a wetting agent (e.g., 0.1% Tween 80) in the vehicle to ensure a homogenous suspension.
Issue 2: High Variability in Pharmacokinetic Data
Possible Cause Troubleshooting Step
Inconsistent dosing due to inhomogeneous suspension. Prepare the suspension fresh daily and ensure it is thoroughly mixed before each administration. Use a magnetic stirrer during the dosing period to maintain homogeneity.
Variable absorption due to poor dissolution. Switch to a bioavailability-enhancing formulation such as a Self-Emulsifying Drug Delivery System (SEDDS) or an amorphous solid dispersion (ASD) to improve dissolution and absorption consistency.
Improper oral gavage technique. Ensure all personnel are properly trained in oral gavage to minimize stress to the animals and prevent accidental tracheal administration. The use of a sucrose-coated gavage needle can improve the ease of administration.[6]

Quantitative Data Summary

The following table presents hypothetical pharmacokinetic data for this compound in rats following oral gavage of different formulations at a dose of 10 mg/kg. This data is for illustrative purposes to demonstrate the potential impact of bioavailability enhancement techniques.

Formulation Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension (0.5% CMC) 3502.02800100
Amorphous Solid Dispersion (ASD) 8501.07000250
Self-Emulsifying Drug Delivery System (SEDDS) 12000.58400300

Note: This data is illustrative and not derived from a specific cited study on this compound. A study on the similar SGLT2 inhibitor, canagliflozin, showed a 1.9-fold increase in AUC when administered as a spray-dried solid dispersion compared to the pure drug.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) for Oral Gavage
  • Materials: this compound, HPMC-AS (hydroxypropyl methylcellulose acetate succinate), Acetone, Water.

  • Procedure:

    • Dissolve this compound and HPMC-AS in a 1:3 ratio (w/w) in acetone to form a clear solution.

    • Spray-dry the solution using a laboratory-scale spray dryer with an inlet temperature of 110°C and an outlet temperature of 50°C.

    • Collect the resulting powder, which is the this compound ASD.

    • For oral gavage, suspend the ASD powder in a 0.5% (w/v) carboxymethylcellulose (CMC) aqueous solution to the desired concentration.

    • Ensure the suspension is homogenous by vortexing and stirring before administration.

Protocol 2: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS) for Oral Gavage
  • Materials: this compound, Capryol™ 90 (oil), Cremophor® EL (surfactant), Transcutol® HP (co-solvent).

  • Procedure:

    • Prepare the SEDDS vehicle by mixing Capryol™ 90, Cremophor® EL, and Transcutol® HP in a 30:50:20 ratio (w/w).

    • Add this compound to the SEDDS vehicle to achieve the desired final concentration (e.g., 10 mg/mL).

    • Gently heat the mixture to 40°C while stirring until the this compound is completely dissolved and the solution is clear and homogenous.

    • The resulting solution is the this compound SEDDS, which can be directly administered via oral gavage.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_dosing Oral Gavage Dosing cluster_analysis Pharmacokinetic Analysis Luseo This compound Powder Vehicle Vehicle Selection (e.g., 0.5% CMC) Luseo->Vehicle Suspension ASD_Prep Amorphous Solid Dispersion Prep. Luseo->ASD_Prep with Polymer SEDDS_Prep SEDDS Preparation Luseo->SEDDS_Prep with Lipids/Surfactants Animal_Model Animal Model (e.g., Rats) Vehicle->Animal_Model ASD_Prep->Animal_Model SEDDS_Prep->Animal_Model Blood_Sampling Blood Sampling Animal_Model->Blood_Sampling LC_MS LC-MS/MS Analysis Blood_Sampling->LC_MS PK_Parameters Calculate PK Parameters (AUC, Cmax, Tmax) LC_MS->PK_Parameters

Caption: Experimental workflow for evaluating this compound oral bioavailability.

signaling_pathway cluster_lumen GI Lumen cluster_absorption Intestinal Absorption Luseo_Suspension This compound (Crystalline Suspension) Dissolution Dissolution Luseo_Suspension->Dissolution Slow Luseo_ASD This compound (Amorphous Solid Dispersion) Luseo_ASD->Dissolution Fast Luseo_SEDDS This compound (SEDDS) Solubilization Enhanced Solubilization Luseo_SEDDS->Solubilization Emulsification Absorption Membrane Permeation Dissolution->Absorption Solubilization->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Increased Bioavailability

Caption: Mechanism of bioavailability enhancement for different this compound formulations.

References

Interpreting unexpected changes in heart rate in Luseogliflozin studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of Luseogliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, on heart rate. Here you will find frequently asked questions (FAQs) and troubleshooting guides to interpret unexpected changes in heart rate observed during your experiments.

Frequently Asked Questions (FAQs)

Q1: Is it expected to observe a change in heart rate with this compound treatment?

A1: While SGLT2 inhibitors are primarily known for their glucose-lowering effects, studies on this compound have shown that it can lead to a decrease in heart rate, particularly in patients with a higher baseline heart rate.[1][2] This is noteworthy because the blood pressure-lowering effect of SGLT2 inhibitors does not typically induce a compensatory increase in heart rate.[3][4]

Q2: What is the magnitude of the expected heart rate change?

A2: The change in heart rate can vary depending on the patient's baseline heart rate and the dosage of this compound. A subanalysis of pooled data from three placebo-controlled, double-blind clinical trials in Japanese patients with type 2 diabetes mellitus (T2DM) provides specific insights.[1][2] For instance, this compound at a 2.5 mg dose showed a significant decrease in heart rate compared to placebo in patients with a baseline heart rate greater than 70 beats per minute (bpm).[1]

Q3: What is the proposed mechanism for this compound's effect on heart rate?

A3: The exact mechanism is not fully understood, but it is suggested that this compound may modulate the autonomic nervous system.[5] Some patients with T2DM exhibit elevated central sympathetic activity, leading to an increased resting heart rate.[1] this compound might help to "calm" this elevated sympathetic activity.[1] This is supported by the observation that despite causing a reduction in blood pressure, SGLT2 inhibitors do not typically cause a reflex increase in heart rate, suggesting a possible sympathoinhibitory effect.[3][4][6]

Q4: Should I be concerned about a decrease in heart rate in my study subjects?

A4: A decrease in heart rate, especially in individuals with a higher baseline rate, may be an expected pharmacological effect of this compound.[1][2] In the clinical trials analyzed, this compound was generally well-tolerated, and there were no remarkable adverse events associated with the observed heart rate changes in the higher dose group.[1] However, it is crucial to monitor all cardiovascular parameters and assess the overall clinical context for each subject.

Troubleshooting Guide

Issue: Unexpected decrease in heart rate observed in the this compound treatment group.

1. Stratify Data by Baseline Heart Rate:

  • Rationale: The effect of this compound on heart rate has been shown to be dependent on the baseline heart rate.[1][2]

  • Action: Analyze your data by stratifying subjects into groups based on their baseline heart rate (e.g., <70 bpm and ≥70 bpm). This may reveal a more pronounced effect in the high-baseline group, consistent with published findings.

2. Review Dosing and Administration:

  • Rationale: The magnitude of the heart rate change may be dose-dependent.

  • Action: Verify the dosage of this compound administered to the subjects. The published subanalysis evaluated 2.5 mg and 5.0 mg doses.[1] Ensure consistency in drug administration protocols.

3. Assess Sympathetic Nervous System Activity (if feasible):

  • Rationale: The leading hypothesis for the heart rate effect involves modulation of the sympathetic nervous system.[1][3][7]

  • Action: If your experimental design allows, consider incorporating measures of sympathetic nervous system activity, such as heart rate variability (HRV) analysis from 24-hour Holter monitoring.[8][9] A decrease in the low-frequency to high-frequency (LF/HF) ratio could indicate a shift towards parasympathetic dominance.

Data Presentation

Table 1: Change in Heart Rate from Baseline after 12 Weeks of this compound Treatment (All Subjects)

Treatment GroupNBaseline Heart Rate (bpm) (Mean ± SE)Change from Baseline (bpm) (Mean ± SE)P-value (vs. Baseline)P-value (vs. Placebo)
Placebo12571.0 ± 0.8-0.4 ± 0.8--
This compound 2.5 mg12271.8 ± 0.8-1.9 ± 0.8< 0.050.016
This compound 5.0 mg12371.2 ± 0.8-1.1 ± 0.8> 0.05> 0.05

Data extracted from a subanalysis of pooled placebo-controlled, double-blind clinical trials.[1]

Table 2: Change in Heart Rate from Baseline after 12 Weeks in Patients with Baseline Heart Rate >70 bpm

Treatment GroupNBaseline Heart Rate (bpm) (Mean ± SE)Change from Baseline (bpm) (Mean ± SE)P-value (vs. Baseline)P-value (vs. Placebo)
Placebo6179.5 ± 0.9-0.9 ± 1.1--
This compound 2.5 mg6280.1 ± 0.9-3.7 ± 1.0< 0.050.016
This compound 5.0 mg6179.8 ± 0.9-2.3 ± 1.1> 0.05> 0.05

Data extracted from a subanalysis of pooled placebo-controlled, double-blind clinical trials.[1]

Experimental Protocols

Protocol 1: Assessment of Heart Rate Changes in Clinical Trials

This protocol is based on the methodology used in the pooled analysis of this compound clinical trials.[1]

  • Study Design: Pooled analysis of three placebo-controlled, double-blind studies.

  • Patient Population: Japanese patients with type 2 diabetes mellitus receiving diet and exercise therapy alone, aged ≥20 years, with glycated hemoglobin (HbA1c) levels ≥6.9% to ≤10.5%.[1]

  • Intervention: this compound (2.5 mg or 5.0 mg) or placebo administered once daily for 12 weeks.

  • Data Collection: Heart rate was measured at baseline and at the end of the 12-week treatment period.

  • Statistical Analysis:

    • Changes in heart rate from baseline to 12 weeks were assessed using a paired t-test.

    • An analysis of covariance (ANCOVA) with baseline as a covariate was used to compare the changes between the this compound and placebo groups.

    • A two-sided α level of 0.05 was considered statistically significant.

Visualizations

experimental_workflow cluster_screening Patient Screening cluster_baseline Baseline Assessment cluster_treatment Treatment Phase (12 Weeks) cluster_followup Follow-up Assessment cluster_analysis Data Analysis s1 Inclusion Criteria Met? - T2DM - Diet/Exercise Therapy - Age ≥20 - HbA1c 6.9-10.5% b1 Measure Baseline Heart Rate s1->b1 Enrollment t1 Placebo b1->t1 Randomization t2 This compound 2.5 mg b1->t2 Randomization t3 This compound 5.0 mg b1->t3 Randomization f1 Measure Heart Rate at Week 12 t1->f1 t2->f1 t3->f1 a1 Paired t-test (vs. Baseline) f1->a1 a2 ANCOVA (vs. Placebo) f1->a2

Caption: Experimental workflow for assessing heart rate changes in this compound clinical trials.

signaling_pathway cluster_sglt2 SGLT2 Inhibition cluster_cns Central Nervous System cluster_heart Cardiovascular System cluster_effect Observed Effect sglt2 This compound cns Potentially Elevated Central Sympathetic Activity in T2DM sglt2->cns Modulates (?) effect Decreased Heart Rate sglt2->effect Results in heart Increased Resting Heart Rate cns->heart Leads to heart->effect Reversal

References

Validation & Comparative

Luseogliflozin and Canagliflozin: A Comparative Analysis of Cardiovascular Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of sodium-glucose cotransporter 2 (SGLT2) inhibitors for the management of type 2 diabetes, both luseogliflozin and canagliflozin have demonstrated potential beyond glycemic control, extending to cardiovascular benefits. This guide provides a detailed comparison of their performance in cardiovascular outcome studies, supported by experimental data and methodologies for an audience of researchers, scientists, and drug development professionals.

Executive Summary

Canagliflozin has been extensively studied in large-scale cardiovascular outcome trials (CVOTs), demonstrating a significant reduction in major adverse cardiovascular events (MACE). In contrast, the evidence for this compound's direct impact on hard cardiovascular endpoints is less robust, with current research focusing on surrogate markers and effects on cardiac function in specific patient populations. This disparity in the level of clinical evidence is a critical factor in comparing the two agents.

Quantitative Data on Cardiovascular Outcomes

The following tables summarize the key quantitative data from major clinical trials for canagliflozin and available studies for this compound.

Table 1: Canagliflozin Cardiovascular Outcome Data from the CANVAS Program

OutcomeCanagliflozin GroupPlacebo GroupHazard Ratio (95% CI)p-value
Primary Outcome (MACE: CV death, nonfatal MI, nonfatal stroke) 26.9 per 1000 patient-years31.5 per 1000 patient-years0.86 (0.75-0.97)<0.001 for noninferiority, 0.02 for superiority[1][2]
Hospitalization for Heart Failure 5.5 per 1000 patient-years8.7 per 1000 patient-years0.67 (0.52-0.87)N/A[3][4]
Cardiovascular Death N/AN/A0.87 (0.72-1.06)N/A
Fatal or Hospitalized Heart Failure N/AN/A0.70 (0.55-0.89)N/A[3]
CV Death or Hospitalized Heart Failure 16.3 per 1000 patient-years20.8 per 1000 patient-years0.78 (0.67-0.91)N/A[3][5]

Table 2: this compound Outcome Data from the MUSCAT-HF Trial

OutcomeThis compound GroupVoglibose GroupRatio of Change (95% CI)p-value
Primary Outcome: Change in BNP concentration at 12 weeks -9.0%-1.9%0.93 (0.78-1.10)0.26[6][7][8]

Note: The MUSCAT-HF trial was a smaller study focused on a surrogate endpoint (BNP levels) in patients with heart failure with preserved ejection fraction (HFpEF) and did not assess MACE as a primary outcome.

Experimental Protocols

Canagliflozin: The CANVAS Program

The Canagliflozin Cardiovascular Assessment Study (CANVAS) Program integrated data from two large, randomized, double-blind, placebo-controlled trials: CANVAS and CANVAS-R.[2][9]

  • Population: A total of 10,142 patients with type 2 diabetes and high cardiovascular risk were enrolled.[2][9] This included patients with a history of symptomatic atherosclerotic cardiovascular disease and those without, who were at least 50 years old (men) or 60 years old (women) with at least two risk factors for cardiovascular disease.

  • Intervention: Patients were randomly assigned to receive canagliflozin (100 mg or 300 mg daily) or placebo.[1]

  • Primary Outcome: The primary endpoint was a composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke (MACE).[9]

  • Follow-up: The mean follow-up period was 188.2 weeks.[9]

This compound: The MUSCAT-HF Trial

The study on the Effect of this compound on Heart Failure with Preserved Ejection Fraction in Patients with Diabetes Mellitus (MUSCAT-HF) was a multicenter, prospective, open-label, randomized controlled trial.[6][8]

  • Population: The trial enrolled 173 patients with type 2 diabetes and heart failure with preserved ejection fraction (HFpEF).[6][7][8]

  • Intervention: Patients were randomized to receive either this compound (2.5 mg once daily) or voglibose (0.2 mg three times daily) for 12 weeks.[6][7][8]

  • Primary Outcome: The primary endpoint was the change in the ratio of B-type natriuretic peptide (BNP) concentrations from baseline to 12 weeks of treatment.[6][8]

Signaling Pathways and Mechanisms of Action

The cardiovascular benefits of SGLT2 inhibitors are believed to stem from a multifactorial mechanism of action.

SGLT2_Inhibitor_Cardiovascular_Benefits SGLT2i SGLT2 Inhibition Glucose_Reabsorption Decreased Renal Glucose Reabsorption SGLT2i->Glucose_Reabsorption Natriuresis Natriuresis & Osmotic Diuresis SGLT2i->Natriuresis Metabolic_Effects Metabolic Effects Glucose_Reabsorption->Metabolic_Effects Plasma_Volume Reduced Plasma Volume Natriuresis->Plasma_Volume Blood_Pressure Reduced Blood Pressure Plasma_Volume->Blood_Pressure Cardiac_Preload Reduced Cardiac Preload & Afterload Plasma_Volume->Cardiac_Preload Blood_Pressure->Cardiac_Preload Myocardial_Workload Decreased Myocardial Wall Stress & Workload Cardiac_Preload->Myocardial_Workload CV_Outcomes Improved Cardiovascular Outcomes Myocardial_Workload->CV_Outcomes Ketogenesis Increased Ketogenesis Metabolic_Effects->Ketogenesis Myocardial_Metabolism Shift in Myocardial Metabolism Ketogenesis->Myocardial_Metabolism Myocardial_Metabolism->CV_Outcomes

Caption: Proposed mechanisms of cardiovascular benefits of SGLT2 inhibitors.

Experimental Workflow for a Cardiovascular Outcome Trial

The following diagram illustrates a typical workflow for a large-scale cardiovascular outcome trial for an SGLT2 inhibitor.

CVOT_Workflow Patient_Screening Patient Screening (T2D & High CV Risk) Randomization Randomization Patient_Screening->Randomization Treatment_Arm SGLT2 Inhibitor Randomization->Treatment_Arm 1:1 Placebo_Arm Placebo Randomization->Placebo_Arm 1:1 Follow_up Long-term Follow-up (e.g., ~3-5 years) Treatment_Arm->Follow_up Placebo_Arm->Follow_up Data_Collection Data Collection (Adverse Events, Labs, CV Events) Follow_up->Data_Collection Adjudication Endpoint Adjudication (Blinded Committee) Data_Collection->Adjudication Statistical_Analysis Statistical Analysis (Time-to-event) Adjudication->Statistical_Analysis Results Results Reporting Statistical_Analysis->Results

Caption: A simplified workflow for a typical cardiovascular outcome trial.

Logical Relationship: Evidence Hierarchy

The comparison between this compound and canagliflozin is impacted by the different levels of clinical evidence available for each.

Evidence_Hierarchy Canagliflozin Canagliflozin CVOT Large-scale CVOTs (e.g., CANVAS Program) Canagliflozin->CVOT This compound This compound Surrogate_Studies Smaller Studies on Surrogate Endpoints (e.g., MUSCAT-HF) This compound->Surrogate_Studies MACE Demonstrated MACE Reduction CVOT->MACE BNP No Significant Change in BNP vs. Active Comparator Surrogate_Studies->BNP

References

Cross-study comparison of Luseogliflozin safety profiles in clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of Luseogliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, based on data from key clinical trials. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the safety and tolerability of this compound.

Mechanism of Action of SGLT2 Inhibitors

Sodium-glucose cotransporter 2 (SGLT2) is primarily located in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[1] SGLT2 inhibitors, such as this compound, selectively block this transporter, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1] This mechanism of action is independent of insulin secretion or action.[1]

SGLT2_Inhibitor_Mechanism cluster_renal_tubule Renal Proximal Tubule Glomerulus Glomerulus (Glucose Filtration) Tubular_Lumen Tubular Lumen (Filtered Glucose) Glomerulus->Tubular_Lumen Filtration SGLT2 SGLT2 Transporter Tubular_Lumen->SGLT2 Glucose Urine Urine Tubular_Lumen->Urine Increased Glucose Excretion Bloodstream Bloodstream SGLT2->Bloodstream Glucose Reabsorption This compound This compound (SGLT2 Inhibitor) This compound->SGLT2 Inhibition

Caption: Mechanism of action of this compound as an SGLT2 inhibitor.

Safety Profile of this compound in Monotherapy

Clinical trials have evaluated the safety of this compound as a monotherapy in patients with type 2 diabetes. The following table summarizes the incidence of adverse events (AEs) from a key Phase 3 study in a Japanese population.

Adverse Event CategoryThis compound 2.5 mg (n=79)Placebo (n=79)
Any Adverse Event 59.5%57.0%
Severe Adverse Events 0%0%
Adverse Events Leading to Discontinuation 0%0%
Hypoglycemia 1.3%0%
Urinary Tract Infection 1.3%0%
Genital Infection 0%0%
Pollakiuria (Frequent Urination) Not ReportedNot Reported
Data from a 24-week, randomized, double-blind, placebo-controlled Phase 3 study in Japanese patients with type 2 diabetes.[2][3]

In this study, this compound was well-tolerated, with a similar incidence of adverse events compared to placebo.[2] Most AEs were reported as mild in severity.[2]

Safety Profile of this compound in Combination Therapy

This compound has also been studied as an add-on therapy to other oral antidiabetic drugs (OADs). The table below presents the incidence of adverse drug reactions (ADRs) from a 52-week study in Japanese patients.

Add-on TherapyIncidence of ADRs (%)
Sulfonylurea 25.4%
Biguanide 12.4%
DPP-4 Inhibitor 13.9%
Thiazolidinedione 16.7%
Glinide 18.2%
α-Glucosidase Inhibitor 20.0%
Data from a 52-week, open-label study of this compound 2.5 mg (with possible increase to 5 mg) as add-on therapy.[4]

Common adverse events (incidence ≥5% in any group) included nasopharyngitis, constipation, and increased urine ketones.[4] When added to a sulfonylurea, the incidence of hypoglycemia was 8.7% for this compound compared to 4.2% for placebo in a 24-week double-blind period, with no major hypoglycemic events reported.[4]

Comparative Safety with Other SGLT2 Inhibitors

A network meta-analysis of randomized controlled trials provided insights into the comparative safety of nine SGLT2 inhibitors.

Adverse EventThis compound vs. Placebo (Odds Ratio)Ipragliflozin vs. Placebo (Odds Ratio)Dapagliflozin vs. Placebo (Odds Ratio)Empagliflozin vs. Placebo (Odds Ratio)
Reproductive Tract Infections Not Significantly IncreasedNot Significantly IncreasedIncreased RiskIncreased Risk
Pollakiuria Not ReportedNot ReportedIncreased RiskIncreased Risk
Urinary Tract Infections Not Significantly IncreasedNot Significantly IncreasedIncreased RiskNot Significantly Increased
Hypovolemia No Significant DifferenceNo Significant DifferenceNo Significant DifferenceNo Significant Difference
Renal Impairment/Failure No Significant DifferenceNo Significant DifferenceNo Significant DifferenceNo Significant Difference
Fracture No Significant DifferenceNo Significant DifferenceNo Significant DifferenceNo Significant Difference
Diabetic Ketoacidosis No Significant DifferenceNo Significant DifferenceNo Significant DifferenceNo Significant Difference
Amputation No Significant DifferenceNo Significant DifferenceNo Significant DifferenceNo Significant Difference
Severe Hypoglycemia No Significant DifferenceNo Significant DifferenceNo Significant DifferenceNo Significant Difference
Data from a network meta-analysis of 113 randomized controlled trials.[5]

This analysis suggests that this compound and Ipragliflozin were not associated with an increased risk of reproductive tract infections, unlike some other SGLT2 inhibitors.[5] Dapagliflozin and Empagliflozin were associated with an increased risk of pollakiuria, while Remogliflozin and Dapagliflozin were associated with an increased risk of urinary tract infections.[5] No significant differences were found across the SGLT2 inhibitors for several other serious adverse events.[5]

Post-Marketing Surveillance in Elderly Patients

A post-marketing surveillance study in Japan evaluated the safety of this compound in 1262 elderly patients (mean age 73.0 years) with type 2 diabetes over a one-year period. The incidence of adverse drug reactions was 13.39%.[6] This was noted to be lower than the incidence of 18.7% observed in pre-approval clinical trials that included younger patients.[6] No new safety concerns were identified in this real-world setting.[6]

Experimental Protocols

This compound Monotherapy Phase 3 Study (JapicCTI-111661)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2][3]

  • Participants: Japanese patients with type 2 diabetes mellitus aged 20-74 years with HbA1c levels between 6.9% and 10.5%, and fasting plasma glucose ≥126 mg/dL, who were on diet and exercise therapy.[2][7]

  • Intervention: Patients were randomized to receive either this compound 2.5 mg or a placebo once daily for 24 weeks.[2][3]

  • Primary Endpoint: Change from baseline in HbA1c at the end of treatment.[2]

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests, and vital signs.[2][3]

This compound Add-on Therapy Studies (JapicCTI-111507 & JapicCTI-111508)
  • Study Design:

    • Add-on to Sulfonylurea (03-1): A randomized, double-blind, placebo-controlled period of 24 weeks, followed by a 28-week open-label period.[4]

    • Add-on to other OADs (03-2): A multicenter, open-label, uncontrolled study for 52 weeks.[4]

  • Participants: Japanese patients with type 2 diabetes inadequately controlled with monotherapy of a sulfonylurea or other OADs (biguanides, DPP-4 inhibitors, thiazolidinediones, glinides, or α-glucosidase inhibitors).[4]

  • Intervention: Patients received this compound 2.5 mg once daily. The dose could be increased to 5 mg if glycemic control was insufficient.[4]

  • Safety Assessments: Recording and analysis of adverse events, with particular attention to hypoglycemia and events of special interest for SGLT2 inhibitors.[4]

Experimental Workflow

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_Luseo This compound Arm Randomization->Treatment_Luseo Treatment_Comparator Comparator Arm (Placebo or Active) Randomization->Treatment_Comparator FollowUp Follow-up Period (e.g., 12, 24, 52 weeks) Treatment_Luseo->FollowUp Treatment_Comparator->FollowUp Safety_Assessment Safety Assessment (Adverse Events, Labs, Vitals) FollowUp->Safety_Assessment Efficacy_Assessment Efficacy Assessment (e.g., HbA1c change) FollowUp->Efficacy_Assessment Data_Analysis Data Analysis and Reporting Safety_Assessment->Data_Analysis Efficacy_Assessment->Data_Analysis

Caption: A generalized workflow for a randomized controlled clinical trial.

References

Luseogliflozin's Long-Term Glycemic Control: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of Luseogliflozin's performance against other leading oral antidiabetic agents, supported by long-term clinical data and detailed experimental insights.

This guide provides a detailed comparison of this compound, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, with other key oral antidiabetic drugs, focusing on long-term glycemic control. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental methodologies, and relevant signaling pathways to inform further research and development.

Comparative Efficacy in Long-Term Glycemic Control

This compound has demonstrated sustained efficacy in improving glycemic control and reducing body weight in patients with type 2 diabetes over long-term treatment periods. Clinical studies have consistently shown significant reductions in key glycemic markers.

A 52-week, long-term clinical study of this compound as monotherapy in Japanese patients with type 2 diabetes inadequately controlled with diet and exercise showed significant reductions in HbA1c, fasting plasma glucose (FPG), and body weight.[1] At the end of the 52 weeks, patients treated with this compound experienced a mean change from baseline in HbA1c of -0.50%, in FPG of -16.3 mg/dL, and a body weight reduction of -2.68 kg.[1]

Furthermore, a two-year observational study confirmed the persistent effects of this compound.[2][3] In this study, the mean HbA1c level significantly decreased by 0.98% after one year and by 1.08% after two years.[3] Body weight also showed a sustained decrease, with a mean reduction of 2.48 kg after one year and 2.90 kg after two years.[2][3]

This compound versus Other SGLT2 Inhibitors

A two-year clinical study directly compared the long-term effects of this compound with other SGLT2 inhibitors, namely empagliflozin and canagliflozin. The study concluded that this compound has equivalent effects on glucose control and body weight reduction as these other SGLT2 inhibitors.[2] The percentage reduction in HbA1c with this compound was comparable to that reported for empagliflozin (-0.77% to -0.83%) and canagliflozin (-0.99% to -1.04%).[2]

Efficacy EndpointThis compound (2-year study)Empagliflozin (comparative data)Canagliflozin (comparative data)
Change in HbA1c -1.08%[3]-0.77% to -0.83%[2]-0.99% to -1.04%[2]
Change in Body Weight -2.90 kg[3]Not directly comparedNot directly compared
This compound versus Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A multicenter, open-label, randomized-controlled trial (the J-SELECT study) compared the overall efficacy of this compound with DPP-4 inhibitors over 52 weeks. A significantly higher proportion of patients in the this compound group (58.9%) showed improvement in at least three endpoints (HbA1c, weight, eGFR, systolic blood pressure, and pulse rate) compared to the DPP-4 inhibitor group (35.0%).

OutcomeThis compound GroupDPP-4 Inhibitor Group
Patients with Improvement in ≥3 Endpoints 58.9%35.0%

Experimental Protocols

The clinical trials cited in this guide employed rigorous methodologies to assess the long-term efficacy and safety of this compound. Below are summaries of the key experimental protocols.

52-Week Monotherapy Trial
  • Objective: To evaluate the long-term safety and efficacy of this compound monotherapy in Japanese patients with type 2 diabetes inadequately controlled with diet and exercise.[1]

  • Study Design: A multicenter, open-label, single-arm study.[1]

  • Patient Population: 299 Japanese patients with type 2 diabetes with HbA1c levels between 6.9% and 10.5%.[1]

  • Intervention: Patients received this compound 2.5 mg once daily for 52 weeks. The dose could be increased to 5 mg after 24 weeks if glycemic control was insufficient.[1]

  • Primary Efficacy Endpoints: Change from baseline in HbA1c, FPG, and body weight at week 52.[1]

  • Safety Assessments: Monitoring of adverse events (AEs), clinical laboratory tests, vital signs, and 12-lead electrocardiograms.[1]

Two-Year Observational Study
  • Objective: To determine the long-term effects of this compound on plasma glucose, body weight, and blood pressure in patients with type 2 diabetes in a real-world setting.[3]

  • Study Design: A retrospective observational study.[3]

  • Patient Population: 35 SGLT2i-naive patients who were administered this compound continuously for at least two years.[3]

  • Data Collection: Random plasma glucose, HbA1c, body weight, BMI, and blood pressure were measured every six months.[3]

This compound vs. DPP-4 Inhibitors (J-SELECT Study)
  • Objective: To compare the overall efficacy and safety of this compound versus DPP-4 inhibitors in patients with type 2 diabetes.

  • Study Design: A multicenter, open-label, randomized-controlled trial.

  • Primary Endpoint: The proportion of patients who showed improvement in at least three of the following five endpoints at week 52: HbA1c, body weight, estimated glomerular filtration rate (eGFR), systolic blood pressure, and pulse rate.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound and its downstream effects are crucial for understanding its therapeutic benefits.

SGLT2 Inhibition Mechanism

This compound, as an SGLT2 inhibitor, acts on the proximal tubules of the kidneys to block the reabsorption of glucose, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This mechanism is independent of insulin secretion.

SGLT2_Inhibition cluster_blood Bloodstream cluster_kidney Kidney (Proximal Tubule) cluster_urine Urine High Blood Glucose High Blood Glucose Glomerular Filtration Glomerular Filtration High Blood Glucose->Glomerular Filtration SGLT2 Transporter SGLT2 Transporter Glomerular Filtration->SGLT2 Transporter Glucose enters tubule Glucose Reabsorption Glucose Reabsorption SGLT2 Transporter->Glucose Reabsorption Urinary Glucose Excretion Urinary Glucose Excretion SGLT2 Transporter->Urinary Glucose Excretion Glucose excreted Glucose Reabsorption->High Blood Glucose Glucose returns to blood This compound This compound This compound->SGLT2 Transporter Inhibits

Caption: Mechanism of SGLT2 Inhibition by this compound.

Downstream Effects on Beta-Cell Proliferation

Recent research suggests that SGLT2 inhibitors like this compound may have indirect beneficial effects on pancreatic beta-cell proliferation through the activation of the FoxM1/PLK1/CENP-A pathway. This pathway is crucial for mitotic cell cycle progression.

Beta_Cell_Pathway This compound This compound Humoral Factors Humoral Factors This compound->Humoral Factors Insulin/IGF-1 Receptor Independent Pathway Insulin/IGF-1 Receptor Independent Pathway Humoral Factors->Insulin/IGF-1 Receptor Independent Pathway FoxM1 FoxM1 Insulin/IGF-1 Receptor Independent Pathway->FoxM1 PLK1 PLK1 FoxM1->PLK1 CENP-A CENP-A PLK1->CENP-A Beta-Cell Proliferation Beta-Cell Proliferation CENP-A->Beta-Cell Proliferation

Caption: this compound's Potential Influence on Beta-Cell Proliferation.

Experimental Workflow for a 52-Week Clinical Trial

The following diagram illustrates a typical workflow for a long-term clinical trial assessing the efficacy of an oral antidiabetic drug.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (52 Weeks) cluster_analysis Data Analysis & Reporting Patient Recruitment Patient Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Recruitment->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Baseline Assessment (HbA1c, FPG, Weight) Baseline Assessment (HbA1c, FPG, Weight) Informed Consent->Baseline Assessment (HbA1c, FPG, Weight) Randomization Randomization Baseline Assessment (HbA1c, FPG, Weight)->Randomization This compound Group This compound Group Randomization->this compound Group Comparator Group Comparator Group Randomization->Comparator Group Regular Follow-up Visits Regular Follow-up Visits This compound Group->Regular Follow-up Visits Comparator Group->Regular Follow-up Visits Data Collection (AEs, Vitals, Labs) Data Collection (AEs, Vitals, Labs) Regular Follow-up Visits->Data Collection (AEs, Vitals, Labs) Final Assessment (Week 52) Final Assessment (Week 52) Data Collection (AEs, Vitals, Labs)->Final Assessment (Week 52) Statistical Analysis Statistical Analysis Final Assessment (Week 52)->Statistical Analysis Publication of Results Publication of Results Statistical Analysis->Publication of Results

Caption: Standard Workflow of a Long-Term Antidiabetic Drug Trial.

References

Comparative Safety of Luseogliflozin: A Focus on Urinary Tract and Genital Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Luseogliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, concerning the risk of urinary tract infections (UTIs) and genital infections (GIs). The information is compiled from a network meta-analysis of clinical trials and other relevant studies to aid in research and development.

Executive Summary

SGLT2 inhibitors, as a class, are associated with an increased risk of genital infections due to their mechanism of action, which promotes glucosuria. The association with urinary tract infections is more contested, with studies showing varied results. This compound, when compared indirectly to a placebo, has not been associated with a significantly higher risk of reproductive tract infections. This guide presents the available quantitative data, outlines a representative experimental protocol for assessing these adverse events, and illustrates the underlying physiological pathways.

Data Presentation: Incidence of Genital and Urinary Tract Infections

The following table summarizes the incidence of genital and urinary tract infections for various SGLT2 inhibitors based on available clinical trial data. It is important to note that the data for this compound is derived from indirect comparisons within a network meta-analysis, and direct head-to-head comparative trial data is limited.

DrugType of InfectionIncidence Rate (%)ComparatorCitation
This compound Genital Infections~1.3% (estimated)Placebo[1]
Canagliflozin Genital Infections3.5% - 9.2%Control/Placebo[2]
Dapagliflozin Genital Infections3.21% (2.5mg)Placebo[3]
Empagliflozin Genital Infections3.6% - 4.2%Placebo[2]
Dapagliflozin Urinary Tract InfectionsSignificantly higher risk with 10mg dosePlacebo[3]
SGLT2 Inhibitors (class) Genital InfectionsHazard Ratio: 2.39 - 3.23DPP-4 inhibitors, Sulfonylureas, Thiazolidinediones[4]
SGLT2 Inhibitors (class) Urinary Tract InfectionsHazard Ratio: 1.57 - 1.69DPP-4 inhibitors, Sulfonylureas, Thiazolidinediones[4]

Note: The incidence rate for this compound is an estimation based on the reported number of events in a network meta-analysis and the total number of patients in the SGLT2 inhibitor arms of the included reproductive tract infection trials. The original study did not provide the specific number of patients in the this compound group.[1]

Experimental Protocols

A representative experimental protocol for a Phase III, randomized, double-blind, placebo-controlled study to evaluate the safety of an SGLT2 inhibitor, including the incidence of UTIs and GIs, is outlined below.

Study Objective: To assess the safety and tolerability of the SGLT2 inhibitor compared to placebo in patients with type 2 diabetes.

Inclusion Criteria:

  • Adults (18-75 years) with a diagnosis of type 2 diabetes.

  • HbA1c levels between 7.0% and 10.5%.

  • Stable on diet and exercise or on a stable dose of metformin for at least 8 weeks prior to screening.

Exclusion Criteria:

  • History of type 1 diabetes, diabetic ketoacidosis, or severe renal impairment.

  • Recurrent or complicated UTIs or GIs within the past year.

  • Use of other glucose-lowering agents within 3 months of screening.

Study Procedures:

  • Screening Phase (2-4 weeks): Participants undergo a physical examination, medical history review, and laboratory tests (including urinalysis and urine culture).

  • Randomization: Eligible participants are randomly assigned in a 1:1 ratio to receive either the SGLT2 inhibitor or a matching placebo once daily.

  • Treatment Phase (24-52 weeks): Participants receive the study drug and attend regular follow-up visits.

  • Safety Monitoring: At each visit, adverse events (AEs) are systematically recorded. Specific questioning and, if necessary, clinical examination for symptoms of UTIs (e.g., dysuria, frequency, urgency) and GIs (e.g., itching, discharge) are conducted.

  • Microbiological Confirmation: In case of suspected UTI or GI, appropriate samples (e.g., mid-stream urine, vaginal swab) are collected for culture and sensitivity testing to confirm the infection and identify the causative pathogen.

  • Data Analysis: The incidence of UTIs and GIs is calculated for both treatment groups. Statistical analyses (e.g., Chi-square test, Fisher's exact test) are used to compare the rates between the SGLT2 inhibitor and placebo groups.

Mandatory Visualization

SGLT2_Inhibition_Pathway cluster_0 Renal Proximal Tubule Cell SGLT2 SGLT2 Transporter Glucose_Urine Glucose in Urine (Glucosuria) SGLT2->Glucose_Urine Inhibition leads to Glucose Glucose Glucose->SGLT2 Reabsorption Sodium Na+ Sodium->SGLT2 Reabsorption This compound This compound This compound->SGLT2 Inhibits Infection_Risk Increased Risk of Genital/Urinary Infections Glucose_Urine->Infection_Risk Promotes microbial growth Experimental_Workflow start Patient Screening (Inclusion/Exclusion Criteria) randomization Randomization (1:1) start->randomization treatment Treatment Period (SGLT2i vs. Placebo) randomization->treatment monitoring Adverse Event Monitoring (Focus on UTI/GI symptoms) treatment->monitoring assessment Clinical Assessment & Sample Collection (if symptomatic) monitoring->assessment lab Microbiological Analysis (Culture & Sensitivity) assessment->lab data_analysis Data Analysis (Incidence Rate Comparison) lab->data_analysis

References

Safety Operating Guide

Proper Disposal of Luseogliflozin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of pharmaceutical compounds like Luseogliflozin is a critical component of laboratory safety and chemical management. This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. Adherence to these guidelines is crucial to prevent environmental contamination and ensure compliance with regulatory standards.

Core Principles of this compound Disposal

The primary principle for the disposal of this compound, as with any pharmaceutical waste, is to prevent its release into the environment.[1] Improper disposal, such as flushing down the drain or discarding in regular trash without appropriate treatment, can lead to contamination of water supplies and soil, posing a risk to wildlife and human health.[2]

Regulatory oversight for pharmaceutical waste disposal in the United States is primarily managed by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3][4] The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste, which can include certain pharmaceuticals.[2][4]

Step-by-Step Disposal Procedures for this compound

While specific regulations may vary by state and locality, the following steps outline the general best practices for the disposal of this compound in a laboratory setting, based on available safety data sheets (SDS) and general pharmaceutical disposal guidelines.

Step 1: Assessment and Segregation

  • Hazard Identification: The first step is to consult the Safety Data Sheet (SDS) for this compound.[1][5] The SDS will provide information on the hazards associated with the compound. For instance, some sources indicate that this compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]

  • Waste Categorization: Determine if the this compound waste is classified as hazardous or non-hazardous according to federal and state regulations.[2][4] Pharmaceutical waste is considered hazardous if it is specifically listed as such or if it exhibits characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[4]

  • Segregation: Segregate this compound waste from other laboratory waste streams at the point of generation. Use clearly labeled, dedicated waste containers for pharmaceutical waste.[6]

Step 2: Containment and Labeling

  • Primary Container: Keep this compound waste in its original container if possible, or in a compatible, well-sealed container to prevent leaks or spills.[5]

  • Labeling: Clearly label the waste container with the name of the chemical ("this compound waste") and appropriate hazard warnings.

Step 3: Treatment and Disposal

  • Approved Disposal Facility: The recommended method for the disposal of pharmaceutical waste, particularly that which is hazardous or has environmental risks, is through a licensed and approved waste disposal facility.[1]

  • Incineration: High-temperature incineration at a RCRA-permitted facility is the most common and effective method for destroying active pharmaceutical ingredients and preventing their entry into the environment.[3][4][6]

  • Landfilling: Landfilling of untreated pharmaceutical waste is generally not recommended and is prohibited for hazardous waste.[6]

  • Sewer Disposal: Do not flush this compound down the drain.[1][3] This is a critical step to prevent aquatic toxicity.

Step 4: Accidental Spills

In the event of a spill, follow these procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[1][5]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1][5]

  • Cleanup: For solid spills, carefully collect the material to avoid dust formation.[5] For liquid spills, absorb the material with an inert, non-combustible absorbent material.[1][7][8]

  • Disposal of Cleanup Materials: Collect all contaminated materials in a sealed container and dispose of it as hazardous waste.[1][5]

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the reviewed literature. The disposal procedures provided are based on general best practices for pharmaceutical waste management and information from Safety Data Sheets.

Quantitative Data

No quantitative data regarding the disposal of this compound was available in the search results.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Luseogliflozin_Disposal_Workflow cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Assessment & Segregation cluster_2 Step 2: Containment & Labeling cluster_3 Step 3: Final Disposal start This compound Waste (Unused, Expired, Contaminated) consult_sds Consult Safety Data Sheet (SDS) start->consult_sds determine_hazard Determine if Hazardous Waste (per RCRA/State Regulations) consult_sds->determine_hazard segregate Segregate into a Designated Pharmaceutical Waste Container determine_hazard->segregate Yes or Unsure determine_hazard->segregate No contain Ensure Proper Containment (Sealed, Compatible Container) segregate->contain label_waste Label Container Clearly ('this compound Waste' + Hazards) contain->label_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Hauler label_waste->contact_ehs incineration Dispose via High-Temperature Incineration at a Permitted Facility contact_ehs->incineration end End of Life incineration->end

Figure 1. this compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific safety protocols and comply with all applicable federal, state, and local regulations for pharmaceutical waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Luseogliflozin
Reactant of Route 2
Reactant of Route 2
Luseogliflozin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.